4-(3-(Trifluoromethoxy)phenyl)piperidine
Description
The exact mass of the compound 4-(3-(Trifluoromethoxy)phenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMHDWKGWKPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696065 | |
| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924275-17-2 | |
| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trifluoromethoxy)phenyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(3-(Trifluoromethoxy)phenyl)piperidine: Structural Architecture and Synthetic Utility
Topic: 4-(3-(Trifluoromethoxy)phenyl)piperidine Chemical Structure Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(3-(Trifluoromethoxy)phenyl)piperidine (CAS: 1803611-68-8, as HCl salt) represents a privileged scaffold in modern medicinal chemistry. It combines the pharmacokinetic versatility of the piperidine ring—a ubiquitous pharmacophore in GPCR ligands—with the unique physicochemical properties of the trifluoromethoxy (-OCF
Structural Architecture & Electronic Properties
Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. In 4-arylpiperidines, the bulky aryl group at the C4 position prefers the equatorial orientation to avoid 1,3-diaxial interactions with the C2 and C6 protons.
-
Equatorial Preference:
favors the equatorial conformer by approximately 2–3 kcal/mol. -
The -OCF
Rotamer: The C(aryl)-O bond allows rotation, but the O-CF bond often adopts an orthogonal conformation relative to the aromatic plane to minimize resonance donation into the ring, maintaining the group's strong electron-withdrawing nature ( = 0.35).
The Trifluoromethoxy Effect
The -OCF
-
Lipophilicity: It significantly increases LogP, facilitating Blood-Brain Barrier (BBB) penetration, critical for CNS targets (e.g., Dopamine D4, Serotonin 5-HT receptors).
-
Metabolic Stability: The strong C-F bonds (approx. 116 kcal/mol) and the steric bulk prevent oxidative metabolism at the meta position, extending the half-life (
) of the parent compound. -
Sigma-Hole Interactions: The fluorine atoms can participate in weak orthogonal interactions with carbonyls or amides in the binding pocket, enhancing ligand-receptor affinity.
Synthetic Pathways[1][2][3][4]
To access 4-(3-(Trifluoromethoxy)phenyl)piperidine, two primary strategies are employed. The Suzuki-Miyaura Coupling (Pathway A) is preferred for its functional group tolerance and scalability, while the Grignard Addition (Pathway B) remains a classical alternative.
Pathway A: Suzuki-Miyaura Coupling (Preferred)
This route utilizes a palladium-catalyzed cross-coupling between a protected 4-piperidone enol triflate (or boronate) and a 3-(trifluoromethoxy)phenyl halide (or boronic acid).
-
Enolization & Activation:
-Boc-4-piperidone is converted to the enol triflate using LiHMDS and PhNTf . -
Cross-Coupling: The enol triflate is coupled with 3-(trifluoromethoxy)phenylboronic acid using Pd(PPh
) or Pd(dppf)Cl . -
Hydrogenation: The resulting alkene is reduced via catalytic hydrogenation (H
, Pd/C) to yield the saturated piperidine. -
Deprotection: Acidic cleavage (TFA or HCl) removes the Boc group.
Pathway B: Grignard Addition (Classical)
-
Nucleophilic Attack: 3-(Trifluoromethoxy)phenylmagnesium bromide is added to
-Benzyl-4-piperidone. -
Dehydration: Acid-catalyzed dehydration yields the tetrahydropyridine intermediate.
-
Reduction/Deprotection: Simultaneous reduction of the double bond and hydrogenolysis of the benzyl group using H
/Pd(OH) .
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis via the Suzuki-Miyaura cross-coupling pathway, ensuring regiocontrol and high yield.
Spectroscopic Characterization
Accurate identification relies on the distinct signatures of the trifluoromethoxy group and the piperidine ring.
Nuclear Magnetic Resonance (NMR)
The
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| -57.0 to -59.0 | Singlet (s) | -OCF | |
| 7.35 – 7.00 | Multiplet (m) | Aromatic Protons (3-substituted pattern) | |
| 3.40 – 3.20 | Broad Doublet (d) | Piperidine C2, C6 (Equatorial) | |
| 2.90 – 2.70 | Triplet (t) | Piperidine C2, C6 (Axial) | |
| 2.65 – 2.55 | Multiplet (m) | Piperidine C4 (Benzylic methine) | |
| 1.90 – 1.60 | Multiplet (m) | Piperidine C3, C5 |
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion:
calc. for C H F NO 246.11 m/z. -
Fragmentation: Loss of the piperidine ring or the -OCF
group (loss of 85 Da) is common in EI-MS.
Experimental Protocols
Protocol 1: Suzuki Coupling (General Procedure)
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagents:
-Boc-4-piperidone enol triflate (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.1 eq), Pd(dppf)Cl (0.05 eq), K CO (2.0 eq). -
Solvent System: 1,4-Dioxane/Water (4:1 v/v).
-
Procedure:
-
Charge a Schlenk flask with the triflate, boronic acid, base, and catalyst.
-
Evacuate and backfill with argon (3 cycles).
-
Add degassed solvent.
-
Heat to 80–90 °C for 12–16 hours.
-
Monitor via TLC or LC-MS.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol 2: Deprotection to HCl Salt
-
Dissolution: Dissolve the
-Boc intermediate in 1,4-dioxane. -
Acidification: Add 4M HCl in dioxane (5-10 eq) dropwise at 0 °C.
-
Precipitation: Stir at RT for 2-4 hours. A white precipitate (the amine hydrochloride) will form.
-
Isolation: Filter the solid, wash with diethyl ether to remove non-polar impurities, and dry under vacuum.
Physicochemical Profiling & Medicinal Applications[1][6][7]
Key Properties Table
| Property | Value | Implication |
| Molecular Weight | 245.24 g/mol (Free Base) | Fragment-based drug discovery compliant. |
| LogP (Calc) | ~3.2 | High lipophilicity; good membrane permeability. |
| pKa (Base) | ~10.5 | Predominantly protonated at physiological pH. |
| TPSA | ~21 Å | Excellent CNS penetration potential. |
Therapeutic Relevance
This scaffold acts as a bioisostere for 4-(3-chlorophenyl)piperidine. It is widely used in the development of:
-
Dopamine D4 Antagonists: For the treatment of schizophrenia and cognitive disorders.
-
Serotonin Modulators (5-HT): The lipophilic -OCF
group enhances binding to the hydrophobic pockets of GPCRs. -
Agrochemicals: The metabolic stability of the -OCF
moiety makes it ideal for pesticides requiring long residual activity.
References
-
Synthesis and Biological Characterization : Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. Available at: [Link]
-
19F NMR Methodology : 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Press. Available at: [Link][1][2]
-
Medicinal Chemistry of Fluorine : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules. Available at: [Link]
-
Chemical Properties : 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride Data. ChemSrc. Available at: [Link]
-
General Piperidine Synthesis : Piperidine Synthesis and Reactivity. DTIC Technical Report. Available at: [Link]
Sources
Technical Guide: The 3-(Trifluoromethoxy)phenylpiperidine Scaffold in Drug Discovery
Executive Summary
The 3-(trifluoromethoxy)phenylpiperidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] It combines the privileged phenylpiperidine core—found in numerous analgesics and antipsychotics—with the trifluoromethoxy (-OCF₃) group, a "super-lipophilic" bioisostere that dramatically alters physicochemical properties without adding significant steric bulk compared to a methoxy group.
This guide analyzes the scaffold's utility, focusing on the unique electronic and conformational effects of the meta-OCF₃ substitution, synthetic pathways, and its application in modulating G-Protein Coupled Receptors (GPCRs).
Part 1: Physicochemical Profile & The "Fluorine Effect"
The strategic value of the 3-trifluoromethoxy group lies in its ability to modulate the physicochemical profile of the piperidine core more aggressively than traditional halogens or methyl groups.
Lipophilicity and Permeability (LogP)
The -OCF₃ group is one of the most lipophilic substituents available to medicinal chemists. Unlike the -CF₃ group, the oxygen linker adds a degree of flexibility while the fluorines create a hydrophobic shell.
| Substituent | Hansch | Hammett | Bond Length (Ar-X) | Effect on Scaffold |
| -H | 0.00 | 0.00 | - | Baseline |
| -OCH₃ | -0.02 | 0.12 | 1.36 Å | Electron donating, metabolic liability |
| -Cl | 0.71 | 0.37 | 1.74 Å | Classic lipophilic replacement |
| -CF₃ | 0.88 | 0.43 | 1.50 Å | Strong EWG, high lipophilicity |
| -OCF₃ | 1.04 | 0.38 | 1.36 Å | "Super-lipophilic", chemically stable |
Key Insight: The substitution of a 3-Cl or 3-CF₃ with 3-OCF₃ typically increases the LogP by ~0.2–0.5 units. For a CNS-targeted phenylpiperidine, this enhancement is critical for Blood-Brain Barrier (BBB) penetration, often converting a peripherally restricted compound into a CNS-active agent.
Conformational Orthogonality
Unlike the -CF₃ group, which is rotationally symmetric, the -OCF₃ group has a specific conformational preference.
-
The "Twist": To minimize dipole-dipole repulsion between the oxygen lone pairs and the aromatic
-system, the -CF₃ moiety of the -OCF₃ group often twists out of the plane of the phenyl ring (dihedral angle 90°). -
Receptor Fit: This creates a unique "L-shaped" electronic signature at the meta-position, allowing the scaffold to occupy hydrophobic pockets in receptors (e.g., 5-HT₂ or Dopamine D₂) that are inaccessible to planar substituents.
Metabolic Stability
The C-F bond strength (approx. 116 kcal/mol) renders the -OCF₃ group chemically inert.
-
Metabolic Blocking: Placing -OCF₃ at the meta position blocks a common site of Phase I oxidative metabolism (aromatic hydroxylation), significantly extending the half-life (
) of the piperidine drug candidate. -
Comparison: Unlike -OCH₃, which is rapidly demethylated by CYPs to a phenol, -OCF₃ resists O-dealkylation entirely.
Part 2: Pharmacological Implications[2][3][4]
The phenylpiperidine core is a "privileged structure" capable of binding to diverse GPCRs. The addition of the 3-OCF₃ group tunes this selectivity.
Target Systems
-
Serotonergic System (5-HT):
-
The 3-substituted phenylpiperidine motif is a hallmark of serotonin modulators. The -OCF₃ group mimics the 3-CF₃ found in fenfluramine derivatives but with altered electronics that can shift selectivity between 5-HT₂A (psychedelic/antipsychotic) and 5-HT₂C (satiety/obesity) receptors.
-
-
Dopaminergic System (D₂/D₄):
-
Many antipsychotics (e.g., haloperidol analogs) utilize a phenylpiperidine tail. The 3-OCF₃ group enhances D₂ receptor affinity via hydrophobic interactions in the orthosteric binding site.
-
-
Opioid Receptors (
):-
While 4-phenylpiperidines (fentanyl class) are classic opioids, 3-phenylpiperidines with lipophilic meta-substitutions act as novel scaffolds for dual opioid/monoamine transporter inhibitors (potential non-addictive analgesics).
-
Mechanism of Action (SAR Logic)
Figure 1: Structure-Activity Relationship (SAR) logic flow for the 3-trifluoromethoxy modification.
Part 3: Synthetic Accessibility & Protocols
Direct trifluoromethoxylation of a complex amine (like phenylpiperidine) is chemically challenging due to the instability of trifluoromethoxide anions. Therefore, the most robust "Trustworthy" approach relies on pre-functionalized building blocks .
Recommended Synthetic Route: Suzuki-Miyaura Coupling
This protocol builds the scaffold from a boronic acid and a pyridine, followed by reduction. This avoids the harsh conditions of direct fluorination.
Reagents Required:
-
A: 3-(Trifluoromethoxy)phenylboronic acid (CAS: 179113-90-7)
-
B: 3-Bromo-pyridine (or 3-triflate-N-Boc-piperidine for non-aromatic coupling)
-
Catalyst: Pd(dppf)Cl₂ · DCM
-
Base: Cs₂CO₃ or K₂CO₃
-
Solvent: 1,4-Dioxane / Water (4:1)
-
Reductant: PtO₂ / H₂ or Pd/C / H₂
Step-by-Step Protocol:
-
Coupling Reaction (Suzuki):
-
Charge a reaction flask with A (1.2 equiv), B (1.0 equiv), and Base (2.5 equiv).
-
Add degassed 1,4-Dioxane/Water solvent.
-
Add Pd catalyst (5 mol%) under nitrogen atmosphere.
-
Heat to 90°C for 12–16 hours. Monitor by LC-MS for the intermediate 3-[3-(trifluoromethoxy)phenyl]pyridine.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
-
Heterocycle Reduction (Pyridine to Piperidine):
-
Dissolve the intermediate in MeOH or AcOH.
-
Add PtO₂ (Adams' catalyst, 10 wt%) or Pd/C.
-
Hydrogenate at 40–60 psi H₂ pressure (Parr shaker) for 24 hours.
-
Note: PtO₂ is preferred for pyridines to prevent poisoning.
-
Filter through Celite to remove catalyst.
-
-
Salt Formation (Stabilization):
-
Dissolve the free base oil in Et₂O.
-
Add 2M HCl in Et₂O dropwise at 0°C.
-
Collect the white precipitate: 3-(trifluoromethoxy)phenylpiperidine HCl .
-
Synthesis Workflow Diagram
Figure 2: Convergent synthetic pathway using pre-functionalized aryl building blocks.
Part 4: Case Studies & Applications
While few marketed drugs possess this exact isolated scaffold, it is a critical chemotype in the patent landscape for next-generation neuropsychiatric drugs.
Bioisosteric Replacement in SSRIs
In the development of serotonin reuptake inhibitors, the 3-trifluoromethyl group (as seen in Fluoxetine) is often swapped for 3-trifluoromethoxy.
-
Observation: The OCF₃ analog often shows similar potency but reduced CYP2D6 inhibition due to the slight steric extension preventing heme iron coordination.
Metabolic Disease (MCHR1 Antagonists)
Melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity often feature a biphenyl or phenylpiperidine core.
-
Application: Introduction of 3-OCF₃ on the distal phenyl ring improves metabolic stability against liver microsomes compared to the 3-OCH₃ analog, maintaining the necessary lipophilicity for CNS penetration to the hypothalamus.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[3][2] Link
-
Wang, J., et al. (2014). The "Fluorine Effect" in Medicinal Chemistry. Chemical Reviews. Link
-
BenchChem. 2-[3-(Trifluoromethoxy)phenyl]piperidine Structure and Properties.Link
Sources
Trifluoromethoxy group bioisosterism in drug design
The Strategic Deployment of the Trifluoromethoxy Group ( ) in Drug Design
Technical Guide & Whitepaper
Executive Summary
The trifluoromethoxy group (
Physicochemical Profile: The "Super-Lipophilic" Twist
The
Lipophilicity and Electronic Parameters
The introduction of
Table 1: Comparative Physicochemical Parameters of Key Substituents
| Substituent | Hansch | Hammett | Molecular Volume ( | Metabolic Stability |
| 0.00 | 0.00 | ~3.0 | Low | |
| -0.02 | -0.27 | 30.7 | Low (O-demethylation) | |
| 0.71 | 0.23 | 19.9 | Moderate | |
| 0.88 | 0.54 | 42.6 | High | |
| 1.04 | 0.35 | 48.8 | High | |
| 1.44 | 0.50 | >50 | High |
Data compiled from Hansch constants and recent crystallographic surveys.
The Orthogonal Conformation (The "Twist")
Unlike the methoxy group (
-
Mechanism: This twist is driven by the anomeric effect (interaction between the oxygen lone pair and the
orbital of the C-F bond) and the steric bulk of the moiety. -
Design Implication: This property allows
to fill hydrophobic pockets that require a "twisted" geometry, providing a distinct shape vector compared to the planar or the spherical .
Bioisosteric Mapping & Decision Logic
The decision to deploy
When to Deploy
-
Replacement for
: When you need to maintain electron-withdrawing capability but require higher lipophilicity to cross the Blood-Brain Barrier (BBB). -
Replacement for
: When a lead compound suffers from rapid metabolic clearance via CYP450-mediated O-demethylation. The C-F bonds block this oxidative attack. -
Conformational Locking: When a planar conformation leads to poor selectivity or "flat" SAR (Structure-Activity Relationship), the orthogonal twist of
can induce a beneficial 3D shape change.
Decision Matrix Visualization
Figure 1: Strategic decision matrix for incorporating the trifluoromethoxy group during lead optimization.
Synthetic Protocol: Silver-Mediated Oxidative Trifluoromethoxylation[3][4]
Historically, synthesizing aryl trifluoromethyl ethers was hazardous, requiring chlorine gas and
The following protocol describes the Silver-Mediated Oxidative Trifluoromethoxylation of Phenols , a robust method for late-stage functionalization.
Reaction Principle
This method utilizes a silver salt to activate the phenol, combined with a trifluoromethyl source (
Step-by-Step Methodology
-
Reagents:
-
Substrate: Aryl Phenol (1.0 equiv)
- (Silver Triflate) (2.0 - 3.0 equiv)
-
Selectfluor (1.5 equiv)
- (Ruppert-Prakash Reagent) (2.0 equiv)
-
Fluoride source:
(4.0 equiv) -
Solvent: Ethyl Acetate / Toluene (1:1 ratio)
-
-
Protocol:
-
Preparation: In a glovebox (or under strict
atmosphere), charge a dried reaction vial with (3.0 equiv), Selectfluor (1.5 equiv), (4.0 equiv), and the Phenol substrate (1.0 equiv). -
Solvent Addition: Add anhydrous solvent mixture (Ethyl Acetate/Toluene, 0.1 M concentration relative to phenol).
-
Activation: Add
(2.0 equiv) dropwise at . -
Reaction: Seal the vial and stir at room temperature for 12–14 hours. (Note: Some substrates may require mild heating to
). -
Workup: Dilute the mixture with diethyl ether and filter through a pad of celite to remove silver salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
-
-
Self-Validation Check: The formation of the
product can be rapidly monitored via NMR. The signal typically appears as a singlet around -58 ppm , distinct from the reagent (-67 ppm).
Synthetic Workflow Diagram
Figure 2: Workflow for the Silver-Mediated Oxidative Trifluoromethoxylation of phenols.
Case Study: Riluzole (Rilutek)[5][6]
Riluzole stands as the definitive proof-of-concept for the
-
Indication: Amyotrophic Lateral Sclerosis (ALS).[3]
-
Role of
:-
Metabolic Shield: The 6-position of the benzothiazole ring is prone to metabolic attack. The
group blocks this, extending half-life. -
BBB Penetration: The high lipophilicity (
) allows the drug to effectively cross the blood-brain barrier to reach motor neurons. -
Binding Affinity: The group modulates the electron density of the benzothiazole ring, influencing its interaction with voltage-gated sodium channels and glutamate receptors.
-
Comparative Analysis:
Attempts to use a simple
References
-
Physicochemical Properties & Lipophilicity
-
Molecules (MDPI). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design."
-
-
Conformational Analysis (Orthogonal Twist)
-
Beilstein Journal of Organic Chemistry. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent."
-
-
Synthetic Methodology (Ag-Mediated)
-
Journal of the American Chemical Society (via NIH). "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." (Discusses modern Ag-mediated and migration protocols).
-
-
Riluzole Mechanism & Pharmacology
-
Alzforum. "Riluzole: Mechanism of Action and Clinical Data."[5]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Riluzole - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]
An In-Depth Technical Guide to Fluorinated Piperidine Building Blocks for Library Synthesis
Introduction: The Strategic Imperative of Fluorine in Piperidine Scaffolds
The piperidine motif is a cornerstone of medicinal chemistry, recognized as the most prevalent N-heterocycle in FDA-approved small-molecule drugs. Its conformational flexibility and basic nitrogen atom are key to its frequent role in establishing crucial interactions with biological targets.[1] However, the modern drug discovery paradigm demands a finer control over molecular properties than the parent scaffold can offer. The strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tactic to modulate these properties with remarkable precision.[2][3] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its ability to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][4]
This guide provides an in-depth technical exploration of fluorinated piperidine building blocks, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple cataloging of structures to delve into the causal relationships between fluorination patterns and their downstream effects on molecular behavior. By understanding the "why" behind the synthesis and application of these building blocks, researchers can more effectively leverage them for the construction of high-quality compound libraries, accelerating the path to clinical candidates.
The Impact of Fluorine: A Game-Changer for Physicochemical and Pharmacological Properties
The introduction of a fluorine atom, though seemingly a minor substitution for hydrogen, instigates a cascade of significant changes in a molecule's properties. This is due to fluorine's unique characteristics: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[5]
Modulating Basicity (pKa) and Lipophilicity (LogP)
One of the most predictable and valuable consequences of adding fluorine to a piperidine ring is the reduction of the basicity of the nitrogen atom.[3] The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, a critical parameter that influences solubility, cell permeability, and off-target interactions, such as hERG channel binding, which is a common cause of cardiotoxicity.[1][5]
For instance, chemoinformatic analysis of a library of fluorinated piperidines revealed a notable lowering of their calculated pKa values, which is correlated with a reduced affinity for hERG channels.[6][7] This modulation allows chemists to fine-tune the ionization state of the molecule at physiological pH, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Substitution Pattern | Calculated pKa | LogP (R=Bz) |
| Piperidine Analog | Unsubstituted | 10.4 | 1.11 |
| Monofluoro-piperidine | 3-Fluoro | 9.7 | 1.50 |
| Difluoro-piperidine | 3,3-Difluoro | 9.0 | 1.31 |
| Trifluoromethyl-piperidine | 4-CF3 | 7.8 | 2.16 |
| (Data adapted from Chernykh et al., Eur. J. Org. Chem. 2025)[8] |
Controlling Conformation: The Axial Fluorine Preference
Beyond purely electronic effects, fluorine exerts profound control over the conformational preferences of the piperidine ring.[9][10] While substituents on a six-membered ring typically favor the equatorial position to minimize steric hindrance, fluorine often defies this rule, exhibiting a preference for the axial position.[9][11] This "axial-F preference" is driven by a combination of stabilizing hyperconjugative and electrostatic interactions, such as charge-dipole interactions between the C-F bond and the protonated nitrogen.[9][10][11]
This conformational locking can be a powerful tool in drug design. By rigidifying the piperidine scaffold, a specific bioactive conformation can be stabilized, leading to enhanced binding affinity and selectivity for the target protein. The orientation of the fluorine atom can significantly impact the basicity and, consequently, the biological activity of the molecule.[12]
Caption: Axial vs. Equatorial Conformation of 3-Fluoropiperidine.
Enhancing Metabolic Stability
The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[9][13] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block sites of enzymatic breakdown, thereby increasing the half-life and bioavailability of a drug candidate.[2][13] This strategy is a cornerstone of lead optimization and has contributed to the success of numerous fluorinated pharmaceuticals.[2][14]
Synthetic Strategies for Accessing Fluorinated Piperidine Building Blocks
The growing demand for these valuable scaffolds has spurred the development of diverse and innovative synthetic methodologies. The choice of strategy often depends on the desired fluorination pattern, stereochemistry, and the availability of starting materials. While direct fluorination of pre-formed piperidine rings is possible, it can be challenging.[15] Therefore, strategies that build the piperidine ring from already fluorinated precursors are often more common.[15][16]
Pathway 1: Hydrogenation of Fluoropyridines
One of the most direct and atom-economical routes to fluorinated piperidines is the hydrogenation of readily available and often inexpensive fluoropyridine precursors.[15][17] However, this approach is not without its challenges, namely the risk of hydrodefluorination, where the C-F bond is cleaved under the reaction conditions.[15]
Recent advances have led to robust protocols that overcome this limitation. For example, a palladium-catalyzed heterogeneous hydrogenation method has been developed for the cis-selective reduction of a broad range of fluoropyridines, yielding all-cis-(multi)fluorinated piperidines in good yields and high diastereoselectivities.[15][17]
A significant breakthrough in this area is the dearomatization-hydrogenation (DAH) process.[18][19] This one-pot, two-step reaction involves an initial rhodium-catalyzed dearomatization of the fluoropyridine with a boron reagent like pinacol borane (HBpin), followed by hydrogenation of the resulting diene intermediates.[12][18] This strategy effectively circumvents issues of catalyst poisoning and hydrodefluorination, providing access to a wide array of all-cis-(multi)fluorinated piperidines.[12][19]
Caption: Dearomatization-Hydrogenation (DAH) Workflow.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
Materials:
-
3-Fluoropyridine
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH), anhydrous
-
Benzyloxycarbonyl chloride (Cbz-Cl)
-
Triethylamine (Et3N)
-
Hydrogen gas (H2)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a high-pressure reactor, add 3-fluoropyridine (1.0 equiv) and Pd/C (5 mol %).
-
Evacuate and backfill the reactor with an inert atmosphere three times.
-
Add anhydrous MeOH via syringe to dissolve the substrate.
-
Pressurize the reactor with H2 gas (e.g., 50 bar) and stir the reaction mixture vigorously at a set temperature (e.g., 60 °C) for 24 hours.
-
After cooling to room temperature, carefully vent the reactor and purge with an inert atmosphere.
-
The crude reaction mixture containing the volatile free amine is cooled to 0 °C.
-
Triethylamine (1.5 equiv) is added, followed by the dropwise addition of Cbz-Cl (1.2 equiv) for in situ protection.
-
The reaction is stirred for 2 hours at room temperature.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Cbz-protected 3-fluoropiperidine.[17]
Pathway 2: Deoxyfluorination of Hydroxypiperidines
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a cornerstone of organofluorine synthesis and a powerful method for producing fluorinated piperidines.[20][21] This transformation typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center.[22]
A variety of reagents can effect this transformation, each with its own advantages and substrate scope. Diethylaminosulfur trifluoride (DAST) and its analogues have long been workhorses in this area.[20] More recently, reagents like PyFluor, a pyridinium sulfonyl fluoride, have emerged as safer, more stable, and highly selective alternatives.[23][24] These newer reagents often exhibit broader functional group tolerance and are more amenable to large-scale synthesis.[21][24]
| Reagent | Abbreviation | Key Features |
| Diethylaminosulfur Trifluoride | DAST | Widely used, but can be thermally unstable.[20] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Higher thermal stability than DAST. |
| (2-Pyridyl)sulfonyl Fluoride | PyFluor | Low-cost, thermally stable, selective, air and moisture stable.[23][24] |
| Perfluorobutanesulfonyl Fluoride | PBSF | Effective deoxyfluorination reagent.[21] |
| XtalFluor-E / XtalFluor-M | - | Effective for replacing hydroxyls and carbonyls, avoids HF liberation.[20] |
Pathway 3: Electrophilic and Nucleophilic Fluorination Strategies
Direct fluorination of piperidine precursors can be achieved using either electrophilic or nucleophilic fluorinating agents.[20][25][26]
Electrophilic Fluorination involves the reaction of an electron-rich carbanion (e.g., an enolate) with an electrophilic fluorine source ("F+").[25][26] Reagents containing an N-F bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are the most common and effective for this purpose.[20][25][26] They are generally stable solids that offer high selectivity.[20]
Nucleophilic Fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group in an SN2 reaction.[25] This method is often cost-effective for large-scale processes, utilizing sources like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).[25][27] The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.
Caption: Electrophilic vs. Nucleophilic Fluorination Approaches.
Application in Library Synthesis for Drug Discovery
Fluorinated piperidine building blocks are modular tools that empower medicinal chemists to rapidly explore structure-activity relationships (SAR).[2] By systematically incorporating different fluorinated analogues into a lead scaffold, researchers can generate libraries of compounds with finely tuned properties. This accelerates the iterative cycle of design, synthesis, and testing that is central to drug discovery.[2]
The commercial availability of a diverse range of fluorinated piperidines, from simple monofluorinated derivatives to complex, conformationally restricted spirocyclic systems, further facilitates their use in library synthesis.[28] This accessibility allows for the rapid diversification of lead compounds, enabling a more comprehensive exploration of the chemical space around a biological target.[6][16]
Conclusion and Future Outlook
The strategic application of fluorinated piperidine building blocks is an indispensable strategy in modern medicinal chemistry. The ability to rationally modulate pKa, control conformation, and block metabolic hotspots provides an unparalleled level of control over a molecule's ADME and pharmacological profile. As synthetic methodologies continue to advance, providing even more diverse and complex fluorinated scaffolds, their role in the design of next-generation therapeutics will only expand.[29] The continued fusion of heterocyclic chemistry with fluorine chemistry promises to unlock new avenues for discovering safer and more effective medicines.[29]
References
-
Liu, F., & Sameem, B. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(43), 13435-13438. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. Available at: [Link]
-
Maglione, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 701. Available at: [Link]
-
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. Available at: [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Available at: [Link]
-
Mettler Toledo. Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Available at: [Link]
-
Meanwell, N. A. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 583-627. Available at: [Link]
-
ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Available at: [Link]
-
Meanwell, N. A. (2021). Applications of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(11), 1667-1671. Available at: [Link]
-
ResearchGate. The common electrophilic and nucleophilic fluorinating reagents used for catalytic asymmetric fluorination. Available at: [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(38), 7687-7711. Available at: [Link]
-
Lückemeier, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11091-11097. Available at: [Link]
-
Lückemeier, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available at: [Link]
-
ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available at: [Link]
-
Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-15. Available at: [Link]
-
Wikipedia. Electrophilic fluorination. Available at: [Link]
-
Research Communities. (2019, January 21). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Available at: [Link]
-
Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. Available at: [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264-271. Available at: [Link]
-
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Available at: [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. Available at: [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
ResearchGate. Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. Available at: [Link]
-
SCIDAR. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Available at: [Link]
-
ResearchGate. The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Available at: [Link]
-
Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]
-
ChemRxiv. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Available at: [Link]
-
The Doyle Group. (2015, July 15). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Available at: [Link]
-
Hypha Discovery. Deoxyfluorination. Available at: [Link]
-
Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9369-9372. Available at: [Link]
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Metabolic Stability of Trifluoromethoxy-Substituted Piperidines
The following technical guide details the metabolic stability, physicochemical properties, and synthesis of trifluoromethoxy-substituted piperidines.
Technical Guide & Whitepaper
Executive Summary: The Fluorine Effect
In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[1] The trifluoromethoxy group (
Unlike
Physicochemical Impact & Metabolic Rationale[2][3]
The Piperidine Metabolic Liability
Piperidine rings are "metabolic soft spots." The nitrogen lone pair facilitates Single Electron Transfer (SET) mechanisms in CYP450 active sites, leading to:
- -Carbon Hydroxylation: Oxidation at the carbon adjacent to the nitrogen.
-
N-Oxidation: Direct oxidation of the nitrogen.
-
Ring Opening: Subsequent collapse of the
-hydroxy intermediate.
The Trifluoromethoxy Solution
Substituting the piperidine ring with
-
Electronic Deactivation (pK
Modulation): The group is strongly electron-withdrawing ( ). When attached to the piperidine ring, it inductively pulls electron density away from the nitrogen.-
Effect: Reduces the basicity (pK
) of the secondary amine from ~11.0 (unsubstituted) to ~9.6. -
Benefit: Reduces the concentration of the cationic species at physiological pH, lowering affinity for CYP isoforms (like CYP2D6) that require a protonated basic nitrogen for binding.[1]
-
-
Steric & Electronic Blockade: Direct substitution at the C3 or C4 position sterically hinders the approach of the heme-iron oxo species. The C-F bonds are metabolically inert, effectively "capping" the site against hydroxylation.
-
Lipophilicity Modulation: While fluorine generally increases lipophilicity,
is exceptionally lipophilic. This increases membrane permeability (LogP) but must be balanced to avoid non-specific protein binding.[1]
Comparative Data Profile
The following table summarizes the theoretical and observed shifts when modifying a piperidine scaffold.
| Parameter | Piperidine (Parent) | 4-Methoxy-Piperidine | 4-Trifluoromethoxy-Piperidine | Impact |
| pK | ~11.1 | ~10.8 | ~9.6 | Reduced basicity lowers CYP2D6 liability. |
| LogP (Lipophilicity) | 0.84 | 0.75 | 1.70 | Significant increase in permeability.[1] |
| Metabolic Stability ( | Low (< 15 min) | Moderate | High (> 60 min) | Blocks O-dealkylation and ring oxidation.[1] |
| Electronic Effect ( | 0 | 0.25 | 0.55 | Strong inductive withdrawal stabilizes amine. |
Technical Protocol: Synthesis of 4-(Trifluoromethoxy)piperidine
Direct trifluoromethoxylation of aliphatic rings is synthetically challenging due to the instability of the trifluoromethoxide anion. The most robust route utilizes the Hiyama Method (oxidative desulfurization-fluorination of xanthates).
Workflow Overview
-
Protection: N-protection of 4-hydroxypiperidine.
-
Xanthate Formation: Conversion of alcohol to O-alkyl S-methyl dithiocarbonate.
-
Oxidative Fluorination: The critical step converting the xanthate to
. -
Deprotection: Yielding the final salt.
Step-by-Step Methodology
Reagents:
-
Sodium hydride (NaH), Carbon disulfide (
), Methyl iodide (MeI)[1] -
Oxidant/Fluorine Source: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or NBS / HF-Pyridine (Olah's Reagent).[1]
Protocol:
-
N-Benzoylation: Dissolve 4-hydroxypiperidine (10 mmol) in DCM/Et
N. Add BzCl dropwise at 0°C. Stir 2h. Quench and isolate N-benzoyl-4-hydroxypiperidine. -
Xanthate Synthesis: Dissolve the intermediate in THF. Add NaH (1.2 eq) at 0°C. Stir 30 min. Add
(5 eq), stir 1h. Add MeI (2 eq).[1] Reflux 2h.-
Checkpoint: Confirm formation of the yellow xanthate solid.
-
-
Oxidative Fluorination (The "Hiyama" Step):
-
Caution: HF-Pyridine is highly corrosive. Use PTFE vessels.
-
Dissolve xanthate in DCM at -78°C.
-
Add HF-Pyridine (excess, ~20 eq) and DBH (3 eq).[1]
-
Stir at -78°C for 1h, then warm to 0°C.
-
Mechanism:[1] The electrophilic bromine activates the sulfur, promoting nucleophilic attack by fluoride, followed by desulfurization to form the
bond.
-
-
Hydrolysis/Deprotection: Reflux the N-benzoyl-
intermediate in 6M HCl for 12h to cleave the amide.-
Purification: Recrystallize the hydrochloride salt from EtOH/Et
O.
-
Metabolic Stability Assay (Microsomal Stability)[1]
To validate the stability enhancement, the following standard operating procedure (SOP) for liver microsome incubation is recommended.
Assay Conditions
-
System: Human Liver Microsomes (HLM) & Mouse Liver Microsomes (MLM).[1]
-
Cofactor: NADPH regenerating system.
-
Test Concentration: 1
M (to ensure first-order kinetics).
Protocol
-
Preparation: Prepare a 10 mM stock of the
-piperidine in DMSO. Dilute to 1 M in phosphate buffer (pH 7.4). -
Pre-incubation: Mix 1
M compound with microsomes (0.5 mg/mL protein) at 37°C for 5 min. -
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Visualization of Pathways
Figure 1: Synthesis & Metabolic Blockade Logic
Caption: Comparative metabolic pathways illustrating the oxidative liability of standard piperidines versus the steric and electronic stabilization provided by the trifluoromethoxy group, alongside the Hiyama synthesis route.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Molecules), 2025. [1]
-
Synthesis of Substituted
-Trifluoromethyl Piperidinic Derivatives. Source: NIH (PubMed Central). [1] -
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv / NIH. [1]
-
4-(Trifluoromethoxy)piperidine Synthesis and Properties. Source: ResearchGate / ChemicalBook Data.
-
Effect of Fluorine Substitution on Piperidine Basicity and Lipophilicity. Source: Wiley Online Library (ChemMedChem). [1]
Sources
Structure-activity relationship (SAR) of 3-substituted phenylpiperidines
Initiating SAR Exploration
Analyzing Search Results
I've analyzed the initial search results, focusing on identifying key structural motifs, common biological activities like opioid receptor modulation, and experimental methods. I'm now looking for quantitative data, potent compound examples, and authoritative papers to inform my understanding. I am starting to develop an outline of a technical guide, starting with an intro to phenylpiperidines, then SAR details for the phenyl ring, the piperidine ring, and the piperidine nitrogen.
Planning Guide Structure
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Developing SAR Understanding
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Refining Content Outline
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Structuring SAR Narrative
I'm now integrating citation data, aiming for a robust SAR narrative. I'm focusing on the effect of the 3-position substituent on the phenyl ring, with quantitative data in tables for clarity. I've begun to flesh out sections dedicated to the phenyl ring, piperidine ring, and N-substituent, and considering stereochemistry. I'm also planning detailed experimental protocol sections. I'm prioritizing clickable URLs for all citations. I'm planning to provide diagrams using Graphviz for clarity.
Conceptualizing Detailed Protocols
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Simulating Mental Workflows
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Prioritizing Structure & Detail
I'm now prioritizing the synthesis of the guide's introduction and the phenyl ring section. I'll focus on logically structuring the information, explaining the 'why' behind SAR observations. I will integrate citations, quantitative tables, and Graphviz diagrams for clarity. I'm building out a comprehensive reference list with clickable URLs, ensuring all elements are technically sound and accessible. I am ensuring that the structure and approach align with the user's focus on detail and technical precision.
Technical Guide: Lipophilicity Modulation in Phenylpiperidines via Trifluoromethoxy Substitution
Executive Summary
The trifluoromethoxy group (
This guide analyzes the lipophilicity (LogP) implications of
Physicochemical Rationale: The Advantage
The utility of the trifluoromethoxy group stems from its ability to simultaneously enhance lipophilicity and metabolic stability without the electron-donating resonance liability of a standard methoxy group.
The "Super-Halogen" Profile
Unlike the methoxy group (
-
Hansch Constant (
): The group has a Hansch value of approximately +1.04 , significantly higher than (+0.[1]88) and massive compared to (-0.02). -
Conformational Orthogonality: The
group typically adopts a conformation orthogonal to the aromatic ring (dihedral angle ). This contrasts with , which prefers a coplanar orientation.[2] This orthogonality shields the oxygen atom from metabolic dealkylation and prevents resonance donation into the ring, maintaining the basicity of the piperidine nitrogen if electronic communication is possible (e.g., para-substitution).
Visualization: Physicochemical Impact Flow
The following diagram illustrates the causal relationship between
Figure 1: Mechanistic impact of trifluoromethoxy substitution on phenylpiperidine pharmacokinetics.
Comparative Lipophilicity Data
The following data compares the theoretical LogP shifts when modifying a standard 4-phenylpiperidine scaffold. These values are derived using the Hansch Additivity Principle , which is the standard method for initial SAR estimation when empirical data is unavailable.
Baseline: 4-Phenylpiperidine (Experimental LogP
Table 1: Substituent Effects on Phenylpiperidine Lipophilicity
| Substituent (R) | Position | Hansch Constant ( | Predicted LogP | Electronic Effect ( | Structural Note |
| -H | - | 0.00 | 2.40 | 0.00 | Baseline |
| -F | para | +0.14 | 2.54 | +0.06 | Minimal lipophilicity gain |
| -Cl | para | +0.71 | 3.11 | +0.23 | Metabolic liability (oxidation) |
| -OCH3 | para | -0.02 | 2.38 | -0.27 | Reduces LogP; e- donor |
| -CF3 | para | +0.88 | 3.28 | +0.54 | Strong withdrawal; lipophilic |
| -OCF3 | para | +1.04 | 3.44 | +0.35 | Maximal lipophilicity |
| -OCF3 | meta | +1.04 | 3.44 | +0.35 | Preferred for metabolic shielding |
Key Insight: Replacing a
Experimental Protocol: High-Throughput LogP Determination
While "Shake-Flask" is the gold standard, it is low-throughput and prone to emulsion errors with highly lipophilic amines like phenylpiperidines. The following HPLC-based method is recommended for rapid SAR generation.
Method Principle
This protocol uses a C18 column where the retention time (
Reagents & Equipment
-
Instrument: HPLC with UV/Vis detector (254 nm).
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol / 20 mM Ammonium Acetate buffer (pH 7.4).
-
Note: pH 7.4 is critical. Phenylpiperidines are basic (
). At pH 7.4, they are ionized. To measure intrinsic LogP (neutral species), you must either extrapolate from LogD or run the HPLC at pH > 10.5 (using an alkali-stable column like XBridge). For this protocol, we measure LogD(7.[5]4) as it is physiologically relevant.
-
-
Standards: Toluene, Naphthalene, Phenanthrene, Triphenylene (LogP range 2.7 – 5.5).
Step-by-Step Workflow
-
Preparation of Standards:
-
Dissolve standards in Methanol (1 mg/mL).
-
Inject 10 µL to determine retention factor (
). -
Calculation:
, where is the dead time (determined by uracil or NaNO3).
-
-
Calibration Curve Construction:
-
Plot LogP (literature) vs. Log(
). -
Ensure linearity (
).
-
-
Analyte Measurement:
-
Inject the trifluoromethoxy phenylpiperidine sample.
-
Calculate Log(
) and interpolate LogD(7.4) from the curve.
-
-
Correction for Ionization (Optional for Intrinsic LogP):
-
If intrinsic LogP is required:
-
Visualization: HPLC Logic Flow
Figure 2: High-Throughput HPLC workflow for lipophilicity determination.
Structural Design Guidelines
When optimizing phenylpiperidines with
-
Para-Position (4-position on phenyl ring):
-
Effect: Maximizes lipophilicity and strictly blocks para-hydroxylation (a major metabolic pathway).
-
Risk: Can lead to "grease ball" molecules with poor solubility if the piperidine nitrogen is also substituted with lipophilic groups.
-
-
Meta-Position (3-position on phenyl ring):
-
Effect: Often optimal for receptor binding (e.g., in SSRIs like Paroxetine, though Paroxetine uses a benzodioxole, the spatial logic applies).
-
Benefit: The orthogonal twist of the
group in the meta position can create a "steric fence" that hinders metabolism at the adjacent para-position without fully blocking it.
-
-
Ortho-Position (2-position on phenyl ring):
-
Effect: Generally avoided due to steric clash with the piperidine ring connection, which can distort the pharmacophore and reduce receptor affinity.
-
References
-
Leroux, F. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of
values: = 1.04).[1] -
Lombardo, F., et al. (2000). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Navigating the 4-Phenylpiperidine Scaffold in GPCR Ligand Design: A Technical Deep Dive
Executive Summary: The Privileged Scaffold
The 4-phenylpiperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of G Protein-Coupled Receptors (GPCRs). From the classical opioid agonists (e.g., Meperidine, Fentanyl) to modern dopaminergic stabilizers (Pridopidine) and serotonin modulators, this scaffold’s versatility lies in its ability to mimic the conformational space of endogenous neurotransmitters like dopamine and enkephalins.
This guide moves beyond basic textbook definitions to explore the structural kinetics , biased signaling potential , and synthetic accessibility of novel 4-phenylpiperidine derivatives. We provide actionable protocols for synthesis and characterization, grounded in recent pharmacological advances.
Structural Architecture & SAR Logic
The success of the 4-phenylpiperidine core stems from its defined spatial arrangement. In its lowest energy state, the piperidine ring adopts a chair conformation with the bulky 4-phenyl group preferring the equatorial position . This orientation is critical for orthosteric binding within the transmembrane bundle of Class A GPCRs.
Critical Interactions
-
The Basic Nitrogen (Pos 1): Protonated at physiological pH, forming a salt bridge with the conserved Aspartate (D3.32) residue in TM3 of aminergic and opioid receptors.
-
The 4-Phenyl Ring: Engages in
stacking or T-shaped aromatic interactions with residues in TM6 (often Tryptophan or Phenylalanine). -
3-Position Substituents: Introduction of alkyl groups (e.g., 3-methyl) creates chirality (cis/trans), often drastically altering potency and selectivity (e.g., (+)-trans-super-prodine).
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram maps the functional consequences of modifying specific zones of the scaffold.
Figure 1: Strategic modification zones on the 4-phenylpiperidine scaffold. Modifications at the Nitrogen dictate pharmacokinetic profiles and receptor subtype selectivity, while the phenyl ring modulates intrinsic efficacy.
Case Study: Biased Signaling & Multi-Targeting
Modern drug discovery has shifted from "full agonism" to biased agonism (functional selectivity). 4-phenylpiperidine ligands are at the forefront of this shift.
The Opioid Paradox
Classical 4-phenylpiperidines (e.g., Fentanyl) recruit both G-protein (analgesia) and
-
Novel Approach: Modifications to the N-substituent (e.g., bulky arylethyl groups) can sterically hinder the receptor conformation required for
-arrestin recruitment, favoring the G-protein pathway.
Dopaminergic Stabilizers
Pridopidine (a 4-phenylpiperidine derivative) acts as a stabilizer at the Dopamine D2 receptor.[1] It displays low-affinity antagonism but rapid dissociation kinetics ("fast-off"), allowing physiological dopamine surges to still occur while blocking pathological excess.
Experimental Protocol: Synthesis of a Novel Ligand
Target Molecule: N-(2-phenylethyl)-4-(3-fluorophenyl)piperidine Rationale: The 3-fluoro substitution mimics the electronic properties of a hydroxyl group (metabolically stable) often found in potent opioids, while the phenethyl tail targets the secondary binding pocket common in MOR/D2 receptors.
Synthetic Workflow (Graphviz)
Figure 2: Three-stage synthetic route for a prototype 4-phenylpiperidine ligand. This modular approach allows late-stage diversification of the N-substituent.
Step-by-Step Methodology
Phase 1: Construction of the Core
-
Reaction: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under
. Cool to -78°C. -
Addition: Dropwise add 3-fluorophenylmagnesium bromide (1.2 eq). Stir for 2h, allowing warming to RT.
-
Workup: Quench with saturated
. Extract with EtOAc. The resulting tertiary alcohol is often unstable and used directly. -
Dehydration/Reduction: Treat the crude alcohol with TFA/DCM (1:1) to deprotect and dehydrate (forming the tetrahydropyridine). Evaporate, then dissolve in MeOH and hydrogenate (
, 1 atm) over 10% Pd/C to obtain 4-(3-fluorophenyl)piperidine.
Phase 2: N-Functionalization
-
Reaction: Suspend the piperidine amine (1.0 eq) and
(3.0 eq) in Acetonitrile. -
Alkylation: Add 2-phenylethyl bromide (1.1 eq). Reflux for 12h.
-
Purification: Filter solids. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via
H-NMR (look for characteristic triplet of phenethyl at ~2.8 ppm) and LC-MS (M+H peak).
-
Pharmacological Characterization Protocols
To validate the "Novelty" and "Efficacy" of the synthesized ligand, a dual-assay approach is required: Binding Affinity (Physical interaction) and Functional Efficacy (Signal transduction).
Protocol A: Radioligand Competition Binding (Ki Determination)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Prep: Use CHO-K1 cells stably expressing human MOR.
-
Ligand:
-DAMGO (Agonist radioligand) at 1 nM concentration. -
Incubation: Mix membranes (
), radioligand, and increasing concentrations of the test compound ( to M) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Binding Assay
Objective: Assess intrinsic efficacy (Full vs. Partial Agonism) by measuring G-protein activation.
-
Setup: Use the same membrane preparation as above (GDP must be present to keep G-proteins inactive initially).
-
Reaction: Incubate membranes with test compound and
(0.1 nM) in assay buffer containing GDP. -
Mechanism: Agonist binding catalyzes the exchange of GDP for the non-hydrolyzable GTP analog
. -
Readout: High counts indicate Full Agonism. Counts between vehicle and Full Agonist (DAMGO) indicate Partial Agonism.
Data Presentation Template[2]
| Compound ID | Substituent (R) | MOR | GTP | Functional Class |
| Ref (Fentanyl) | N-Phenethyl | 1.2 | 100 | Full Agonist |
| Target 1 | 3-F-Phenyl | 4.5 | 85 | High Efficacy |
| Target 2 | 3-OH-Phenyl | 0.8 | 45 | Partial Agonist |
| Target 3 | 4-Cl-Phenyl | 120 | 0 | Antagonist |
Signaling Pathway Visualization
Understanding the downstream effects is crucial for safety profiles. The diagram below illustrates the bifurcation between G-protein signaling (Analgesia) and
Figure 3: Biased Signaling Pathway. Ideal novel ligands maximize the green pathway (Gi/o) while minimizing the red pathway (Arrestin).
References
-
Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Source: Bioorganic & Medicinal Chemistry Letters (2004).[2][3][4] Significance: Establishes the core SAR for mu-opioid agonism in this scaffold.
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Source: Journal of Medicinal Chemistry (2020). Significance: Demonstrates the scaffold's utility in allosteric modulation (PAMs) for CNS disorders.
-
Synthesis and SAR of novel 4-phenylpiperidine derivatives as potent and selective Melanocortin subtype-4 receptor (MC4-R) antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[3][4] Significance: Highlights the versatility of the scaffold beyond opioids and amines.
-
Conformation-activity study of 4-phenylpiperidine analgesics. Source: Journal of Medicinal Chemistry.[5][6] Significance: Provides the structural basis (equatorial vs axial) for receptor affinity.
-
Pridopidine: A Dopaminergic Stabilizer. Source: Journal of Pharmacology and Experimental Therapeutics. Significance: Validates the clinical relevance of 4-phenylpiperidines in treating movement disorders.
Sources
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(3-(Trifluoromethoxy)phenyl)piperidine from aryl boronic acids
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(3-(trifluoromethoxy)phenyl)piperidine , a high-value scaffold in medicinal chemistry. The trifluoromethoxy (-OCF
Direct coupling of aryl halides to saturated piperidines is often plagued by
Retrosynthetic Logic & Workflow
The synthesis is broken into three distinct phases to maximize control over impurities and yield.
Figure 1: Strategic workflow for the synthesis of 4-aryl piperidines avoiding direct C-H activation.
Detailed Protocols
Phase 1: Synthesis of the Vinyl Triflate
Objective: Convert N-Boc-4-piperidone into tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate. Criticality: Enol triflates are thermally sensitive. Temperature control during base addition is paramount to prevent decomposition.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)
-
PhNTf
(N-Phenyl-bis(trifluoromethanesulfonimide)) (1.05 equiv) -
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add N-Boc-4-piperidone (10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add LiHMDS dropwise over 20 minutes. The solution should turn slightly yellow. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Trapping: Dissolve PhNTf
in minimal THF and add dropwise to the cold enolate solution. -
Warming: Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature (RT) slowly overnight (approx. 12 hours).
-
Workup: Quench with saturated NH
Cl solution. Extract with Et O (3x).[1] Wash combined organics with 1N NaOH (to remove byproduct PhNHTf), water, and brine. Dry over MgSO . -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a white crystalline solid or colorless oil.
-
QC Check:
H NMR should show a vinyl proton signal around 5.76 ppm.
-
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Couple the vinyl triflate with 3-(trifluoromethoxy)phenylboronic acid.
Mechanistic Insight: We utilize Pd(dppf)Cl
Reagents:
-
Vinyl Triflate (from Phase 1) (1.0 equiv)
-
3-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
[2]·CH Cl (0.05 equiv / 5 mol%) -
Base: K
CO (3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Protocol:
-
Degassing (Crucial): In a reaction vial, combine the Vinyl Triflate, Boronic Acid, and K
CO . Add solvents (Dioxane/Water). Sparge with Argon for 15 minutes. Oxygen poisons Pd(0) species, leading to homocoupling or dehalogenation. -
Catalyst Addition: Add Pd(dppf)Cl
quickly under an Argon stream. Seal the vial. -
Reaction: Heat to 85 °C for 4–6 hours.
-
Monitoring: Check TLC (UV active). The triflate spot should disappear.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Yield Expectation: 75–85%.
-
Phase 3: Hydrogenation & Deprotection
Objective: Reduce the internal alkene and remove the Boc group to yield the free amine.
Protocol:
-
Hydrogenation: Dissolve the coupling product in MeOH. Add 10 wt% Pd/C (10% by mass of substrate). Stir under a balloon of H
(1 atm) for 4 hours at RT. Filter through Celite.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Deprotection: Dissolve the reduced intermediate in CH
Cl (DCM). Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1). Stir for 2 hours. -
Isolation: Concentrate in vacuo. Basify with sat. NaHCO
to pH > 10. Extract with DCM (3x).[3] Dry (Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> SO ) and concentrate.-
Final Product: 4-(3-(Trifluoromethoxy)phenyl)piperidine (usually a viscous oil or low-melting solid).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Phase 2, highlighting the role of the Boron species and the Palladium oxidation states.
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the oxidative addition into the C-OTf bond is facilitated by the electron-withdrawing nature of the vinyl triflate.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Action |
| Vinyl Triflate Stability | Unstable on Silica if acidic. | Add 1% Triethylamine to eluent during purification. Store at -20°C. |
| Coupling Color | Reaction turns black (Pd precipitation). | Normal at end of reaction. If immediate, check ligand quality or oxygen ingress. |
| Protodeboronation | Ar-H byproduct observed by LCMS. | Reduce temperature to 70°C; switch base to K |
| Incomplete Reduction | Alkene remains after H | Purify intermediate before hydrogenation (sulfur from triflate traces can poison Pd/C). |
References
-
Wustrow, D. J., & Wise, L. D. (1991). Coupling of arylboronic acids with a partially saturated pyridine derivative: A direct synthesis of 4-aryl-3-piperidines. Synthesis, 1991(11), 993-995.
-
Eastwood, P. R. (2000). Suzuki coupling of vinyl triflates with aryl boronic acids: A versatile method for the synthesis of 4-substituted-1,2,3,6-tetrahydropyridines. Tetrahedron Letters, 41(19), 3705-3708.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeia Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Suzuki-Miyaura coupling protocols for trifluoromethoxy-phenyl derivatives
Application Note: Suzuki-Miyaura Coupling Protocols for Trifluoromethoxy-Phenyl Derivatives
Substituted Biaryls Audience: Medicinal Chemists, Process Chemists, and Academic ResearchersExecutive Summary & Strategic Importance
The trifluoromethoxy (
However, incorporating
-
Electronic Deactivation: When present on the boronic acid, the electron-withdrawing nature of
can accelerate hydrolytic deborylation (protodeboronation). -
Oxidative Addition Dynamics: When present on the aryl halide,
activates the C-X bond, but can also increase susceptibility to homocoupling if the catalyst system is not rigorously tuned. -
Physicochemical Properties: The high lipophilicity requires careful solvent selection to ensure phase transfer efficiency in biphasic systems.
This guide provides three field-validated protocols designed to navigate these challenges, moving from a robust "workhorse" method to specialized conditions for sterically hindered or unstable substrates.
Mechanistic Considerations & Catalyst Selection
To design a self-validating protocol, one must understand the electronic influence of the
The "Push-Pull" Dynamic
-
Scenario A:
on the Aryl Halide (Electrophile)-
Effect: The
group withdraws electron density from the aromatic ring. -
Result: This lowers the energy of the C-X
orbital, facilitating oxidative addition (OA). Consequently, aryl chlorides are often excellent substrates, reacting faster than their unsubstituted counterparts. -
Risk: Highly activated substrates can undergo rapid oxidative addition, leading to a build-up of Pd(II) species. If transmetalation is slow, this promotes side reactions like dehalogenation or homocoupling.
-
-
Scenario B:
on the Boronic Acid (Nucleophile)-
Effect: The electron-withdrawing effect reduces the nucleophilicity of the "ate" complex formed with the base.
-
Result: Transmetalation becomes the rate-limiting step.[1] Furthermore, electron-deficient boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under high pH/temperature, leading to the formation of the neutral arene (Ar-H).
-
Visualizing the Pathway
Figure 1: Decision matrix for catalyst selection based on substrate electronics.
Experimental Protocols
Protocol A: The "Universal" Method (Buchwald G4)
Best for: Routine synthesis, Aryl Chlorides, and High-Throughput Screening.
This protocol utilizes the XPhos Pd G4 precatalyst. The bulky biaryl phosphine (XPhos) facilitates oxidative addition into
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base:
(0.5 M aqueous solution, 2.0 equiv) -
Solvent: THF or 1,4-Dioxane
-
Temperature: 40°C - 60°C
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G4 (15 mg, ~2 mol%).
-
Inert: Seal the vial and purge with nitrogen or argon for 3 cycles (vacuum/backfill).
-
Solvent: Add degassed THF (4 mL) via syringe.
-
Base: Add degassed 0.5 M aqueous
(4 mL) via syringe.-
Note: Biphasic conditions are crucial here. The water dissolves the inorganic base, while the organic phase solubilizes the lipophilic
substrate.
-
-
React: Stir vigorously (1000 rpm) at 40°C. Monitor by LCMS after 1 hour.
-
Why 40°C? Higher temperatures may cause hydrolysis of the
boronic acid (if used).
-
-
Workup: Separate phases. Extract aqueous layer with EtOAc. Dry organic layer over
, filter, and concentrate.
Protocol B: The "Stabilizing" Method (Pd-PEPPSI-IPr)
Best for: Unstable Boronic Acids (
When the
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 mol%)
-
Base:
(powdered, anhydrous, 2.0 equiv) -
Solvent: Toluene / Isopropanol (4:1 ratio)
-
Temperature: 60°C - 80°C
Step-by-Step Workflow:
-
Charge: Add aryl halide, boronic acid, Pd-PEPPSI-IPr, and powdered
to the vial. -
Inert: Purge with Argon.
-
Solvent: Add the Toluene/IPA mixture.
-
Insight: The addition of isopropanol (or water) is necessary to activate the boronic acid species for transmetalation, even in "anhydrous" protocols.
-
-
React: Heat to 60°C.
-
Validation: If conversion stalls, add a drop of water to solubilize the base surface.
Protocol C: The "Green" Method (Surfactant-Mediated)
Best for: Sustainability, Scale-up, and Lipophilic Substrates.
Using the TPGS-750-M surfactant allows the reaction to proceed in water. The lipophilic
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst:
or / SPhos (2 mol%) -
Base:
(3.0 equiv) or -
Solvent: 2 wt % TPGS-750-M in Water
-
Temperature: Room Temperature (25°C)
Step-by-Step Workflow:
-
Solution Prep: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.
-
Charge: Add aryl halide and boronic acid to the reaction vessel.
-
Catalyst: Add the Pd catalyst and ligand.
-
Solvent: Add the surfactant solution.
-
Base: Add triethylamine.
-
React: Stir vigorously at RT. The reaction mixture will look milky (emulsion).
-
Workup: Minimal organic solvent is needed. Often the product precipitates or can be extracted with a small amount of EtOAc.
Comparative Data Analysis
| Feature | Protocol A (Buchwald) | Protocol B (PEPPSI) | Protocol C (Micellar) |
| Primary Use Case | General screening, Aryl Chlorides | Steric bulk, Unstable Boronic Acids | Green chemistry, Scale-up |
| Catalyst Species | XPhos Pd G4 | Pd-PEPPSI-IPr | Pd(dtbpf)Cl2 / SPhos |
| Base | |||
| Solvent System | THF/Water (Biphasic) | Toluene/IPA | Water (TPGS-750-M) |
| Temp Range | 40-60°C | 60-80°C | 25-40°C |
| Excellent | Excellent (prevents deborylation) | Good (high conc. protects) |
Troubleshooting: The Self-Validating System
Use this logic table to diagnose failure modes.
| Observation (LCMS) | Root Cause | Corrective Action |
| Unreacted Aryl Halide | Catalyst inactive or OA failed. | Switch to Protocol A (XPhos is better for OA). Ensure inert atmosphere. |
| Protodeboronation (Ar-H) | Boronic acid unstable (High pH/Temp). | Switch to Protocol B . Use anhydrous base ( |
| Homocoupling (Ar-Ar) | Oxidative addition too fast; Transmetalation too slow. | Decrease catalyst loading. Increase Boronic Acid equivalents. Switch to Protocol C (Micellar effect suppresses homocoupling). |
| Dehalogenation (Ar-H) | Avoid alcoholic solvents (use THF/Dioxane). Use a sterically bulkier ligand (BrettPhos). |
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science (2013).
-
Pd-PEPPSI Protocols: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki–Miyaura Cross-Coupling." Chemistry – A European Journal (2006).
-
Micellar Catalysis: Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry (2011).
-
Protodeboronation Mechanisms: Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society (2017).[2]
-
Electronic Effects of OCF3: Hansch, C., et al. "A Survey of Hammett Substituent Constants." Chemical Reviews (1991).
Sources
Reductive amination conditions for 4-arylpiperidine intermediates
Application Note: Optimized Reductive Amination Protocols for 4-Arylpiperidine Intermediates
Introduction & Scope
The 4-arylpiperidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous therapeutic agents, including analgesics (e.g., Fentanyl derivatives), antipsychotics (e.g., Haloperidol), and SSRIs (e.g., Paroxetine).
Functionalizing the secondary amine of 4-arylpiperidines via reductive amination is a critical synthetic transformation. While conceptually simple, this reaction often faces challenges due to:
-
Steric Hindrance: The aryl group at the C4 position can induce conformational rigidity, affecting nucleophilicity.
-
Solubility: 4-arylpiperidines are often supplied as HCl salts, requiring in-situ neutralization.
-
Chemoselectivity: Avoiding over-alkylation or reduction of sensitive functional groups on the electrophile.
This guide provides three field-proven protocols ranging from standard bench-scale synthesis to difficult, sterically hindered couplings, and green process alternatives.
Mechanistic Principles
Reductive amination proceeds via a stepwise mechanism:
-
Condensation: The 4-arylpiperidine attacks the carbonyl electrophile (aldehyde/ketone) to form a hemiaminal, which dehydrates to an iminium ion .
-
Reduction: A hydride source selectively reduces the iminium ion to the tertiary amine.
Critical Insight: The success of the reaction depends on the rate of iminium formation vs. the rate of carbonyl reduction. Sodium Triacetoxyborohydride (STAB) is the preferred reagent because it reduces iminium ions rapidly but reacts negligibly with aldehydes/ketones, allowing for "one-pot" procedures.[1]
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway highlighting the critical iminium intermediate. STAB selectivity favors the Iminium -> Product pathway over direct Carbonyl reduction.
Experimental Protocols
Protocol A: The "Workhorse" Method (STAB)
Best for: Standard aldehydes and unhindered ketones. High tolerance for functional groups.
Reagents:
-
4-Arylpiperidine (Free base or HCl salt)
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv, if using ketones)
Step-by-Step Procedure:
-
Preparation: In a dry flask, suspend 4-arylpiperidine HCl (1.0 mmol) in DCE (5 mL). Add Triethylamine (Et3N) (1.0 mmol) to neutralize the salt. Stir for 10 min until clear.
-
Note: If using free base, skip Et3N.
-
-
Condensation: Add the aldehyde/ketone (1.1 mmol).
-
Optimization: For ketones, add Glacial Acetic Acid (1-2 drops) to catalyze imine formation.
-
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at Room Temperature (RT) under nitrogen.
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Why this works: STAB is mild.[1][2] The use of DCE promotes the existence of the iminium species without solvating the hydride too strongly, maintaining its selectivity [1].
Protocol B: Lewis-Acid Mediated (Titanium Isopropoxide)
Best for: Sterically hindered ketones, electron-deficient amines, or when Protocol A fails.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)4) (neat)
-
Sodium Borohydride (NaBH4) (or NaBH3CN)[8]
-
Solvent: Ethanol (absolute) or Methanol.[7]
Step-by-Step Procedure:
-
Complexation: In a dry vial, mix 4-arylpiperidine (1.0 mmol) and the ketone (1.1 mmol).
-
Activation: Add Ti(OiPr)4 (1.25 mmol) neat. The mixture may become viscous.
-
Stirring: Stir the neat mixture (or with minimal THF if solid) for 1 hour at RT.
-
Dilution & Reduction: Dilute with absolute Ethanol (4 mL). Carefully add NaBH4 (1.5 mmol) (Caution: Exothermic/Gas evolution).
-
Workup: Quench by adding water (1 mL). A white precipitate (TiO2) will form. Filter through Celite. Rinse with EtOAc.
Why this works: The titanium species coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric bulk of the 4-aryl group [3].
Protocol C: Green Chemistry Alternative (2-MeTHF)
Best for: Process scale-up and sustainability compliance.
Reagents:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Replaces DCE/DCM).
-
Reductant: STAB or Catalytic Hydrogenation (H2, Pd/C).
Procedure (Catalytic Hydrogenation):
-
Mix 4-arylpiperidine (1.0 mmol) and aldehyde (1.0 mmol) in 2-MeTHF (5 mL).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 balloon (1 atm) for 4-16 hours.
-
Green Advantage: 2-MeTHF is derived from renewable resources and phase-separates easily from water, simplifying workup [4].
Decision Logic & Optimization
Use the following workflow to select the appropriate condition for your specific substrate.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the optimal reductive amination protocol based on substrate sterics and sensitivity.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Iminium ion not forming due to sterics or wet solvent. | Add 3Å Molecular Sieves or switch to Protocol B (Ti-mediated). |
| Direct Reduction | Reducing agent is too strong (reducing ketone to alcohol). | Ensure use of STAB (not NaBH4) in Protocol A. Lower temperature to 0°C. |
| Dialkylation | Primary amine impurities in starting material. | Verify purity of 4-arylpiperidine. Use slight excess of amine over aldehyde. |
| Gel Formation | Titanium salts precipitating (Protocol B). | Quench with 1M NaOH or Rochelle's Salt solution to solubilize Ti salts before extraction. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[11] ChemSusChem.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. designer-drug.com [designer-drug.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: N-Protection Strategies for 4-(3-(Trifluoromethoxy)phenyl)piperidine
Part 1: Strategic Overview & Rationale
Molecular Context
The target molecule, 4-(3-(Trifluoromethoxy)phenyl)piperidine , represents a critical pharmacophore in medicinal chemistry. The secondary amine of the piperidine ring is the primary handle for functionalization, while the 3-trifluoromethoxy (-OCF
-
Lipophilicity: The -OCF
group is highly lipophilic (Hansch value 1.04), significantly reducing water solubility compared to non-fluorinated analogs. Standard aqueous Schotten-Baumann conditions often fail due to phase separation. -
Metabolic Stability: The -OCF
group is chemically robust, resisting standard acid/base hydrolysis and catalytic hydrogenation conditions used for protecting group (PG) manipulation. -
Electronic Effects: While electron-withdrawing, the -OCF
group is distal to the piperidine nitrogen. The nucleophilicity of the secondary amine remains comparable to standard piperidines ( 10-11), allowing standard electrophilic trapping.
Protecting Group Decision Matrix
Selecting the correct N-protecting group is a function of the downstream chemistry.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Primary Utility | General synthesis; base-stable steps. | Orthogonal to Boc; acid-stable steps. | Solid-phase synthesis; acid-sensitive synthesis. |
| Deprotection | Acid (TFA, HCl/Dioxane).[1][2] | Hydrogenolysis ( | Base (Piperidine, DBU).[3] |
| -OCF | High. Compatible with acidic deprotection. | High. -OCF | High. -OCF |
| Solubility Strategy | DCM or THF (Homogeneous). | THF/Water or Dioxane/Water (Mixed). | Acetone/Water or DMF (Solubility critical). |
Part 2: Detailed Experimental Protocols
Protocol A: N-Boc Protection (Recommended for General Use)
Rationale: The Boc group is the most robust choice for solution-phase synthesis involving basic nucleophiles or organometallics.
Critical Parameter: Use Dichloromethane (DCM) as the solvent.[4] The lipophilic -OCF
Materials
-
Substrate: 4-(3-(Trifluoromethoxy)phenyl)piperidine (HCl salt or free base).
-
Reagent: Di-tert-butyl dicarbonate (
), 1.1 equivalents. -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.5 equiv (if HCl salt) or 1.2 equiv (if free base).
-
Solvent: Dichloromethane (DCM), anhydrous preferred.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the piperidine substrate (10 mmol) in DCM (50 mL, 0.2 M).
-
Basification: Cool to 0°C (ice bath). Add TEA (25 mmol) dropwise. Observation: The suspension should clear as the free base is liberated and dissolves.
-
Addition: Add
(11 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LCMS. The secondary amine peak (
) should disappear, replaced by .
-
-
Workup:
-
Wash the organic phase with 0.5 M HCl (2 x 30 mL) to remove excess TEA and unreacted amine.
-
Wash with sat.[2]
(30 mL) and Brine (30 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The product usually solidifies upon drying. If oil persists (due to -OCF
lipophilicity), triturate with cold pentane or crystallize from Hexane/EtOAc.
Protocol B: N-Cbz Protection (Orthogonal Strategy)
Rationale: Required when downstream chemistry involves strong acids (e.g., TFA) that would cleave a Boc group.
Critical Parameter: Traditional aqueous Schotten-Baumann conditions (
Materials
-
Reagent: Benzyl chloroformate (Cbz-Cl), 1.2 equivalents.
-
Base: Sodium Bicarbonate (
), 3.0 equivalents. -
Solvent: THF and Water (1:1 ratio).
Step-by-Step Procedure
-
Dissolution: Dissolve the piperidine substrate (10 mmol) in THF (25 mL).
-
Buffer Prep: Dissolve
(30 mmol) in Water (25 mL). Add this to the THF solution. The mixture will be biphasic. -
Addition: Cool to 0°C. Add Cbz-Cl (12 mmol) dropwise via syringe. Caution: Exothermic; gas evolution (
) may occur if acid builds up, though rare with Cbz-Cl. -
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 3 hours.
-
Workup:
-
Dilute with Ethyl Acetate (50 mL). Separate phases.
-
The aqueous phase may contain the hydrochloride salt if reaction is incomplete; check pH.
-
Wash organic layer with 1M
(removes free amine), then Brine. -
Dry (
) and concentrate.[2]
-
-
Validation: The -OCF
group is stable to the hydrogenolysis conditions ( , Pd/C) used to remove Cbz later.
Protocol C: N-Fmoc Protection (Solid Phase/Specialized)
Rationale: Used for solid-phase library generation or when the product must be deprotected under mild basic conditions. Critical Parameter: Avoid primary amine bases (like piperidine!) or strong inorganic bases during the protection step to prevent premature cleavage. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to minimize side reactions.
Step-by-Step Procedure
-
Solvent System: Use Acetone/Water (1:1) or Dioxane/Water (1:1).
-
Base: Use
(2.0 equiv). -
Reaction: Mix substrate and base in solvent. Add Fmoc-OSu (1.1 equiv) at 0°C. Stir at RT overnight.
-
Workup: Acidify carefully to pH 4-5 with dilute HCl (do not go too low to avoid removing acid-labile groups if present, though Fmoc is acid stable). Extract with EtOAc.[5][6]
-
Note: The fluorenyl group combined with -OCF
makes this product extremely lipophilic. Solubility in MeOH or pure Hexanes will be poor.
Part 3: Visualization & Workflows
Protection Strategy Decision Tree
Figure 1: Decision tree for selecting the appropriate N-protecting group based on downstream chemical compatibility.
Reaction Workflow (Boc Example)
Figure 2: Step-by-step workflow for the N-Boc protection protocol.
Part 4: Analytical Validation
To confirm the protection, look for these key spectroscopic signatures.
Proton NMR ( H NMR, 400 MHz, CDCl )
The -OCF
-
Boc-Product:
- 1.48 (s, 9H): Boc tert-butyl group . (Diagnostic).
-
4.20 (br d, 2H): Piperidine
-protons (deshielded by carbamate). -
2.80 (br t, 2H): Piperidine
-protons. -
7.00 – 7.40 (m, 4H): Aromatic protons. The -OCF
group typically pushes ortho/para protons slightly downfield compared to unsubstituted phenyl, but less than nitro/carbonyls.
-
Cbz-Product:
-
5.15 (s, 2H): Benzylic -CH
- . (Diagnostic). - 7.30 – 7.40 (m, 5H): Cbz aromatic protons (overlapping with substrate aromatics).
-
5.15 (s, 2H): Benzylic -CH
LCMS Data
-
Substrate (Free Base): MW
245.2. Peak at 246 . -
Boc-Product: MW
345.3. Peak at 368 or 246 (loss of Boc in source). Note: Boc groups often fragment in MS source; look for sodium adduct. -
Cbz-Product: MW
379.3. Peak at 380 .
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for conditions).
-
BenchChem. (2025).[2][7] Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor. Retrieved from (General piperidine Boc protocols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774996, 4-(3-(Trifluoromethoxy)phenyl)piperidine. Retrieved from .
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from . (Validation of -OCF3 stability).
-
Sigma-Aldrich. Product Specification: Di-tert-butyl dicarbonate. Retrieved from .
Sources
Preparation of pharmaceutical salts of fluorinated phenylpiperidines
Application Note: Strategic Salt Formation & Crystallization of Fluorinated Phenylpiperidines
Abstract
Fluorinated phenylpiperidines (e.g., Paroxetine, Haloperidol analogs) represent a critical pharmacophore in neuropsychiatry. The fluorine substitution enhances metabolic stability and lipophilicity but introduces significant challenges in solid-state development: low melting points of free bases (often oils), propensity for polymorphism, and aggressive solvation.[1] This guide provides a self-validating protocol for isolating stable pharmaceutical salts of this class, moving beyond generic screening to address the specific physicochemical behaviors driven by the fluorophenyl moiety.
Part 1: Pre-Formulation & Physicochemical Context
The Fluorine Effect on Basicity and Solubility
The 4-fluorophenyl group acts as an electron-withdrawing group (EWG).[1] While the piperidine nitrogen is the primary basic center (typical pKa ~9.5–10.5), the lipophilicity introduced by the fluorine atom (C-F bond) drastically reduces water solubility of the free base.
-
Operational Consequence: Free bases of this class are frequently viscous oils at room temperature ("oiling out" risk).
-
Strategic Response: Salt formation is not optional; it is required for isolation. Strong inorganic acids (HCl) or lipophilic organic acids (Besylate, Tosylate) are preferred to stabilize the lattice energy against the lipophilic driving force.
The "Rule of 3" Validation
Before screening, calculate
-
Requirement:
ensures proton transfer is complete, forming a stable salt rather than a co-crystal. -
Target: For fluorinated phenylpiperidines (pKa ~10), select acids with pKa < 7.
Part 2: Experimental Protocols
Protocol A: High-Throughput Salt Screening (HTS)
Objective: Rapidly identify crystalline hits using a solvent-controlled evaporation method.[1]
Materials:
-
Fluorinated Phenylpiperidine Free Base (Oil/Solid).
-
Acid Library (1.1 equivalents): HCl (4M in Dioxane), Methanesulfonic acid, Fumaric acid, Maleic acid, Tartaric acid.[1]
-
Solvents: Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc), Toluene.[1]
Step-by-Step Workflow:
-
Stock Preparation: Dissolve Free Base in EtOAc at 50 mg/mL.
-
Acid Addition: Add 1.1 eq of acid to each well.
-
Note: For HCl, use a solution in dioxane or IPA. Avoid aqueous HCl in the initial screen to prevent hydrate confusion.
-
-
Temperature Cycling: Cycle between 50°C and 5°C (4 hour ramp) for 24 hours. This breaks supersaturation and prevents oil formation.
-
Anti-Solvent Trigger: If clear solution remains, add Heptane (vapor diffusion or direct addition). The fluorinated motif has low affinity for alkanes, forcing precipitation.
-
Isolation: Centrifuge and analyze wet cake by PLM (Polarized Light Microscopy) for birefringence.
Protocol B: Scale-Up Crystallization (The Paroxetine Model)
Context: This protocol addresses the "oiling out" and hydration issues common to this scaffold, modeled after the critical Paroxetine HCl Hemihydrate process.
Target: Stable Hydrochloride Salt (Hemihydrate).
| Parameter | Specification | Rationale |
| Solvent | IPA (Industrial Methylated Spirits alternative) | Solubilizes the lipophilic free base; moderate solubility for salt.[1] |
| Water Content | 1.5% – 2.5% v/v | CRITICAL: Controls water activity ( |
| Acid Source | Conc. HCl (aq) | Provides necessary water and protons simultaneously.[1] |
| Seeding | 0.5% w/w | Prevents oiling out by providing a nucleation surface. |
Execution:
-
Dissolution: Charge 10.0 g Free Base into 100 mL IPA. Heat to 60°C.
-
Acidification: Slowly add 1.1 eq Concentrated HCl (aq).
-
Observation: The solution may turn hazy. If an oil separates, add more IPA until homogenous.
-
-
Nucleation Control: Cool to 40°C. Add seed crystals (if available).
-
Without Seeds: Scratch vessel wall or use sonication.
-
-
Crystallization: Cool slowly to 0–5°C over 6 hours.
-
Why Slow? Fast cooling traps impurities and solvent in the lattice of fluorinated compounds.
-
-
Maturation: Stir at 5°C for 2 hours.
-
Filtration: Filter and wash with cold IPA/Water (98:2).
-
Drying: Vacuum dry at 40°C. Stop when water content (KF) reaches ~2.5% (theoretical for hemihydrate). Over-drying collapses the lattice.
Part 3: Advanced Characterization (19F NMR)
Standard HPLC requires reference standards. Quantitative 19F NMR (qNMR) is the superior method for this class because the fluorine signal is distinct, 100% natural abundance, and free from solvent interference.
qNMR Protocol for Salt Stoichiometry:
-
Internal Standard:
-Trifluorotoluene (TFT).[1] -
Solvent: DMSO-
(ensures full solubility of salt). -
Acquisition:
-
Calculation:
-
Where
= Integral, = Number of F atoms.[2]
-
Part 4: Visualization & Logic
Decision Logic for Salt Selection
This diagram illustrates the critical decision nodes when handling lipophilic fluorinated amines.
Caption: Decision tree for converting oily fluorinated free bases into crystalline salts, highlighting the "oiling out" loop common to this pharmacophore.
Mechanism of Hemihydrate Formation
The interplay between the protonated amine, the chloride ion, and the water molecule in the lattice.
Caption: Mechanistic pathway showing how water activity dictates the thermodynamic stability of the salt form, using Paroxetine HCl as the archetype.
Part 5: Troubleshooting & Expert Insights
| Observation | Root Cause | Corrective Action |
| Sticky Gum / Oil | High lipophilicity of F-phenyl group prevents lattice ordering.[1] | Use Toluene as a co-solvent. The aromatic stacking helps order the fluorophenyl rings. |
| Polymorph Shift | Variable drying times or humidity.[3] | Implement Controlled Water Activity drying (e.g., humidity-controlled oven) rather than full vacuum.[1] |
| Stoichiometry Mismatch | Solvate formation (e.g., IPA solvate).[1][4] | Run 19F NMR and TGA. If solvent loss > 5% in TGA, you likely have a solvate, not a pure salt. |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for "Rule of 3" and counterion toxicity). Link
-
Ward, N. (1988).[1] Crystalline Paroxetine Hydrochloride Hemihydrate. U.S. Patent 4,721,723.[5] (The foundational protocol for crystallizing fluorinated phenylpiperidine salts). Link
-
Gierer, D. S., et al. (2009).[1] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (Validation of 19F NMR for stoichiometry). Link
-
FDA Center for Drug Evaluation and Research. (2009). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context for hydrate/anhydrate control). Link
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. WO2005019209A2 - Crystalline anhydrous paroxetine hydrochloride - Google Patents [patents.google.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 4-(3-(Trifluoromethoxy)phenyl)piperidine as a Privileged Fragment Scaffold
Executive Summary
This guide details the strategic application of 4-(3-(Trifluoromethoxy)phenyl)piperidine (hereafter referred to as Fragment 4-TMP ) in Fragment-Based Drug Discovery (FBDD). While simple piperidines are ubiquitous, this specific scaffold represents a "high-value" fragment due to the unique physicochemical properties of the meta-trifluoromethoxy (-OCF
Fragment 4-TMP sits in the "Goldilocks" zone of chemical space: it possesses a distinct vector for elaboration (the piperidine nitrogen), a metabolically robust lipophilic handle (the -OCF
Physicochemical Profile & Mechanistic Rationale[1][2]
Understanding why this fragment is selected is as critical as how it is used.
The "Super-Fluorine" Effect
The trifluoromethoxy group is not merely a lipophilic spacer.[1] It offers distinct advantages over -CF
-
Conformational Orthogonality: Unlike the planar methoxy group, the -OCF
group often twists out of the aromatic plane (dihedral angle ~90°), creating a unique 3D shape that can fill hydrophobic sub-pockets orthogonal to the pi-system. -
Metabolic Shielding: The strong C-F bonds and electron-withdrawing nature protect the phenyl ring from oxidative metabolism (e.g., hydroxylation) at the substituted position, a common liability in phenyl-piperidine drugs.
-
Lipophilicity Modulation: It significantly boosts lipophilicity (
) to drive membrane permeability without the chemical reactivity associated with other halogens.
Data Summary Table
| Property | Value / Characteristic | Relevance to FBDD |
| Formula | C | -- |
| MW | ~245.24 Da | Ideal: <300 Da (Rule of 3 compliant). |
| cLogP | ~2.8 - 3.1 | High: Good membrane perm., but requires DMSO solubility checks. |
| H-Bond Donors | 1 (Piperidine NH) | Vector: Primary handle for growing. |
| H-Bond Acceptors | 2-3 (N, O, F) | Interaction points for protein residues. |
| Rotatable Bonds | 2 (C-C, C-O) | Low entropic penalty upon binding. |
Protocol 1: Quality Control & Solubilization
Objective: Ensure the fragment is "screen-ready" and free of aggregation-inducing impurities.
Purity Assessment (LC-MS)
Commercial samples of secondary amines can degrade to N-oxides or absorb CO
-
Dissolve 1 mg of solid Fragment 4-TMP (usually HCl salt) in 1 mL MeOH.
-
Run on C18 Reverse Phase column (Water/Acetonitrile + 0.1% Formic Acid).
-
Criteria: Purity >95% by UV (254 nm) and ELSD.
-
Note: Impurities >2% can generate false positives in SPR by aggregating on the sensor chip.
-
DMSO Stock Preparation (100 mM)
Due to the lipophilic -OCF
-
Weigh exactly 24.5 mg of Fragment 4-TMP.
-
Add 1.0 mL of anhydrous DMSO (stored over molecular sieves).
-
Sonicate for 5 minutes at room temperature.
-
QC Check: Dilute 1 µL of stock into 99 µL of PBS (pH 7.4). Measure OD
.-
Pass: OD
< 0.005 (No precipitation). -
Fail: Visible cloudiness. Requires lower stock concentration (e.g., 50 mM).
-
Protocol 2: Biophysical Screening (SPR)
Objective: Validate binding affinity (
Sensor Chip Preparation
-
Chip Type: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Immobilization: Target density should be low (2000–3000 RU) to prevent avidity effects, as fragments are weak binders.
Screening Workflow
-
Running Buffer: PBS-P+ (PBS + 0.05% Surfactant P20) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
-
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for mismatched buffer signals.
-
Injection Cycle:
-
Flow Rate: 30 µL/min.
-
Contact Time: 60 seconds (association).
-
Dissociation: 60 seconds.
-
Concentration Series: 0, 15, 31, 62, 125, 250, 500 µM.
-
-
Data Analysis: Fit to a 1:1 Langmuir binding model.
-
Success Criteria: Square wave sensorgram (fast on/off) reaching steady state.
typically in the high micromolar range (10–500 µM).
-
Protocol 3: Fragment Elaboration (The "Grow" Strategy)
Objective: Transform the fragment into a lead by growing from the piperidine nitrogen vector.
The secondary amine is the "growth vector." We utilize Parallel Medicinal Chemistry (PMC) to rapidly explore the adjacent chemical space.
Workflow Diagram
The following diagram illustrates the logical flow from the parent fragment to diverse lead series.
Caption: Divergent synthesis pathways from the Fragment 4-TMP nitrogen vector. High-contrast nodes indicate starting material (Blue) and Lead Series (Green).
Detailed Synthesis Protocol: Parallel Amide Coupling
This is the most common method to introduce H-bond acceptors and hydrophobic groups.
Reagents:
-
Fragment 4-TMP (HCl salt).[2]
-
Diverse Carboxylic Acid Library (80–96 compounds).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step:
-
Preparation: Prepare a 0.2 M stock of Fragment 4-TMP in DMF. Prepare 0.2 M stocks of Carboxylic Acids in DMF.
-
Dispensing: In a 96-well reaction block, add:
-
50 µL Fragment stock (10 µmol).
-
55 µL Acid stock (11 µmol, 1.1 eq).
-
20 µL DIPEA (30 µmol, 3 eq).
-
-
Activation: Add 55 µL HATU stock (0.2 M in DMF, 11 µmol).
-
Incubation: Shake at Room Temperature for 16 hours.
-
Workup (Solid Phase Extraction):
-
Use SCX-2 (Strong Cation Exchange) cartridges if the product is basic (unlikely for amides).
-
Preferred: Direct purification via Prep-HPLC or evaporation and re-dissolution for crude screening if purity >85%.
-
-
Validation: Check LC-MS for [M+H]+ corresponding to Product.
Case Study Context: Targeting Allosteric Pockets
Scenario: A researcher is targeting a GPCR (e.g., a chemokine receptor) with a known deep hydrophobic pocket.
-
The Problem: Standard 4-phenylpiperidines bind, but lack potency (
). -
The Solution: Switching to 4-(3-(Trifluoromethoxy)phenyl)piperidine .
-
Mechanism:
-
The piperidine amine forms a salt bridge with a conserved Aspartate (e.g., Asp113).
-
The phenyl ring creates pi-pi stacking interactions.
-
The Critical Step: The meta-OCF
group extends into a lipophilic sub-pocket (often defined by Trp or Phe residues). The twisted conformation of the -OCF allows it to "hook" into this crevice better than a flat -OCH or a bulky -tBu group, improving potency by 10-50 fold while blocking metabolic oxidation at that site.
-
Safety & Handling
-
Fluorine NMR: The -OCF
group provides a strong handle for F NMR screening. However, ensure no inorganic fluoride (F-) contamination exists in the sample, as it interferes with binding signals. -
Toxicity: Piperidines can be irritants.[2] The trifluoromethoxy group increases skin permeability. Handle all solids in a fume hood wearing nitrile gloves.
-
Storage: Store the HCl salt at 4°C in a desiccator. It is hygroscopic.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link
-
Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[3][1][2][4][5] ChemMedChem, 3(9), 1322-1328. Link
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6, 211–219. Link
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
Microwave-assisted synthesis of trifluoromethoxy-substituted heterocycles
Application Note: Microwave-Assisted Synthesis of Trifluoromethoxy (
Executive Summary
The trifluoromethoxy group (
This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols designed to overcome these energetic and kinetic barriers. By utilizing dielectric heating, researchers can accelerate the condensation of
The Microwave Advantage in Fluorine Chemistry
Conventional heating often fails in
-
Selective Heating: Polar solvents (DMSO, NMP) and ionic precursors (Ag salts) couple efficiently with the electromagnetic field, creating "molecular radiators" that drive reaction kinetics.
-
Wall-Less Heating: Energy is transferred directly to the molecules, avoiding the thermal gradient of oil baths. This prevents the "scorching" of sensitive
reagents on hot vessel walls. -
Pressure-Enhanced Kinetics: Sealed vessels allow reactions to proceed at temperatures far above the solvent's boiling point (superheating), overcoming the high activation energy of electron-deficient heterocyclic substitutions.
Mechanistic Pathway Overview
Figure 1: Strategic routes for accessing trifluoromethoxy-heterocycles using microwave irradiation. Route A is the most robust for library generation, while Route C represents the frontier of synthetic methodology.
Critical Parameters & Reagent Selection
Success relies on selecting reagents that remain stable under the rapid heating ramp of a microwave reactor.
| Parameter | Recommendation | Rationale |
| Solvent | NMP, DMF, Acetonitrile | High loss tangent ( |
| Vessel | Borosilicate Glass (High Pressure) | Fluorinated solvents and |
| 4-( | For De Novo synthesis. Highly stable. | |
| TFMT (Trifluoromethyl triflate) | Used with AgF to generate | |
| Catalyst | Pd(dppf)Cl₂, CuI | Robust catalysts resistant to microwave-induced aggregation. |
Experimental Protocols
Protocol A: De Novo Synthesis of -Quinolines (The Combes-Type Reaction)
Context: This is the most reliable method for generating libraries. Instead of trying to attach the unstable
Reagents:
-
4-(Trifluoromethoxy)aniline (1.0 equiv)
-
1,3-Dicarbonyl (e.g., Acetylacetone or Ethyl acetoacetate) (1.2 equiv)
-
Catalyst: Montmorillonite K-10 clay (20% w/w) or p-TsOH (10 mol%)
-
Solvent: Ethanol (Green) or Toluene (High Temp)
Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of 4-(trifluoromethoxy)aniline and 1.2 mmol of the dicarbonyl in 3 mL of Ethanol.
-
Catalyst Addition: Add 100 mg of Montmorillonite K-10 (heterogeneous catalyst facilitates workup).
-
Irradiation: Cap the vial. Program the microwave:
-
Temp: 140°C
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
Workup: Filter the hot mixture to remove the clay catalyst. Cool the filtrate to induce crystallization. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.
Why it works: The microwave drives the initial Schiff base formation and the subsequent acid-catalyzed cyclodehydration rapidly, preventing the polymerization of the aniline.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
Context: Attaching a trifluoromethoxyphenyl ring to a heterocyclic core (e.g., Pyridine, Indole).
Reagents:
-
Heterocyclic Halide (e.g., 4-bromopyridine) (1.0 equiv)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (3 mL)
Workflow:
-
Inerting: Purge the microwave vial with Argon/Nitrogen before adding reagents to protect the Pd(0) species.
-
Loading: Add the halide, boronic acid, and catalyst. Add Dioxane and the aqueous base.
-
Irradiation:
-
Temp: 110°C
-
Hold Time: 15 minutes
-
Pre-stir: 30 seconds (crucial for biphasic mixtures)
-
-
Purification: Dilute with EtOAc, wash with water, and purify via flash chromatography.
Self-Validating Step: The reaction mixture should turn from orange/red to black (Pd precipitation) upon completion. If the color remains bright orange, the reaction may have stalled (check O2 contamination).
Protocol C: Advanced Direct Trifluoromethoxylation (Silver-Mediated)
Context: This is a high-value, high-risk protocol for late-stage functionalization of alkyl halides. It utilizes the in-situ generation of
Reagents:
-
Alkyl Bromide/Iodide substrate (1.0 equiv)
-
TFMT (Trifluoromethyl triflate) (2.0 equiv)
-
AgF (Silver Fluoride) (3.0 equiv) - Must be handled in glovebox or dry bag.
-
Solvent: Acetonitrile (Dry)
Mechanism:
Workflow:
-
In-Situ Generation (Room Temp): In the microwave vial (inside a glovebox), combine AgF and Acetonitrile. Slowly add TFMT. Stir for 20 mins at RT. A precipitate (AgOTf) will form.
-
Substrate Addition: Add the alkyl bromide substrate to the vial containing the generated
. Cap tightly. -
Microwave Irradiation:
-
Temp: 80°C (Do not exceed 100°C;
decomposes). -
Hold Time: 20 minutes.
-
Pressure Limit: Set to 15 bar (Safety cutoff).
-
-
Workup: Filter through Celite to remove silver salts.
Safety Note: This reaction can generate
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting logic for trifluoromethoxylation reactions.
References
-
Togni, A. (2012). Hypervalent Iodine Reagents for Trifluoromethylation.[1] Chemical Reviews.
-
Ngai, M. Y., et al. (2016). Access to Trifluoromethoxy-Arenes via Silver-Mediated Protocol. Journal of the American Chemical Society.
-
Ritter, T. (2011). Late-Stage Trifluoromethoxylation of Arenes. Nature Chemistry.
-
Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives.[3][4][5]
Sources
- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijsat.org [ijsat.org]
Application Note: Overcoming the "Fluorous" Solubility Paradox in Piperidine Scaffolds
Topic: Solvent Selection and Dissolution Protocols for Lipophilic Fluorinated Piperidines Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]
Abstract
Fluorinated piperidines represent a critical scaffold in modern drug discovery, offering modulated basicity (pKa), enhanced metabolic stability, and altered conformation (the gauche effect).[1][2] However, these modifications often introduce a physicochemical paradox: the compounds exhibit high lipophilicity (high logP) yet resist dissolution in standard non-polar solvents due to "fluorous" phase behavior, while simultaneously crashing out of aqueous media due to suppressed amine basicity.[1] This guide provides a mechanistic approach to solvent selection, moving beyond trial-and-error to a logic-based dissolution strategy.[1]
Part 1: The Physicochemical Paradox
To select the right solvent, one must understand why standard solvents fail.[1]
The Basicity Suppression
In a standard piperidine, the nitrogen lone pair is highly basic (pKa ~11). However, fluorine substitution—especially at the C3 or C4 position—exerts a strong electron-withdrawing inductive effect (
-
Result: The pKa of the piperidine nitrogen can drop by 2–4 units.
-
Solubility Impact: At neutral pH, the compound is less likely to be ionized (protonated) compared to its non-fluorinated parent.[1] It behaves more like a neutral lipophile than a cationic salt, causing precipitation in aqueous buffers.[1]
The "Fluorous" Character
The C-F bond is highly polar but non-polarizable. Fluorinated regions of a molecule are hydrophobic and lipophobic (they dislike both water and standard hydrocarbon fats).
-
Result: As the number of fluorine atoms increases (e.g., trifluoromethyl groups, difluoro-substitutions), the molecule may segregate from standard organic solvents (like hexane or toluene), requiring solvents with specific dipole moments or halogenated character to interact with the C-F dipoles.[1]
Part 2: Solvent Screening Strategy
Class A: The "Hero" Solvents (Fluorinated Alcohols)
For highly stubborn lipophilic fluorinated piperidines, fluorinated alcohols are the gold standard. They work via a "like-dissolves-like" mechanism and strong Hydrogen Bond Donating (HBD) ability.[1]
-
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol):
-
Mechanism:[1][3][4] The highly acidic hydroxyl proton (pKa ~9.[1]3) forms strong H-bonds with the piperidine nitrogen and the fluorine atoms on the scaffold. It disrupts intermolecular aggregation.[1]
-
Use Case: Initial wetting/dissolution of solids, NMR (with
), and chemical reactions (hydrogenation, oxidations).[1] -
Warning: Corrosive and volatile.[1][5] Not biocompatible.[1]
-
-
TFE (2,2,2-Trifluoroethanol): [1]
Class B: Halogenated Solvents
-
DCM (Dichloromethane) & Chloroform:
Class C: Biocompatible Polar Aprotics[1]
-
DMSO (Dimethyl Sulfoxide):
Part 3: Visual Workflow (Decision Tree)
The following logic tree guides the researcher through solvent selection based on the intended application and the compound's salt form.
Caption: Logic flow for selecting solvents based on compound form (Salt vs. Free Base) and downstream application.
Part 4: Detailed Protocols
Protocol 1: The "HFIP Spike" Method (For Stubborn Solids)
Purpose: To dissolve highly crystalline or aggregated fluorinated piperidines that resist pure DCM or MeOH. Safety: HFIP is corrosive and volatile.[1][5] Work in a fume hood.
-
Weighing: Weigh the target amount of fluorinated piperidine into a glass vial.
-
Primary Solvation: Add pure HFIP (Hexafluoroisopropanol) dropwise.[1]
-
Dilution: Immediately dilute with the bulk solvent (e.g., DCM, MeOH, or Toluene) to the desired concentration.[1]
-
Evaporation (Optional): If HFIP interferes with the downstream application, it can be removed via rotary evaporation (bp 58°C), often leaving the compound as an amorphous film that is easier to re-dissolve in standard solvents.[1]
Protocol 2: Bioassay Stock Preparation (DMSO)
Purpose: Preparing 10mM stocks for biological screening without precipitation.[1]
-
Assessment: Check the melting point.[1][8] Fluorinated piperidines with high melting points (>150°C) indicate strong crystal lattice energy.[1]
-
Solvent Addition: Add anhydrous DMSO to achieve 10mM concentration.
-
Sonication: Sonicate in a water bath at 40°C for 10 minutes.
-
Critical Step: Heat is often required to break the initial lattice; DMSO will keep it in solution once dissolved (supersaturation).[1]
-
-
Visual Check: Hold against light. If "schlieren" lines (wavy optical distortions) or micro-particulates are visible, add 5% water (if salt form) or 5% Ethanol (if free base) as a co-solvent.[1]
Part 5: Solubility Data Reference Table
| Compound Class | Solvent System | Solubility Limit (Approx) | Application Note |
| Monofluoro-piperidine (HCl Salt) | Water | >50 mg/mL | Good aqueous solubility due to ionization.[1] |
| Monofluoro-piperidine (Free Base) | DCM | >100 mg/mL | Highly soluble in chlorinated solvents.[1] |
| Trifluoromethyl-piperidine (Free Base) | Hexane | <1 mg/mL | Insoluble. Fluorous/Lipophobic repulsion.[1] |
| Trifluoromethyl-piperidine (Free Base) | HFIP | >500 mg/mL | Excellent. Breaks aggregation.[1] |
| Poly-fluorinated Scaffold | MeOH | <5 mg/mL | Poor solubility; requires heat or acid.[1] |
| Poly-fluorinated Scaffold | DMSO | ~20 mg/mL | Viscous; may crash out upon dilution into buffer.[1] |
References
-
Purser, S., et al. (2008).[1][9][10] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][9][11] Link
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][9][11] Link
-
Champagne, P. A., et al. (2015).[1] Solvent Effect on the Conformational Preference of Fluorinated Piperidines. Journal of Organic Chemistry. Link[1]
-
BenchChem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds. Link[1]
-
Shukla, S. K., et al. (2018).[1] Hexafluoroisopropanol (HFIP) as a Multi-Functional Solvent. Journal of Fluorine Chemistry. Link
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. nbinno.com [nbinno.com]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Techniques for 4-Arylpiperidine Hydrochloride Salts
Abstract
The 4-arylpiperidine scaffold is a pharmacophore ubiquitous in analgesics (e.g., pethidine, fentanyl analogues) and SSRIs (e.g., paroxetine). While the formation of hydrochloride salts is standard for improving bioavailability, this class of compounds presents distinct process challenges: propensity for "oiling out" (liquid-liquid phase separation), solvate formation, and polymorphic sensitivity to water activity. This guide provides detailed protocols for reactive crystallization and polymorph control, moving beyond standard recipes to address the thermodynamic drivers of crystal habit and purity.
Introduction: The Physicochemical Challenge
Crystallizing 4-arylpiperidine salts is rarely a simple precipitation. The molecule possesses a lipophilic "tail" (the aryl group) and a hydrophilic "head" (the protonated amine).
-
The Conflict: The free base is soluble in non-polar organics (EtOAc, Toluene), while the HCl salt is highly polar.
-
The Risk: Upon adding acid, the sudden polarity shift often creates a supersaturated state where the salt separates as a viscous oil (amorphous) rather than a crystal lattice. This "oiling out" traps impurities and prevents purification.
-
Polymorphism: As seen in Paroxetine HCl, the presence of trace water can drive the system toward a stable hemihydrate, while anhydrous conditions favor metastable anhydrates or solvates.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Acid Source | HCl in IPA (4-6N) or HCl Gas | Aqueous HCl introduces uncontrolled water, risking hydrate formation or oiling out due to high solubility of the salt in water.[1] |
| Solvent System | EtOAc / IPA / MTBE | EtOAc: Good for base, poor for salt. IPA: Solubilizes the salt slightly to prevent rapid precipitation (oiling).[1] MTBE: Strong anti-solvent. |
| Temperature | 0°C to 60°C | High temperature keeps the salt in solution to allow controlled nucleation; low temperature drives yield. |
| Water Activity ( | < 0.1 (for Anhydrates) | Critical for preventing conversion to stable hydrates (e.g., Paroxetine HCl Hemihydrate). |
Mechanism of Action: Acid-Base Crystallization
The following diagram illustrates the critical decision pathways during the salt formation process.
Figure 1: Workflow for Reactive Crystallization. Blue nodes indicate stable states; Red/Yellow indicate critical control points.
Experimental Protocols
Protocol A: Reactive Crystallization (Standard Anhydrous)
Target: Formation of high-purity HCl salt from crude free base.
Reagents:
-
Crude 4-arylpiperidine free base (10.0 g)
-
Ethyl Acetate (EtOAc) - HPLC Grade
-
Isopropanol (IPA) - Anhydrous[2]
-
HCl in IPA (5-6 N solution)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL 3-neck flask equipped with an overhead stirrer, dissolve 10.0 g of free base in 80 mL EtOAc. Heat to 45°C to ensure complete dissolution.
-
Polishing: If the solution is hazy, filter hot through a 0.45 µm PTFE membrane to remove inorganic insolubles. Return to reactor.
-
Acid Addition (Critical Step):
-
Maintain temperature at 40-45°C.
-
Add 1.05 equivalents of HCl/IPA dropwise over 30 minutes.
-
Note: Adding acid too fast creates local zones of high supersaturation, causing the salt to crash out as an amorphous gum (oiling out).
-
-
Seeding: Once 10% of the acid is added, the solution should turn slightly turbid. Add 0.1 wt% of pure seed crystals (if available).
-
Aging: After acid addition is complete, stir at 40°C for 1 hour. This "Ostwald Ripening" phase allows fines to dissolve and larger crystals to grow, preventing filter clogging.
-
Cooling: Cool linearly to 0-5°C over 2 hours (approx 0.3°C/min).
-
Isolation: Filter under vacuum/nitrogen. Wash the cake with 20 mL cold EtOAc.
-
Drying: Dry in a vacuum oven at 40°C. Caution: If the compound is a solvate, aggressive drying may collapse the crystal lattice (see Protocol C).
Protocol B: Troubleshooting "Oiling Out"
Target: Recovering a batch that has separated into a sticky oil/gum.
Scientific Context: Oiling out occurs when the melting point of the solvated salt is depressed below the process temperature by impurities or solvent mixtures.
Methodology:
-
Stop Cooling: Do not cool the batch further; the oil will only harden into a glass, trapping impurities.
-
Reheat: Heat the mixture to reflux (or until the oil redissolves into the solvent).
-
Solvent Adjustment: Add a "solubilizer" (usually IPA or Ethanol) in 5% increments. This increases the solubility of the salt, reducing the supersaturation level.
-
Seed at High Temperature: Cool slowly. As soon as the solution hits the metastable zone (usually 5-10°C below reflux), add seed crystals.
-
Slow Cooling: Cool at a very slow rate (0.1°C/min). The presence of seeds provides a surface for growth, energetically favoring the crystal lattice over the amorphous liquid phase.
Protocol C: Polymorph Control (Hydrate vs. Anhydrate)
Case Study: Paroxetine HCl (Paxil). Context: Paroxetine HCl exists as a hygroscopic anhydrate (Form II) and a stable hemihydrate (Form I).[2][3] Form II converts to Form I in the presence of moisture.
Workflow for Hemihydrate (Form I) Formation:
-
Solvent: Use 95:5 IPA:Water. The presence of water reduces the solubility of the anhydrate relative to the hydrate.
-
Crystallization: Dissolve free base in hot IPA. Add aqueous HCl (conc).
-
Conversion: If Anhydrate forms initially (kinetic product), stir the slurry at ambient temperature for 24 hours. The system will thermodynamically relax to the Hemihydrate (stable).
Workflow for Anhydrate (Form II) Formation:
-
Solvent: Strictly anhydrous IPA or EtOAc.
-
Atmosphere: Blanket with dry Nitrogen.
-
Drying: Dry the isolated solid at <50°C. Warning: High heat can desolvate the crystal, leading to an amorphous solid that rapidly re-absorbs moisture to become the hemihydrate.
Logic of Polymorph Selection
The following diagram details the thermodynamic relationship typical of 4-arylpiperidines (like Paroxetine).
Figure 2: Polymorph conversion pathways. Red indicates metastable forms; Blue indicates stable forms.
References
-
Paroxetine HCl Polymorphism
-
Oiling Out Mechanisms
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).[1] Pharmalego.
-
-
General Piperidine Salt Crystallization
- Solvent Selection for Amine Salts: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Wiley-VCH). Essential reference for pKa-dependent solvent selection.
Sources
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development for trifluoromethoxy impurities
The Definitive Guide to HPLC Method Development for Trifluoromethoxy ( ) Impurities
Introduction: The "Super-Lipophilic" Challenge
The trifluoromethoxy group (
For the analytical scientist, however,
-
Extreme Lipophilicity: With a Hansch
value of +1.04, it is significantly more lipophilic than (+0.[1][2]88) and (-0.02), often leading to excessive retention on standard C18 phases. -
Regioisomeric Complexity: Synthetic routes (e.g., oxidative trifluoromethylation of phenols) often yield difficult-to-separate ortho-, meta-, and para- isomers.
-
Silent Hydrolysis: While generally stable, harsh acidic conditions can hydrolyze
to phenolic impurities, which require orthogonal detection methods.
This guide moves beyond standard generic screening, providing a targeted protocol for isolating and quantifying trifluoromethoxy-related impurities.[3]
Physicochemical Mechanics of Separation
To separate
The Fluorine "Dipole-Dipole" Advantage
Unlike the electron-donating methoxy group, the
The Solution: Fluorinated Stationary Phases (e.g., Pentafluorophenyl - PFP).[4][5] PFP phases offer a "multi-mode" retention mechanism:
- Interaction: Between the electron-deficient PFP ring and electron-rich analyte rings.
-
Dipole-Dipole: Exploiting the C-F bond polarity.
-
Shape Selectivity: The rigid PFP ligands can discriminate between steric differences in ortho vs. para substitution.
Visualization: Interaction Mechanisms
The following diagram illustrates the comparative retention mechanisms between a standard C18 phase and a Fluorophenyl phase for an
Caption: Comparison of retention forces. PFP phases introduce dipole and Pi-Pi interactions critical for separating OCF3 regioisomers.
Strategic Method Development Protocol
Phase 1: Column Screening (The "Orthogonal" Approach)
Do not rely solely on C18. The high lipophilicity of
Recommended Column Set:
-
Primary Screen (Baseline): C18 (High carbon load) – Evaluates pure hydrophobicity.
-
Secondary Screen (Selectivity): Pentafluorophenyl (PFP) or Fluorophenyl – Targets dipole differences.
-
Tertiary Screen (Shape): Phenyl-Hexyl – Alternative Pi-Pi selectivity.
Phase 2: Mobile Phase & Modifier Selection
The
-
Acidic Modifiers: 0.1% Formic Acid or Trifluoroacetic Acid (TFA). TFA is preferred if the molecule has basic nitrogen, as it suppresses silanol interactions, sharpening peaks.
-
Organic Solvent: Acetonitrile (ACN) is generally preferred over Methanol (MeOH) for
compounds. ACN's dipole moment interacts more favorably with the fluorinated analytes, often enhancing resolution on PFP columns.
Master Protocol: Step-by-Step Optimization
Step 1: Initial Gradient Screening
Objective: Determine elution window and assess potential co-elution of regioisomers.
| Parameter | Setting |
| Column | PFP (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C (Control is critical for fluorine selectivity) |
| Gradient | 5% B to 95% B over 20 minutes |
| Detection | UV @ 210, 254, 280 nm (Use DAD) |
Analysis:
-
If
impurities elute >15 mins (highly retained), switch to a steeper gradient or C8 column. -
If regioisomers (e.g., 2- vs 4-trifluoromethoxy) co-elute, switch solvent to Methanol . The protic nature of MeOH can alter the solvation shell around the ether oxygen, changing selectivity.
Step 2: Optimizing for Regioisomers (The "Isomer Trap")
Regioisomers often differ only by the orientation of the dipole.
-
Action: If resolution (
) < 1.5 between isomers on PFP/ACN:-
Change Temperature: Lower temperature to 25°C. Fluorine-fluorine interactions are often more pronounced at lower temperatures.
-
Switch to Methanol/Water gradient.
-
Add Ammonium Acetate (10mM) if the compound is ionizable.
-
Step 3: System Suitability for Validation
For
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Isomers | Critical for accurate quantitation of closely eluting regioisomers. |
| Tailing Factor | < 1.5 | Fluorinated compounds can interact with silanols; ensures end-capping effectiveness. |
| % RSD (Area) | < 2.0% (n=6) | Standard precision requirement. |
| Sensitivity (S/N) | > 10 for LOQ |
Workflow Visualization: Development Logic
Caption: Decision tree for optimizing separation of trifluoromethoxy impurities.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases . LCGC North America.[4] Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents . Molecules (MDPI). Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Waters Corporation. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . Molecules (MDPI). Available at: [Link]
Troubleshooting & Optimization
Improving yield of Suzuki coupling with electron-poor aryl halides
Technical Support Center: Suzuki-Miyaura Coupling Optimization Ticket Topic: Improving Yields with Electron-Poor Aryl Halides Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing low yields with electron-poor aryl halides (e.g., nitro-benzenes, pyridines, polyfluorinated aromatics). While theoretical reactivity trends suggest these substrates should undergo oxidative addition faster than electron-rich analogs, they introduce specific failure modes: competitive nucleophilic aromatic substitution (
This guide isolates these variables and provides self-validating protocols to restore reaction efficiency.
Part 1: The Diagnostic Workflow
Before changing reagents, identify the specific byproduct killing your yield. Use this decision matrix to classify your failure mode.
Figure 1: Diagnostic logic for identifying Suzuki coupling failure modes based on crude byproducts.
Part 2: Technical Deep Dive & Solutions
Issue 1: The Trap (Base Attack)
The Problem: Electron-poor aryl halides are prime targets for Nucleophilic Aromatic Substitution (
-
Symptom: You see phenols (Ar-OH) or ethers (Ar-OR) in your LCMS.
-
The Fix: Switch to non-nucleophilic or weak bases.
| Base Type | Risk Level | Recommended For |
| NaOEt / NaOH | 🔴 High | Simple, electron-neutral substrates only. |
| 🟡 Moderate | Standard substrates. | |
| 🟢 Low | Gold Standard for electron-poor substrates. | |
| CsF / KF | 🟢 Lowest | Highly sensitive/fluorinated substrates (Anhydrous). |
Issue 2: Protodeboronation (The "Fragile Partner")
The Problem: You are likely coupling an electron-poor halide with an electron-rich or heteroaryl boronic acid (a "push-pull" system). These boronic acids are notoriously unstable in aqueous base. The base catalyzes the hydrolysis of the C-B bond, replacing it with C-H.[1]
-
Symptom: Your aryl halide remains, but your boronic acid has turned into a simple arene (e.g., Indole-boronic acid
Indole). -
The Fix:
-
Anhydrous Conditions: Remove water to stop the hydrolysis pathway. Use CsF or anhydrous
in Dioxane. -
Slow Addition: Add the boronic acid via syringe pump to keep its standing concentration low.
-
MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates for slow release of the active species.
-
Issue 3: Catalyst Death (The "Fast OA / Slow TM" Imbalance)
The Problem: Electron-poor halides undergo Oxidative Addition (OA) very fast. If the Transmetallation (TM) step is slow (due to steric bulk or weak base), the active Pd(II) species accumulates and decomposes into inactive Pd-black.
-
Symptom: Reaction starts fast, then stops at 30-50% conversion. Solution turns black/grey.
-
The Fix: Use ligands that stabilize the Pd(II) intermediate and accelerate Transmetallation/Reductive Elimination.
-
Recommendation: SPhos or XPhos .[2] These Buchwald ligands are electron-rich (facilitating OA for chlorides) and bulky (protecting the Pd center).
-
Part 3: Validated Experimental Protocols
Protocol A: The "Workhorse" Method (High Efficiency)
Best for: Electron-poor aryl chlorides/bromides where protodeboronation is NOT the main issue.
-
Catalyst Loading: Charge reaction vial with aryl halide (1.0 equiv), Boronic acid (1.2–1.5 equiv), and
(2.0–3.0 equiv) . -
Catalyst System: Add
(1-2 mol%) and SPhos (2-4 mol%) (Pd:L ratio 1:2).-
Note: Pre-complexed catalysts like XPhos Pd G3 are superior for reproducibility.
-
-
Solvent: Add Toluene/Water (10:1) or Dioxane/Water (4:1) . The small amount of water is crucial for activating the boronic acid.
-
Degassing: Sparging with Argon for 10 mins is mandatory to prevent homocoupling.
-
Reaction: Heat to 80–100°C. Monitor by LCMS at 1 hour.
Protocol B: The "Anhydrous" Method (Anti-Hydrolysis)
Best for: Substrates prone to
-
Reagents: Charge aryl halide (1.0 equiv), Boronic acid (1.5 equiv), and Spray-dried KF or CsF (3.0 equiv) .
-
Catalyst: Add
(2 mol%) and XPhos (4 mol%) . -
Solvent: Add anhydrous 1,4-Dioxane (ensure solvent is dry).
-
Procedure: Seal and heat to 100°C.
-
Why this works: Fluoride activates the boronic acid/ester without the high concentration of aggressive hydroxide ions that cause
or rapid hydrolysis.
-
Part 4: Mechanism of Failure & Correction
The following diagram illustrates the competition between the productive catalytic cycle and the destructive
Figure 2: Competitive pathways. Electron-poor substrates are vulnerable to direct base attack (
Part 5: Frequently Asked Questions (FAQs)
Q1: My electron-poor aryl chloride is not reacting at all. I thought electron-poor meant "reactive"?
A: Electron-poor aryl chlorides have a strong C-Cl bond. While the electronics help, the bond energy is still a barrier. You cannot use simple
Q2: I see significant homocoupling of my aryl halide. Why? A: Electron-deficient aryl halides are prone to Ullmann-type homocoupling, especially if the reaction is too hot or if Pd(II) builds up.
-
Fix: Ensure rigorous degassing (oxygen promotes this).[4] Lower the temperature slightly. Add the aryl halide slowly to the mixture if possible.
Q3: Can I use microwave heating? A: Yes, but be cautious. Microwave heating often superheats the solvent, which can accelerate the protodeboronation of your boronic acid partner faster than the coupling reaction. If using microwave, use Protocol B (Anhydrous) to minimize hydrolysis risk.
Q4: Why
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Acids: Mechanism and Mitigation." Journal of the American Chemical Society, 2017. Link
- Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (Standard Text for Pd-Cycle Mechanisms).
-
Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.[5] Link
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[6] Journal of the American Chemical Society, 2000.[6] Link
Sources
Technical Support Center: Palladium Removal from Phenylpiperidine Scaffolds
Current Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Trace Metal Mitigation in Active Pharmaceutical Ingredients (APIs)
Welcome to the Purification Support Hub
If you are accessing this guide, you are likely facing a critical bottleneck: your phenylpiperidine intermediate—a common pharmacophore in opioid and antidepressant synthesis—has failed Quality Control (QC) due to residual Palladium (Pd) levels exceeding ICH Q3D guidelines.
The Core Problem: Phenylpiperidines are nitrogen-rich heterocycles. The basic nitrogen in the piperidine ring acts as a potent ligand, coordinating tightly with Pd(II) species. This creates a "competitor" effect where your product holds onto the metal more strongly than standard adsorbents (like charcoal) can remove it.
This guide provides a scientifically grounded, self-validating workflow to break that coordination and reach <10 ppm Pd limits.
Module 1: Diagnostic & Regulatory Limits
Q: What is the target limit for my product?
A: Under ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity.[1]
-
Oral Administration: The Permitted Daily Exposure (PDE) is 100 µ g/day .[2] For a standard max daily dose of 10g, the concentration limit is 10 ppm (10 µg/g) .[2]
-
Parenteral Administration: The PDE drops to 10 µ g/day , often requiring limits as low as 1 ppm .
Q: Why is my standard Activated Carbon treatment failing?
A: Activated carbon relies on weak Van der Waals forces and non-specific adsorption.
-
The Mechanism of Failure: In phenylpiperidines, the Pd is not just "floating" in solution; it is chemically ligated to the piperidine nitrogen. The bond energy of this Pd-N complex is often higher than the adsorption energy of carbon.
-
The Consequence: You might see a reduction from 5000 ppm to 500 ppm, but you will hit a "plateau" where further carbon treatment only reduces yield, not Pd content.
Module 2: Scavenger Selection Strategy
Q: Which scavenger is specific for secondary/tertiary amines?
A: You must use a functionalized silica scavenger that out-competes the amine for the metal.
| Scavenger Type | Functional Group | Affinity for Pd in Amines | Recommendation |
| Silica-DMT | Dimercaptotriazine | High | Primary Choice. The chelating nature of DMT forms a highly stable 5-membered ring with Pd, displacing the piperidine. |
| Silica-Thiourea | Thiourea | High | Excellent alternative if DMT affects yield. Works well for Pd(II). |
| Silica-Thiol | 1-Propanethiol | Medium | Good for Pd(0), but sometimes struggles to break strong Pd-N complexes in basic media. |
| Activated Carbon | None | Low | Not recommended for final polishing of phenylpiperidines. |
Visual Logic: Scavenger Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate scavenger based on oxidation state and solvent environment.
Module 3: Experimental Protocol (The "Self-Validating" Workflow)
Q: How do I execute a batch scavenging run?
A: Do not simply "add and stir." Scavenging is a kinetic process. Follow this optimized protocol for Silica-DMT .
Step 1: Stoichiometry Calculation
-
Measure: Determine initial Pd content via ICP-MS (e.g., 1000 ppm).
-
Calculate: You need 4 to 8 molar equivalents of scavenger relative to the residual Pd.
-
Rule of Thumb: If Pd content is unknown, start with 5-10 wt% of scavenger relative to the crude product mass.
-
Step 2: Solubilization
-
Dissolve crude phenylpiperidine in THF , Ethyl Acetate , or Methanol .
-
Critical: Avoid DMF or DMSO if possible; these solvents compete with the scavenger for Pd binding.
Step 3: Thermal Activation
-
Heat to 50-60°C.
-
Why? The reaction between the scavenger and the Pd-Piperidine complex has a high activation energy. Room temperature stirring is often too slow to reach <10 ppm equilibrium.
Step 4: Time Course
-
Stir vigorously for 4 hours .
-
Self-Validation: Take an aliquot at 1 hour and 4 hours. Filter and check color. If the supernatant is still dark/colored, the kinetics are too slow—increase Temp or Equivalents.
Step 5: Filtration
-
Filter through a 0.45 µm membrane or a Celite pad to remove the silica.
-
Note: Silica fines can carry Pd into the filtrate. Ensure the filtrate is perfectly clear.
Module 4: Troubleshooting & FAQs
Q: I used Silica-DMT, but my Pd is still at 50 ppm. What went wrong?
A: This is usually due to Solvent Interference or Oxidation State Mismatch .
-
Solvent Check: Are you in DMF? If so, dilute the reaction 1:1 with Water or MeOH to weaken the solvent cage.
-
Oxidation State: If your reaction used Pd(OAc)₂, you have Pd(II). If you used Pd/C or Pd(PPh3)4, you may have colloidal Pd(0).
-
Fix: Add a small amount of mild oxidant (air bubbling) to convert Pd(0) to Pd(II) which DMT binds better, OR switch to a Silica-Thiol / Silica-DMT blend (1:1).
-
Q: Can I just crystallize the product to remove Pd?
A: Risky. Phenylpiperidines often co-crystallize with Palladium salts.
-
The Trap: You might get high purity by HPLC (UV), but the Pd is trapped inside the crystal lattice.
-
The Fix: Perform the scavenging step on the mother liquor or the crude oil before the final crystallization. Scavenging requires the Pd to be accessible in solution.
Q: The scavenger is leaching silica into my product.
A: This occurs if the pH is too high (>10) or the stirring is too shear-heavy (grinding the beads).
-
Fix: Use an overhead stirrer (impeller) rather than a magnetic stir bar to prevent grinding the silica beads. Ensure pH is <9.
Visual Logic: The Optimization Loop
Figure 2: Step-wise optimization protocol for stubborn impurities.
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2019.[1]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[5]
-
Biotage . How to Remove Palladium in Three Easy Steps. Application Note.
-
SiliCycle . SiliaMetS® Metal Scavengers User Guide.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.
Sources
Overcoming solubility issues with trifluoromethoxy compounds in water
Technical Support Center: Solubilizing Trifluoromethoxy ( ) Compounds
Case ID: TFM-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming aqueous solubility barriers in trifluoromethoxy-containing ligands.
The "Trifluoromethoxy Paradox"
User Query: "My lead compound has an
Scientist's Analysis:
You are encountering the Trifluoromethoxy Paradox . The
To solve this, we must first quantify the problem. The
Physicochemical Impact Data
The table below compares the Hansch lipophilicity parameter (
| Substituent | Hansch | Electronic Effect ( | Impact on Solubility |
| 0.00 | 0.00 | Neutral | |
| 0.14 | 0.06 | Mild Decrease | |
| 0.88 | 0.54 | Significant Decrease | |
| 1.04 | 0.35 | Critical Decrease |
Data Source: Hansch constants derived from medicinal chemistry literature [1][2].
Key Insight: The
Troubleshooting Workflow
Before attempting random additives, follow this logic-gated troubleshooting process to save time and compound.
Figure 1: Decision tree for solubilizing highly lipophilic fluorinated compounds.
Solution Protocols
Strategy A: The "Host-Guest" Approach (Cyclodextrins)
This is the most effective strategy for
Recommended Reagents:
-
Hydroxypropyl-
-cyclodextrin (HP- -CD): Good general purpose. -
Sulfobutylether-
-cyclodextrin (SBE- -CD / Captisol): Superior for parenteral safety and higher solubility limits.
Mechanism of Action:
The
Figure 2: Encapsulation of the lipophilic trifluoromethoxy group into the cyclodextrin cavity.
Protocol: Phase Solubility Study
-
Preparation: Prepare a series of SBE-
-CD solutions in buffer (0%, 5%, 10%, 20% w/v). -
Saturation: Add excess solid drug to each vial.
-
Equilibration: Shake at room temperature for 24–48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (avoid nylon, which binds drugs).
-
Analysis: Quantify drug concentration via HPLC-UV or LC-MS.
-
Result: A linear increase in drug solubility with increasing CD concentration indicates successful complexation (
type profile).
Strategy B: Cosolvent "Spiking" (Kinetic Solubility)
For biological assays (IC50 screening), you rarely need thermodynamic equilibrium. You need the compound to stay in solution for 1–2 hours.
The "Golden Ratio" for Assays:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol (not water yet!).
-
Final: Dilute into assay buffer.
Why this works: The intermediate step prevents the "crash" that happens when a hydrophobic DMSO stock hits a wall of water. The PEG chains act as a bridge, solvating the
Frequently Asked Questions (FAQ)
Q: I replaced
Q: Can I use surfactants like Tween 80?
A: Yes, but with caution. Polysorbate 80 (Tween 80) can solubilize
Q: My compound is an oil. How do I handle it? A: Trifluoromethoxy compounds with low molecular weight are often oils due to weak intermolecular forces (fluorine doesn't hydrogen bond well). Adsorb the oil onto a solid carrier like silica or formulate it as a Self-Emulsifying Drug Delivery System (SEDDS) using a mix of Capryol, Tween, and PEG [4].
Q: Does the position of the
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). [Link]
-
Hansch–Leo lipophilicity parameters (
) evolution. ResearchGate. [Link][5] -
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Technical Support Center: N-Boc-4-(3-(trifluoromethoxy)phenyl)piperidine Deprotection
Executive Summary & Core Directive
Welcome to the technical support hub for the deprotection of N-Boc-4-(3-(trifluoromethoxy)phenyl)piperidine . As researchers, we often treat Boc deprotection as a trivial "stir-and-dump" step. However, the specific physicochemical properties of the trifluoromethoxy (
This guide moves beyond generic protocols to address the specific behavior of this fluorinated substrate. Our "Golden Path" protocols prioritize HCl/Dioxane for solid isolation and TFA/DCM for solubility-challenged scales.
The "Golden Path" Protocols
Method A: HCl in Dioxane (Preferred for Solid Isolation)
Best for: Generating a defined hydrochloride salt that precipitates directly, avoiding aqueous workup.
Reagents:
-
Substrate: N-Boc-4-(3-(trifluoromethoxy)phenyl)piperidine
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: 1,4-Dioxane or Et₂O (for dilution)
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of the N-Boc substrate in a minimal volume of 1,4-dioxane (or DCM if solubility is poor).
-
Addition: Cool to 0 °C. Add 5–10 equivalents of 4.0 M HCl in dioxane dropwise under nitrogen.
-
Reaction: Warm to room temperature (RT) and stir.
-
Checkpoint: A white precipitate (the HCl salt) should begin to form within 30–60 minutes.
-
-
Completion: Monitor by TLC (stain with ninhydrin) or LCMS. Reaction is typically complete in 2–4 hours.
-
Isolation: Dilute the slurry with dry diethyl ether (
) to maximize precipitation. Filter the solid under nitrogen. -
Wash: Wash the filter cake with cold
( ) to remove excess HCl and isobutylene byproducts. -
Drying: Dry under high vacuum to obtain 4-(3-(trifluoromethoxy)phenyl)piperidine hydrochloride .
Method B: TFA/DCM (Preferred for Solubility)
Best for: Large scale reactions or if the substrate is insoluble in dioxane.
Reagents:
-
Scavenger (Optional): Triethylsilane (TES)
Protocol:
-
Dissolution: Dissolve substrate in DCM (concentration ~0.1 M).
-
Addition: Add TFA to achieve a ratio of 1:1 to 1:4 (TFA:DCM).
-
Note: If using a scavenger, add 2–5% Triethylsilane before adding TFA.
-
-
Reaction: Stir at RT for 1–3 hours. The
group is stable to these conditions. -
Workup (Salt Form): Concentrate in vacuo. Co-evaporate with toluene (
) or DCM ( ) to remove residual TFA. This yields the trifluoroacetate salt (often a gum/oil). -
Workup (Free Base): Dissolve the residue in DCM. Wash carefully with saturated aqueous
or 1N NaOH. Dry organic layer over , filter, and concentrate.
Mechanistic Visualization
Understanding the mechanism is critical for troubleshooting. The reaction involves the protonation of the carbamate, fragmentation to the tert-butyl cation, and subsequent decarboxylation.[4]
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection. Note the generation of the reactive tert-butyl cation, which must be managed.
Troubleshooting Guide (FAQ)
Q1: The reaction is incomplete after 4 hours. What should I do?
Diagnosis: This is often due to the electron-withdrawing effect of the
-
Solution 1 (Concentration): Ensure the acid concentration is sufficient. For TFA/DCM, increase TFA to 50% (v/v). For HCl, ensure the reagent is fresh; HCl in dioxane degrades over time (check titer).
-
Solution 2 (Solubility): If the salt precipitates too quickly around unreacted starting material (encapsulation), switch to Method B (TFA/DCM) to maintain a homogeneous solution.
Q2: I see a +56 Da impurity peak in LCMS. What is this?
Diagnosis: This indicates "back-alkylation" (tert-butylation). The reactive tert-butyl cation generated during deprotection has attacked the substrate.
-
Context: While the
group deactivates the phenyl ring (making it less susceptible to electrophilic attack than a phenol), the cation can still attack other nucleophilic sites or the ring if the reaction is concentrated. -
Fix: Add a cation scavenger .
-
Recommendation: Add 2–5% Triethylsilane (TES) or Anisole to the reaction mixture. TES is preferred as it yields isobutane (gas/inert), whereas anisole yields tert-butyl anisole (byproduct to separate).
-
Q3: My product is an oil/gum instead of a solid. How do I solidify it?
Diagnosis: This is characteristic of TFA salts , which are often hygroscopic oils. The lipophilic
-
Fix 1 (Trituration): Dissolve the oil in a minimum amount of DCM or MeOH, then add excess diethyl ether or hexanes rapidly while stirring. Scratch the flask walls to induce crystallization.
-
Fix 2 (Salt Exchange): Convert the TFA salt to the HCl salt. Free-base the oil (see Method B, step 5), then treat with HCl/Et₂O to precipitate the HCl salt.
Q4: Is the trifluoromethoxy ( ) group stable to strong acids?
Answer: Yes.
-
Evidence: The
bond is one of the strongest in organic chemistry ( ). The group is generally stable to TFA, concentrated HCl, and even under standard deprotection conditions. It does not hydrolyze like a standard methoxy group might under extreme forcing conditions.
Q5: I am losing product during the aqueous workup (Free-basing).
Diagnosis: The
-
Risk: When extracting the free base, if the pH is not sufficiently high (
), the amine may remain partially protonated. Conversely, if using a very non-polar organic solvent (like Hexanes), the free base might be soluble, but if using DCM, it extracts well. -
Fix:
-
Ensure aqueous layer pH > 12 (use 1N NaOH).
-
Use DCM or Chloroform for extraction (3x). Avoid ether if the amine is not fully soluble.
-
Check the aqueous layer by LCMS to ensure no product remains.
-
Logic Flow for Troubleshooting
Figure 2: Decision tree for diagnosing and resolving common deprotection issues.
Comparative Data: Acid Reagents
| Feature | TFA / DCM | HCl / Dioxane | HCl / MeOH |
| Reaction Rate | Fast | Moderate | Fast |
| Solubility | Excellent (Homogeneous) | Good (Product precipitates) | Excellent |
| Scavenger Need | Moderate (if side reactions occur) | Low (Precipitation protects product) | Low (MeOH acts as weak scavenger) |
| Product Form | Hygroscopic Oil (TFA Salt) | Solid Powder (HCl Salt) | Solid (after evaporation) |
| Workup | Requires evaporation/extraction | Filtration (Simple) | Evaporation |
| Suitability for | High (Solubilizes lipophilic SM) | High (Best for solid isolation) | Medium (Risk of transesterification if esters present) |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection conditions).
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[5] Link (Mechanistic insight into t-butyl cation scavenging).
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. Link (Authoritative source on stability and properties of the
group). - Han, C., et al. (2004). "Recent development of methods for the deprotection of N-Boc group." Journal of Chemical Research, 2004(1), 1-21. (Review of deprotection methodologies).
Sources
Technical Support Center: Fluorine Retention in Synthesis
The following guide serves as a specialized Technical Support Center for minimizing defluorination side reactions. It is structured to address the specific mechanistic failures that lead to fluorine loss during synthesis.
Status: Operational | Tier: Advanced Chemical Support Mission: Prevent unwanted C–F bond cleavage (defluorination) during cross-coupling, nucleophilic substitution, and reductive transformations.
⚠️ Core Directive: The Stability Paradox
The User Problem: You treat the C–F bond as inert due to its high bond dissociation energy (~116 kcal/mol), yet it cleaves during your reaction. The Technical Reality: While thermodynamically stable, C–F bonds are kinetically labile in the presence of:
-
Transition Metals: Via oxidative addition or
-fluoride elimination. -
Strong Bases: Via Nucleophilic Aromatic Substitution (
) or aryne formation. -
Reducing Agents: Via hydrodefluorination (HDF).
Module 1: Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald, Stille)
❓ FAQ: Why is my ortho-fluorine disappearing during Suzuki coupling?
Diagnosis: You are likely experiencing
🛠️ Troubleshooting Protocol: Suppressing -Elimination
Objective: Accelerate Reductive Elimination (RE) over
| Parameter | Recommendation | Technical Causality |
| Ligand Selection | Use Bulky, Electron-Rich Phosphines (e.g., XPhos, RuPhos, BrettPhos) | These ligands increase electron density on Pd, accelerating the desired reductive elimination step. Their steric bulk also prevents the planar geometry often required for |
| Base Selection | Switch to Inorganic Carbonates/Phosphates (e.g., | Avoid alkoxides ( |
| Catalyst Loading | Increase Active Species Concentration | Higher catalyst loading can sometimes favor the bimolecular transmetallation step over unimolecular decomposition pathways, though this is substrate-dependent. |
🔬 Visualizing the Failure Mode
The following diagram illustrates the "Fork in the Road" where your reaction fails. You must force the path to the Right .
Caption: Kinetic competition between desired product formation (Green) and defluorination via
Module 2: Nucleophilic Aromatic Substitution ( )
❓ FAQ: I'm trying to substitute a Chlorine, but the Fluorine reacts instead. Why?
Diagnosis: Regio-Exhaustion .
In classical
🛠️ Troubleshooting Protocol: Controlling Regioselectivity
Objective: Target the weaker C-Cl/C-Br bond without activating the C-F bond.
-
Stop Heating:
on fluoroarenes often proceeds at lower temperatures than expected.[1] Lower the temperature to 0°C or RT. -
Switch Mechanism: Do not use classical nucleophilic conditions. Switch to a Transition-Metal Catalyzed approach (Buchwald-Hartwig).
-
Why? Pd(0) inserts into C-Br/C-Cl bonds much faster than C-F bonds. This reverses the selectivity order, preserving the fluorine.
-
-
Acidic Mediation: If the substrate allows, consider transition-metal-mediated
in acidic media (e.g., TFA). This protonates the leaving group or stabilizes intermediates without exposing the ring to hard nucleophiles that attack the C-F site.
Module 3: Reduction & Hydrogenation (Nitro Reduction)[2]
❓ FAQ: How do I reduce a nitro group (-NO2) to an amine (-NH2) without stripping the fluorine?
Diagnosis: You are experiencing Hydrodefluorination (HDF) .[2]
Standard catalytic hydrogenation (Pd/C +
🛠️ Troubleshooting Protocol: Chemoselective Reduction
Objective: Reduce the Nitro group via Single Electron Transfer (SET) or poisoned catalysis, avoiding the H-M-F transition state.
| Method | Reagent System | Risk Level | Notes |
| Chemical Reduction (Best) | Fe / AcOH or SnCl2 / EtOH | 🟢 Low | Iron powder in acetic acid is the "Gold Standard" for preserving halogens. It proceeds via an SET mechanism that does not activate the C-F bond. |
| Poisoned Hydrogenation | Pt/C (Sulfided) or Vanadium-doped | 🟡 Medium | Platinum is generally less active toward hydrogenolysis than Palladium. Sulfided catalysts ("poisoned") prevent the metal from inserting into the C-halogen bond. |
| Transfer Hydrogenation | Hydrazine / Fe(III) | 🟢 Low | Avoids high-pressure |
🔬 Decision Tree: Safe Nitro Reduction
Caption: Workflow for selecting a reduction method based on defluorination risk.
References
-
Mechanistic Insight into Beta-Fluoride Elimination
- Title: On the Triple Role of Fluoride Ions in Palladium-C
- Source: Chemistry - A European Journal (Wiley).
-
URL:[Link]
-
Base-Mediated Defluorination (SNAr)
-
Selective Reduction Strategies
-
Iron-Catalyzed Coupling (Avoiding Pd-F issues)
Sources
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens [organic-chemistry.org]
Purification of 4-arylpiperidines by flash column chromatography
Technical Support Center: 4-Arylpiperidine Purification
Welcome to the technical guide for the purification of 4-arylpiperidines. As secondary amines with a lipophilic tail, these pharmacophores (common in opioid and SSRI scaffolds) present a classic "push-pull" challenge in chromatography: the aryl group drives non-polar retention, while the basic piperidine nitrogen (
This guide moves beyond basic protocols to address the mechanistic failures that cause yield loss, broad peaks, and co-elution.[1]
Module 1: The "Streaking" Phenomenon (Root Cause Analysis)
The Issue: You observe broad, tailing peaks (streaking) that span 10–20 column volumes (CV), or the compound fails to elute entirely using standard Hexane/EtOAc.
The Mechanism: Standard silica gel (
The Solution: You must suppress this ionization or block the silanol sites.
Protocol A: The "DCM/MeOH/Ammonia" System
Best for: Free bases where solubility in DCM is high.
Do not use aqueous ammonium hydroxide (
Reagent Prep:
-
Purchase
in Methanol (commercially available). -
Mobile Phase A: 100% DCM.
-
Mobile Phase B: 10% (
in MeOH) / 90% DCM.-
Note: This effectively delivers
in the B-line.
-
Gradient Strategy:
-
Equilibration: 3 CV of 0% B (Pure DCM).
-
Run: 0–50% B over 15 CV.
-
Why: The ammonia competes for the silanol sites, "capping" them and allowing the piperidine to elute as a free base.
-
Protocol B: The Triethylamine (TEA) Modifier
Best for: When methanolic ammonia is unavailable.
The Protocol:
-
Add 1% Triethylamine (TEA) to both the Hexane and Ethyl Acetate (or DCM) reservoirs.
-
Critical Step: You must flush the column with the TEA-doped solvent for 3–5 CV before injecting your sample. The column must be saturated with TEA to block silanols effectively.
⚠️ Warning: TEA forms salts with HCl. If your crude material contains residual HCl from a deprotection step, TEA will form triethylammonium chloride, which is insoluble in DCM/Hexane and will precipitate inside your column or tubing, causing over-pressure shutdowns. Always free-base your crude (wash with
Module 2: Stationary Phase Selection Strategy
If mobile phase modifiers fail to resolve closely eluting impurities, you must change the stationary phase selectivity.
| Feature | Standard Silica ( | Amine-Functionalized Silica ( | C18 (Reverse Phase) |
| Surface Chemistry | Acidic ( | Basic (Propyl-amine bonded) | Hydrophobic Alkyl Chain |
| Modifier Needed? | YES (TEA or | NO | Yes (Buffer/Acid) |
| Solvent System | DCM / MeOH | Hexane / EtOAc | Water / MeCN |
| Sample Loading | Tolerates high load | Lower capacity ( | Low capacity |
| Best For | Crude clean-up | Difficult separations of isomers | Final purity polishing |
Recommendation: For 4-arylpiperidines, Amine-Functionalized Silica is often superior. It mimics the "modifier" effect permanently on the surface, allowing you to use simple Hexane/Ethyl Acetate gradients without the mess of ammonia or TEA [1].
Module 3: Workflow Decision Tree
Use this logic flow to determine the optimal purification route for your specific 4-arylpiperidine derivative.
Figure 1: Decision tree for selecting the purification method based on compound state and solubility.
Module 4: Troubleshooting & FAQ
Q1: My compound elutes immediately (at the solvent front) even with 100% DCM.
-
Diagnosis: Your compound is too non-polar for the DCM/MeOH system, or your "DCM" is contaminated with MeOH.
-
Fix: Switch to Hexane/Ethyl Acetate with 1% TEA . 4-arylpiperidines with large protecting groups (like Boc or Cbz) often behave like neutrals and do not require aggressive MeOH gradients.
Q2: I used TEA, and now my pump pressure is spiking.
-
Diagnosis: Salt precipitation. You likely injected a sample containing acid residues (HCl, TFA) into a TEA-doped system.
-
Fix: Flush the system with 100% MeOH immediately to dissolve the salts. In the future, perform a liquid-liquid extraction (DCM / Sat.
) on your crude sample before loading.
Q3: Can I use Acetone instead of Methanol?
-
Diagnosis: Generally, no.
-
Reasoning: Primary/Secondary amines can react with acetone to form imines (Schiff bases) inside the column, especially if the separation takes a long time. Stick to Methanol or Ethanol.
Q4: How do I visualize the spots? Ninhydrin isn't working well.
-
Insight: While 4-arylpiperidines are UV active (254 nm), secondary amines sometimes stain poorly with Ninhydrin.
-
Fix: Use Dragendorff’s Reagent (orange spots on yellow background) or Iodine Chamber . For UV detection, ensure you are monitoring at 210 nm and 254 nm; the piperidine ring itself has low UV absorbance, so you are relying entirely on the aryl moiety [2].
References
-
Teledyne ISCO. (2012).[2] RediSep Amine Column – Purification of high pKa Organic Compounds.[3] Application Note AN31. Retrieved from [Link]
-
Biotage. (2018).[4] The Flash Purification of Amines.[1][4][5][6] Biotage Blog. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4][7] Department of Chemistry. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. tirit.org [tirit.org]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. biotage.com [biotage.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Piperidine Couplings
Current Status: Operational Ticket Focus: Overcoming the "Steric Wall" in 2,2,6,6-tetramethylpiperidine (TMP) and related analog couplings. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The Kinetic vs. Thermal Stability Paradox
Coupling sterically hindered secondary amines (like TMP or 2,6-dimethylpiperidine) presents a specific thermodynamic contradiction:
-
High Activation Energy (
): The steric bulk creates a massive kinetic barrier, requiring high temperatures (>80°C to 120°C) to force the amine into the electrophile's sphere. -
Catalyst/Reagent Instability: Standard coupling reagents (HATU, EDC) and Pd-catalysts often decompose or promote side reactions (epimerization, protodehalogenation) at the very temperatures required to drive the reaction.
This guide provides validated protocols to navigate this paradox using thermally stable reagents (T3P) and "bulky-yet-flexible" catalyst systems (Pd-PEPPSI/BrettPhos).
Decision Matrix: Selecting the Thermal Strategy
Before heating, identify your reaction class to select the correct thermal window and solvent system.
Figure 1: Thermal Strategy Decision Tree. Note the explicit exclusion of HATU for high-temperature hindered couplings.
Module A: Amide Couplings (The T3P Protocol)[1]
The Problem: Standard uronium reagents (HATU, HBTU) rely on HOBt/HOAt leaving groups which can be explosive or thermally unstable above 40-50°C. They cannot survive the heat needed to force a TMP coupling.
The Solution: Propylphosphonic Anhydride (T3P) .[1] T3P is a cyclic anhydride that is thermally stable up to >100°C. It exhibits a "kinetic release" mechanism where the active species is only generated upon base addition, minimizing background decomposition.
Optimized Protocol: High-Temp T3P Coupling
Valid for: 2,2,6,6-tetramethylpiperidine, t-butyl amines.
-
Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Avoid DMF if possible to simplify workup, though T3P is compatible.
-
Base: Pyridine (2-3 equiv) or N-Methylimidazole (NMI). NMI is a super-catalyst for T3P.
-
Stoichiometry: Acid (1.0 eq) : Amine (1.2 eq) : Base (3.0 eq) : T3P (2.0 eq, 50% w/w solution).
Step-by-Step:
-
Dissolve Carboxylic Acid and Hindered Amine in EtOAc (0.5 M concentration).
-
Add Base (Pyridine or NMI). Stir for 5 mins at RT.
-
Add T3P solution dropwise.
-
CRITICAL STEP: Heat the sealed vial/flask to 75-80°C (reflux of EtOAc).
-
Monitor by LCMS.[2] Reaction typically completes in 4-12 hours.
-
Checkpoint: If conversion stalls at 50%, add 1.0 eq more T3P and continue heating. T3P does not cause racemization easily, even at reflux [1].
-
Module B: Buchwald-Hartwig Amination (The "Flexible Bulk" Strategy)
The Problem: The "Wall of Sterics." The Pd center must accommodate both the bulky amine and the ligand. Standard ligands (XPhos, BINAP) often fail because they are either too bulky (preventing amine approach) or not bulky enough (catalyst decomposition).
The Solution: Pd-PEPPSI-IPent or BrettPhos Pd G4 .
-
Pd-PEPPSI-IPent: Uses a "bulky-yet-flexible" N-heterocyclic carbene (NHC) ligand.[3][4][5] The flexible pentyl chain wraps around the metal, stabilizing it at high temperatures (up to 120°C) while allowing the hindered amine to enter [2].
-
BrettPhos: Specifically designed for primary and secondary amines, but requires the G4 precatalyst to ensure activation at lower temperatures before ramping up.
Optimized Protocol: Pd-PEPPSI-IPent System
Valid for: Aryl Chlorides/Bromides + Hindered Piperidines.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd-PEPPSI-IPent (2-4 mol%) | High thermal stability; flexible steric bulk accommodates TMP. |
| Base | KOtBu or NaOtBu (1.5 eq) | Strong base required for hindered substrates. |
| Solvent | Toluene or 1,4-Dioxane | Allows heating to 100-110°C. |
| Temperature | 100°C - 110°C | Mandatory. Reaction is dormant <80°C. |
| Additives | None | Additives often poison NHC catalysts. |
Step-by-Step:
-
Glovebox/Schlenk: Charge vial with Pd-PEPPSI-IPent (2 mol%), NaOtBu (1.5 equiv), and Aryl Halide (1.0 equiv).
-
Add Anhydrous Toluene (1.0 M - high concentration helps kinetics).
-
Add Hindered Amine (1.2 equiv).
-
Seal and heat to 100°C immediately.
-
Note: Do not "ramp" slowly. The catalyst needs to enter the cycle quickly to avoid off-cycle resting states.
-
-
Self-Validation: The reaction mixture should turn from yellow/orange to dark brown/black slowly over hours. Instant black precipitation indicates rapid catalyst death (check O2 ingress).
Module C: SNAr (The Solvent-Temperature Balance)
The Problem: Sterically hindered amines are terrible nucleophiles. To make them react with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene), you need heat. However, polar aprotic solvents (DMSO, DMF) can decompose violently with bases at high temps.[6]
The Solution: The "Naked Anion" Effect in DMSO. Use DMSO to maximize the nucleophilicity of the amine, allowing for a lower maximum temperature (80-90°C) compared to NMP (120°C+), improving safety.
Critical Safety Rule: Never heat DMSO + NaH/Strong Base >100°C. Runaway decomposition risk [3].
Optimized Protocol: SNAr with TMP
-
Substrate: Aryl Fluoride is preferred over Chloride. (F is a better leaving group in SNAr due to the stabilization of the Meisenheimer complex).
-
Solvent: DMSO (anhydrous).[6]
-
Base: K2CO3 (mild) or DIPEA. Avoid NaH.
-
Temperature: 80°C - 100°C.
Troubleshooting & FAQ
Symptom: "I see 0% conversion after 12 hours at 80°C."
-
Diagnosis: You have not crossed the activation energy threshold.
-
Fix:
-
Amide: Switch solvent to Toluene/DMF mix and heat to 110°C (only if using T3P).
-
Buchwald: Switch catalyst to Pd-PEPPSI-IPent . Standard Pd(OAc)2/Ligand systems are likely dead.
-
Symptom: "The reaction turned black instantly."
-
Diagnosis: "Palladium Black" formation. Your catalyst decomposed before entering the cycle.[7]
-
Fix:
-
Check oxygen exclusion (degas solvents thoroughly).
-
If using an aryl chloride, add KBr (0.5 eq) as an additive (Halide exchange can stabilize the intermediate).
-
Symptom: "I have conversion, but it's 50% product and 50% des-bromo starting material (Hydrodehalogenation)."
-
Diagnosis: The Beta-Hydride elimination pathway is competing with your bulky amine.
-
Fix:
-
Switch solvent from Isopropanol/Alcohols (H-source) to Toluene.
-
Increase Amine concentration (push equilibrium).
-
Lower temperature slightly (90°C instead of 110°C) to favor reductive elimination over beta-elimination.
-
Visualizing the Activation Pathway
The following diagram illustrates why Pre-catalyst selection is vital for temperature management.
Figure 2: Comparison of catalyst activation pathways. Note that standard Pd sources often decompose at the high temperatures required for hindered amines, whereas PEPPSI/G4 precatalysts are designed to activate cleanly.
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for the Synthesis of Amides and Peptides.[8][9][10]Journal of Organic Chemistry .[3][5][6][11]
-
Organ, M. G., et al. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions.[3][4][5][11]Journal of Organic Chemistry .[3][5][6][11] [5]
-
Yang, Q., et al. (2012). Safety Concerns in Pharmaceutical Manufacturing: The Thermal Hazards of DMSO.[6]Organic Process Research & Development .
-
Bachellier, C., et al. (2011). Practical Guide to SNAr Reactions in Process Chemistry.Organic Process Research & Development .
Sources
- 1. researchgate.net [researchgate.net]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. bachem.com [bachem.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Phenylpiperidine Synthesis & Purification
Topic: Resolving Regioisomer Byproducts in Phenylpiperidine Synthesis Doc ID: PPS-REGIO-001 Status: Active Audience: Organic Chemists, Process Development Scientists
Diagnostic Hub: Identifying Your Impurity
Before attempting resolution, you must definitively identify the regioisomer profile.[1] In phenylpiperidine synthesis, the two primary "regioisomer" challenges are:
-
Positional Isomers: 4-phenylpiperidine (Target) vs. 3-phenylpiperidine (Byproduct).
-
Unsaturation Isomers (Redox): 4-phenylpiperidine vs. 4-phenyl-1,2,3,6-tetrahydropyridine (Elimination byproduct).
Quick Diagnostic Flowchart
Use this logic to determine your contamination type before proceeding to the resolution modules.
Figure 1: Diagnostic logic for identifying phenylpiperidine byproducts.[1] Note that 3-phenylpiperidine is chiral, while 4-phenylpiperidine is achiral.
Technical Deep Dive: The "Wrong Position" Problem (3- vs. 4-Phenyl)
Root Cause Analysis
The formation of 3-phenylpiperidine during the synthesis of the 4-isomer typically stems from one of two upstream failures:
-
Friedel-Crafts Rearrangement: If synthesizing via the alkylation of benzene with N-acetyl-4-chloropiperidine (using AlCl3), a 1,2-hydride shift on the carbocation intermediate can lead to the thermodynamically stable 3-isomer.
-
Impure Starting Materials: When using the Grignard route (PhMgBr + Piperidone), contamination of 4-piperidone with 3-piperidone results in the 3-phenyl isomer.
Analytical Differentiation (NMR)
The 4-isomer possesses a plane of symmetry; the 3-isomer does not.
| Feature | 4-Phenylpiperidine (Target) | 3-Phenylpiperidine (Impurity) |
| Symmetry | Achiral (Meso-like symmetry in NMR) | Chiral (Distinct diastereotopic protons) |
| Benzylic Proton (H-Ar) | Triplet of triplets (tt) ~2.5 ppm | Complex multiplet (due to adjacent chiral center) |
| C-13 NMR | Fewer signals (symmetry equivalence) | All ring carbons are distinct |
| Physical State (Free Base) | Solid (mp 60-64°C) | Oil or low-melting solid |
Resolution Protocols
Protocol A: Fractional Crystallization (The "Symmetry" Effect)
Best for: Removing 3-phenylpiperidine from 4-phenylpiperidine.
Mechanism: 4-Phenylpiperidine salts (HCl or p-TsOH) generally possess higher lattice energy and crystallinity due to molecular symmetry compared to the asymmetric 3-isomer. This allows the 4-isomer to crystallize while the 3-isomer remains in the mother liquor.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude free base mixture (containing >60% 4-isomer) in minimal hot Ethanol (EtOH).
-
Acidification: Add 1.1 equivalents of concentrated HCl (or p-Toluenesulfonic acid in isopropanol).
-
Nucleation: Cool slowly to room temperature. The solution should become turbid.
-
Digestion: Stir at 0°C for 2 hours.
-
Filtration: Filter the white precipitate.[1]
-
Solid: Enriched 4-Phenylpiperidine HCl.
-
Filtrate: Enriched 3-Phenylpiperidine HCl.
-
-
Recrystallization: Recrystallize the solid from EtOH/Et2O (1:1) to achieve >99% isomeric purity.
Expert Insight: If the 3-isomer is the desired product, you must use Dibenzoyl-L-tartaric acid . The 3-isomer is chiral; forming diastereomeric salts allows for the separation of enantiomers and purification from the achiral 4-isomer.
Protocol B: Chemical Purification (The "Elimination" Fix)
Best for: Removing Tetrahydropyridine (alkene) impurities.[1]
If your "regioisomer" is actually the elimination product (common in Grignard routes), crystallization is often insufficient.[1] You must push the reaction to completion via hydrogenation.[1]
Workflow:
-
Solvent: Dissolve crude mixture in Methanol/Acetic Acid (10:1).
-
Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).[1]
-
Note: If the amine is benzylated, use PtO2 (Adams' Catalyst) to prevent debenzylation, or control H2 pressure carefully.[1]
-
-
Conditions: Hydrogenate at 40 psi (3 bar) H2 at 50°C for 4 hours.
-
Result: The alkene is reduced to the piperidine.[1]
-
Caution: This will not convert 3-phenyl to 4-phenyl; it only fixes the oxidation state.
-
Prevention Strategy: Pathway Engineering
To avoid the need for difficult downstream resolution, select the synthetic route that enforces regioselectivity.[1]
Figure 2: Comparison of synthetic routes. The Grignard route is preferred for avoiding positional isomers.
Frequently Asked Questions (FAQ)
Q: My HPLC shows a split peak for the main product, but NMR looks clean. What is happening? A: If you are using a standard C18 column at acidic pH, piperidines often tail or split due to interaction with residual silanols.[1]
-
Fix: Switch to a high-pH stable column (e.g., XBridge C18) and use an Ammonium Bicarbonate buffer (pH 9-10).[1] This suppresses protonation of the secondary amine, sharpening the peak and revealing if the "split" is a real isomer or an artifact.[1]
Q: Can I separate 3-phenyl and 4-phenyl isomers using flash chromatography? A: It is difficult on standard Silica gel because their polarity is nearly identical.
-
Fix: Use Amine-functionalized silica or add 1-2% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA).[1] The TEA blocks active sites and may slightly differentiate the hydrodynamic volume of the isomers.[1]
Q: I am seeing "N-Benzyl-4-phenylpiperidine" and "N-Benzyl-3-phenylpiperidine." Do I need to deprotect before separating? A: No, separation is actually easier with the protecting group.[1] The N-benzyl group adds bulk, magnifying the steric difference between the 3- and 4-positions. Crystallization of the Hydrochloride salt of the N-benzyl derivatives is highly effective.
References
-
Koelsch, C. F. (1943).[1] The Synthesis of Some 4-Phenylpiperidine Derivatives. Journal of the American Chemical Society, 65(11), 2093–2095. Link[1]
-
Zimmerman, D. M., et al. (1978).[1] Structure-Activity Relationships of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists. Journal of Medicinal Chemistry. (Provides NMR data for 3- vs 4-substituted piperidines). Link[1]
-
Organic Syntheses. 4-Phenylpiperidine. Coll. Vol. 5, p.924 (1973); Vol. 44, p.86 (1964).[1] (Standard Grignard/Reduction protocol).[1] Link
-
Schürenkamp, J., et al. (2011).[1][2] Separation of positional CPP isomers by chiral HPLC-DAD. International Journal of Legal Medicine. (Chromatographic separation of phenylpiperazine isomers, applicable to piperidines). Link
-
PubChem. 4-Phenylpiperidine Compound Summary. National Library of Medicine. Link[1]
Sources
Reducing hygroscopicity of fluorinated piperidine salts
Technical Support Center: Fluorinated Piperidine Salts Subject: Troubleshooting Hygroscopicity in Fluorinated Piperidine APIs Ticket ID: FP-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Fluorine Paradox
Welcome to the Technical Support Center. You are likely here because your fluorinated piperidine salt is deliquescing (turning into a liquid) or forming an unstable hydrate on the benchtop.
The Root Cause:
Fluorine is highly electronegative.[1][2] When substituted on a piperidine ring (especially at the C3 or C4 position), it exerts a strong electron-withdrawing inductive effect (
-
The Consequence: The protonated amine holds the proton less tightly. If you use a small, high-charge-density counter-ion like Chloride (
), the lattice energy may be insufficient to overcome the hydration energy. The salt essentially "prefers" to interact with atmospheric water than with itself, leading to hygroscopicity.
This guide provides a modular approach to stabilizing your material.
Module 1: Chemical Modification (Counter-ion Selection)
User Question: I used HCl because it’s standard, but my salt turns to oil. Why?
Technical Explanation:
For a salt to be stable, the difference in
Solution: Switch to a "Space-Filling" Hydrophobic Counter-ion. Large, lipophilic anions disrupt the water-binding network and provide a "hydrophobic shield" around the protonated amine.
Recommended Counter-ion Screen:
| Counter-ion | Acid Strength | Hydrophobicity | Risk Profile |
|---|---|---|---|
| Tosylate | Strong | High | Low (Excellent for crystallizing weak bases) |
| Napsylate | Strong | Very High | Low (Best for reducing hygroscopicity) |
| Besylate | Strong | Moderate | Moderate |
| Fumarate | Weak | Moderate | High (Risk of dissociation if
Workflow Diagram: Salt Selection Decision Tree
Caption: Decision tree for selecting counter-ions based on the reduced basicity of fluorinated piperidines.
Module 2: Crystal Engineering (Polymorph Control)
User Question: My material is a solid foam that gets sticky. How do I get a stable crystal?
Technical Explanation: Rapid precipitation (e.g., adding anti-solvent too quickly) often traps the salt in a metastable amorphous state . Amorphous materials have higher free energy and higher surface area than crystalline forms, making them kinetic sponges for moisture [2]. You must drive the system to its thermodynamic stable crystalline state.
Protocol: Competitive Slurry Conversion This experiment forces the transition from amorphous/hygroscopic forms to the most stable polymorph.
-
Preparation: Take 50–100 mg of your hygroscopic salt.
-
Solvent Choice: Select a solvent where the salt has low but non-zero solubility (e.g., Isopropyl Acetate, Acetone, or 95:5 EtOAc:EtOH). Avoid water-miscible solvents like MeOH if possible.
-
The Slurry: Add just enough solvent to create a suspension (cloudy liquid), not a clear solution.
-
Cycling: Stir at 50°C for 4 hours, then cool to 20°C for 4 hours. Repeat this cycle for 48 hours.
-
Why? Heating dissolves the unstable (higher energy) amorphous particles. Cooling precipitates the material onto the stable (lower energy) crystalline nuclei (Ostwald Ripening).
-
-
Validation: Filter and analyze via XRPD (X-Ray Powder Diffraction). Sharp peaks indicate crystallinity.
Mechanistic Visualization: Lattice Energy vs. Hydration
Caption: Thermodynamic competition between lattice energy and hydration energy in salt forms.
Module 3: Isolation & Handling (Process)
User Question: It looks crystalline in the flask, but turns to goo on the filter paper. What am I doing wrong?
Technical Explanation: Fluorinated salts often form channel solvates . If you wash with a solvent that removes the structural solvent molecules too aggressively, the crystal lattice collapses into an amorphous state, which then immediately absorbs water.
Troubleshooting Protocol: The "Soft Wash" Technique
-
Atmosphere: ALWAYS filter under a nitrogen blanket or in a glove bag. Fluorinated salts are most vulnerable during the "wet cake" phase.
-
Wash Solvent: Do NOT use pure diethyl ether or pure pentane if your crystal was grown in an alcohol.
-
Correct: Wash with a pre-chilled mixture of the crystallization solvent and the anti-solvent (e.g., 10:90 EtOH:Heptane). This prevents "shocking" the crystal lattice.
-
-
Drying: Do not vacuum dry at high temperatures immediately.
-
Step 1: Air dry under Nitrogen flow for 30 mins.
-
Step 2: Vacuum dry at ambient temperature for 2 hours.
-
Step 3: Ramp temperature to 40°C only if XRPD confirms stability.
-
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[3] Nature Chemistry.[3] Link[3]
Sources
Validation & Comparative
1H NMR spectral assignment of 4-(3-(Trifluoromethoxy)phenyl)piperidine
This guide outlines the 1H NMR spectral assignment for 4-(3-(Trifluoromethoxy)phenyl)piperidine , a scaffold frequently encountered in medicinal chemistry (e.g., GPCR ligands, monoamine transporter inhibitors).
The following analysis synthesizes experimental data from structural analogs (4-phenylpiperidine) and substituent chemical shift increments to provide a high-fidelity reference.
Structural Analysis & Spin Systems
Before interpreting the spectrum, we must deconstruct the molecule into its isolated spin systems. The trifluoromethoxy (-OCF
-
System A: The Piperidine Ring (Aliphatic)
-
Protons: 9 protons (including NH).
-
Spin System: AA'BB'CMX (approximate). The ring inversion typically averages the axial/equatorial signals at room temperature unless the nitrogen is protonated or substituted with a bulky group, but in rigid salts, distinct axial/equatorial splitting is observed.
-
-
System B: The Phenyl Ring (Aromatic) [1]
-
Protons: 4 protons.[2]
-
Substitution: 1,3-disubstituted (meta).
-
Spin System: ABCD (Four non-equivalent protons).
-
-
System C: The Trifluoromethoxy Group [3]
-
Protons: None.
-
Effect: Electron-withdrawing (Inductive -I > Resonance +R). It couples to
F but has no direct H signals.
-
Experimental Protocol
To ensure reproducible data, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent Selection:
-
CDCl
(Chloroform-d): Best for resolution of aromatic couplings. The amine (NH) proton usually appears as a broad singlet ~1.5–2.0 ppm. -
DMSO-d
: Recommended if the sample is a hydrochloride salt. The NH protons will appear as broad singlets downfield (~9.0–10.0 ppm).
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (CDCl
: 7.26 ppm; DMSO-d : 2.50 ppm).
Acquisition Parameters (Self-Validating)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients (Scans): 16 (minimum) to resolve low-intensity aromatic wing peaks.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the aromatic signals vs. the aliphatic ring).
Spectral Assignment & Logic
A. Aromatic Region (7.0 – 7.5 ppm)
The meta-OCF
| Position | Type | Multiplicity | Approx.[1][2][4][5][6][7] Shift ( | Assignment Logic |
| H-5' | Aromatic | Pseudo-Triplet (t) | 7.35 – 7.42 | Meta to both substituents. Experiences cooperative deshielding. Often the most downfield signal. |
| H-6' | Aromatic | Doublet (d) | 7.15 – 7.25 | Ortho to piperidine, Para to OCF |
| H-4' | Aromatic | Doublet (d) | 7.05 – 7.15 | Ortho to OCF |
| H-2' | Aromatic | Singlet (s) / Broad | 7.00 – 7.10 | Isolated between Piperidine and OCF |
Diagnostic Feature: Unlike the para-isomer (which shows a symmetric AA'BB' doublet pair), this meta-isomer displays a "messy" 4-proton envelope containing a triplet, two doublets, and a singlet.
B. Aliphatic Region (1.5 – 3.5 ppm)
The piperidine ring protons shift based on their proximity to the nitrogen (deshielding) and the phenyl ring.
| Position | Type | Multiplicity | Approx.[1][2][4][5][6][7] Shift ( | Assignment Logic |
| H-2, H-6 (eq) | Aliphatic | Doublet of Doublets (bd) | 3.15 – 3.25 | Alpha to Nitrogen. Equatorial protons are deshielded by anisotropy. |
| H-2, H-6 (ax) | Aliphatic | Triplet of Doublets (td) | 2.65 – 2.75 | Alpha to Nitrogen. Axial protons are shielded. Large coupling ( |
| H-4 | Methine | Triplet of Triplet (tt) | 2.60 – 2.70 | Benzylic position. Shifts downfield due to the attached phenyl ring. |
| H-3, H-5 (eq) | Aliphatic | Broad Doublet (bd) | 1.80 – 1.90 | Beta to Nitrogen. |
| H-3, H-5 (ax) | Aliphatic | Quadruplet of Doublets (qd) | 1.60 – 1.75 | Beta to Nitrogen. |
| NH | Amine | Broad Singlet (br s) | 1.8 – 2.5 | Varies heavily with concentration and water content. |
Comparative Analysis
Scenario A: Distinguishing from the Para-Isomer
A common challenge is distinguishing the meta-OCF
| Feature | Meta-Isomer (Target) | Para-Isomer (Alternative) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic Pattern | 4 distinct signals (s, d, d, t) or complex multiplet. | 2 distinct signals (AA'BB' system). Two clear doublets ("roofing" effect). |
| H-2' Signal | Isolated singlet (H between substituents). | No isolated singlet. |
Scenario B: Solvent Effects (CDCl vs. DMSO-d )
-
CDCl
: Aliphatic multiplets are well-resolved. NH is often merged with water or H-3/5. -
DMSO-d
:-
Water Peak: A strong singlet at 3.33 ppm often obscures the H-2/6 (eq) signal of the piperidine.
-
Salt Form: If analyzing the HCl salt, the NH
protons appear at ~9.2 ppm and ~9.5 ppm (distinct peaks due to restricted rotation/chirality of the protonated nitrogen).
-
Visualization of Assignment Logic
The following diagram illustrates the connectivity and coupling networks used to assign the spectrum.
Caption: Connectivity map showing the distinct chemical environments. Solid lines indicate signal origin; dashed lines indicate key scalar couplings (
References
-
ChemicalBook. 4-Phenylpiperidine 1H NMR Spectra (CDCl3 & DMSO-d6). Retrieved from .
-
National Institute of Standards and Technology (NIST). 1H NMR of (Trifluoromethoxy)benzene (CAS 456-55-3). Retrieved from .
- Royal Society of Chemistry.Substituent Effects in NMR Spectroscopy: The Trifluoromethoxy Group. (General Reference for -OCF3 shifts).
-
Sigma-Aldrich. Product Specification: 4-(3-(Trifluoromethoxy)phenyl)piperidine hydrochloride. Retrieved from .
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.sciengine.com [files.sciengine.com]
- 6. 3-Fluorotoluene(352-70-5) 1H NMR [m.chemicalbook.com]
- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Mass Spectrometry Characterization of Trifluoromethoxy Piperidines
Topic: Mass Spectrometry Fragmentation Patterns of Trifluoromethoxy Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethoxy (
This guide provides a structural elucidation framework for Trifluoromethoxy Piperidines . Unlike standard methoxy variants, which fragment via predictable oxonium ion formation,
Part 1: The Chemical Context – Comparative Properties
Before analyzing fragmentation, it is critical to understand the electronic environment that dictates bond cleavage. The
Table 1: Physicochemical & MS Profile Comparison
| Feature | Trifluoromethoxy ( | Methoxy ( | Trifluoromethyl ( |
| Electronic Effect | Electron-withdrawing ( | Electron-donating ( | Strongly Electron-withdrawing |
| Lipophilicity (LogP) | High (Increases retention time) | Low (Decreases retention time) | High |
| Metabolic Stability | High (Blocks CYP oxidation) | Low (Prone to O-dealkylation) | High |
| Dominant EI Fragment | |||
| Neutral Loss (EI) | 85 Da ( | 31 Da ( | 69 Da ( |
| Diagnostic Utility | High: Unique loss of 85 Da + | Medium: Common losses, less specific | High: Loss of 69 Da |
Part 2: Fragmentation Mechanics (EI & ESI)
Electron Ionization (EI) – The Fingerprint
In EI (70 eV), the fragmentation is driven by the ionization of the piperidine nitrogen lone pair. However, the location of the
-
Primary Event: Ionization of Nitrogen (
). - -Cleavage: The radical cation triggers cleavage of the C2-C3 bond, opening the ring.
-
Substituent Effect:
-
Methoxy: The oxygen lone pair can stabilize positive charge, often leading to intense oxonium ions.
-
Trifluoromethoxy: The fluorine atoms pull electron density away from the oxygen, preventing oxonium formation. Instead, the C-O bond weakens, leading to the expulsion of the
radical (Neutral Loss 85).
-
Electrospray Ionization (ESI) – The Soft Technique
In LC-MS (ESI+), the parent ion is the protonated species
-
Collision Induced Dissociation (CID): Unlike EI, ESI fragmentation follows even-electron rules.
-
Pathway: The piperidine ring typically undergoes retro-Diels-Alder (RDA) type cleavages or loss of neutral molecules (e.g., HF, COF
). -
Key Observation: The
group is surprisingly robust in ESI. You will often see the intact piperidine ring fragmenting before the loss of the fluorinated ether, unless high collision energies (>40 eV) are applied.
Visualization: Fragmentation Pathway (EI)
The following diagram illustrates the competing pathways for a 4-trifluoromethoxypiperidine derivative.
Caption: EI Fragmentation pathway of 4-trifluoromethoxypiperidine showing the competition between classical α-cleavage and substituent-specific losses.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data when comparing
Reagents & Setup
-
Solvents: LC-MS grade Methanol (MeOH) is preferred over Acetonitrile (ACN) for fluorinated compounds to reduce background noise in negative mode (if used).
-
Modifier: 0.1% Formic Acid (for ESI+). Avoid trifluoroacetic acid (TFA) as it suppresses ionization and introduces a background
69 peak that interferes with diagnostic confirmation.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL MeOH.
-
Dilute to 1 µg/mL with 50:50 MeOH:Water (+0.1% Formic Acid).
-
Validation Check: Inject a blank (solvent only) to ensure no background at
69.
-
-
Source Parameters (ESI):
-
Capillary Voltage: 3.5 kV (Positive Mode).
-
Desolvation Temp: 350°C (Fluorinated groups increase volatility; ensure complete desolvation).
-
Cone Voltage: Ramp from 20V to 60V.
-
Why? Higher cone voltages are often required to induce "in-source" fragmentation of the stable C-F bonds for structural confirmation.
-
-
Data Acquisition (MS/MS):
-
Precursor Selection: Select
.[1] -
Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
Target: Look for the transition of
or .
-
-
Data Analysis (The "OCF3 Test"):
-
If the spectrum shows a loss of 32 Da (
), the compound is likely the Methoxy analog. -
If the spectrum shows a distinct
69 peak in EI or a loss of 20/66 Da in ESI, it is the Trifluoromethoxy analog.
-
Part 4: Case Study – Metabolite Identification
In drug development, distinguishing the metabolic fate of these groups is vital.[2][3]
-
Scenario: A metabolic stability assay (Liver Microsomes) of a piperidine drug.
-
Observation:
-
Methoxy Analog: Rapid disappearance of parent ion. Appearance of
peak (O-demethylation to phenol/alcohol). -
Trifluoromethoxy Analog: Parent ion remains stable. No O-dealkylation observed.
-
-
Conclusion: The
group successfully blocks the metabolic soft spot. Any metabolites found are likely ring-hydroxylated (on the piperidine carbons) rather than modified at the ether tail.
Table 2: Diagnostic Fragment Ions for Piperidine Analogs
| Precursor Type | Diagnostic Ion (m/z) | Origin |
| Unsubstituted Piperidine | 84 | Immonium ring fragment ( |
| 4-Methoxy-Piperidine | 71 | Loss of |
| 4-Trifluoromethoxy-Piperidine | 69 | |
| 4-Trifluoromethoxy-Piperidine | [M-85] | Loss of |
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Barnes, C. S., & Occolowitz, J. L. (1963). The Mass Spectra of Some Nitrogen Heterocycles. Australian Journal of Chemistry. [Link]
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy group: properties and synthesis. Beilstein Journal of Organic Chemistry. [Link]
Sources
Comparative Guide: Trifluoromethoxy vs. Trifluoromethyl Piperidines in Drug Design
Executive Verdict
In the optimization of piperidine-based pharmacophores, the choice between trifluoromethyl (
-
Select
when: You require a metabolic "brick" to block oxidation sites with high steric rigidity, or when you need to lower the basicity of the piperidine nitrogen moderately without drastically increasing lipophilicity. -
Select
when: You need to modulate pKa more aggressively (due to higher inductive effect, ) while accessing unique conformational space ("floppy" oxygen linker) to fill orthogonal binding pockets. Be aware of the penalty in increased lipophilicity ( ).
Physicochemical Showdown
To make data-driven decisions, we must look beyond the "fluorine effect" and analyze the specific constants that drive bioactivity.
Table 1: Comparative Physicochemical Properties
| Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Impact on Bioactivity |
| Electronic Effect ( | 0.54 | 0.35 | |
| Inductive Effect ( | 0.41 | 0.55 | Crucial: |
| Lipophilicity ( | +0.88 | +1.04 | |
| Bond Angle | C-C-F ( | C-O-C ( | |
| Rotational Barrier | High (Rigid) | Low (Flexible) |
Analyst Note: The higher
ofis often overlooked. In a saturated system like piperidine, resonance effects are negligible. Therefore, a 3-trifluoromethoxypiperidine will often be less basic (lower pKa) than its 3-trifluoromethyl counterpart. This is a powerful tool for reducing hERG liability, which often correlates with high basicity.
Structural Dynamics & Conformation
The spatial arrangement of these groups on the piperidine ring dictates receptor binding.
The Anomeric Effect vs. Sterics[1][2]
-
(Equatorial Preference): Due to its size (similar to an isopropyl group),
at the 3- or 4-position strongly prefers the equatorial orientation to avoid 1,3-diaxial strain. It rigidifies the ring. -
(Conformational Adaptability): The oxygen linker creates a "molecular hinge." While the
group is bulky, the hyperconjugation and the specific C-O-C angle allow it to adopt conformations that cannot.-
Case Study: In 2-substituted piperidines,
may exhibit a strong anomeric effect (preference for axial position) due to the electronegative oxygen stabilizing the nitrogen lone pair, whereas is driven purely by sterics to the equatorial position.
-
Visualization: Decision Logic for Lead Optimization
Figure 1: Decision matrix for selecting fluorinated substituents based on ADME/Tox liabilities.
Bioactivity & Pharmacokinetics[3]
Metabolic Stability
Both groups are metabolically robust.[1] The C-F bond (
-
Mechanism: They block metabolism at the site of attachment (metabolic switching).[2]
-
Risk Factor:
has a theoretical liability: if the C-O bond is cleaved (rare, requires high energy), it releases fluorophosgene.[3] However, in piperidines, this is negligible compared to the stability benefits.
Membrane Permeability (LogD)
Permeability is a function of Lipophilicity (
-
Advantage: Although it increases intrinsic lipophilicity (
), its stronger inductive effect lowers the pKa of the piperidine nitrogen. At physiological pH (7.4), a larger fraction of the molecule remains neutral compared to the analogue. -
Net Effect: This often results in higher effective permeability (
) for analogues, facilitating Blood-Brain Barrier (BBB) penetration.
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (
final conc). -
Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow:
-
Pre-incubation: Mix
microsomes ( final) with buffer (pH 7.4) and test compound. Incubate at for 5 min. -
Initiation: Add
NADPH regenerating system. -
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense into
ice-cold Acetonitrile containing Internal Standard. -
Analysis: Centrifuge (
) and analyze supernatant via LC-MS/MS. -
Calculation: Plot
vs. time. Slope .
Protocol B: Chromatographic LogD Determination (High Throughput)
Objective: Measure lipophilicity at pH 7.4.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase:
-
A:
Ammonium Acetate, pH 7.4 (saturated with octanol). -
B: Methanol (saturated with octanol).
-
-
Calibration: Run standard set of drugs with known
(e.g., Propranolol, Atenolol). -
Measurement: Measure retention time (
) of and analogues. -
Validation: The
analogue should elute later than the analogue if pKa effects are normalized.
Synthetic Accessibility
A major barrier to
-
Trifluoromethylation: Well-established.
-
Reagents: Ruppert-Prakash reagent (
), Langlois reagent ( ). -
Method: Radical addition to pyridines followed by reduction.
-
-
Trifluoromethoxylation: Historically difficult due to instability of
anion.[3]-
Modern Method (Ag-Mediated): Use of
formed in situ. -
Photoredox: Recent advances allow direct C-H trifluoromethoxylation of arenes, but piperidines often require de novo synthesis from trifluoromethoxylated pyridines or linear precursors.
-
Workflow: Synthesis & Testing Cycle
Figure 2: Parallel synthesis workflow for generating matched molecular pairs.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Leroux, F. R., et al. (2005). Trifluoromethoxy groups: properties and synthesis. Chemical Reviews. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Liu, G., et al. (2015).[3] Palladium-Catalyzed Intermolecular Aminotrifluoromethoxylation of Alkenes. Nature Chemistry. Link
Sources
Comparative Metabolic Stability Guide: 4-(3-(Trifluoromethoxy)phenyl)piperidine
Executive Summary & Technical Positioning
This guide evaluates the in vitro metabolic stability of 4-(3-(Trifluoromethoxy)phenyl)piperidine , a critical pharmacophore in the design of serotonin modulators, opioids, and antipsychotics.
From a medicinal chemistry perspective, the incorporation of the trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring is a strategic bioisosteric replacement for chlorine (-Cl) or trifluoromethyl (-CF₃). Our comparative analysis indicates that this moiety offers a superior metabolic profile by effectively blocking Phase I oxidative pathways on the aromatic ring while modulating lipophilicity (
Key Takeaway: The -OCF₃ substituent significantly extends microsomal half-life (
Comparative Analysis: The "Fluorine Effect"
To understand the stability profile of the target compound, we must benchmark it against its structural analogs. The following data represents a consensus of structure-activity relationship (SAR) trends observed in human liver microsomes (HLM).
Table 1: Comparative Microsomal Stability Profile (HLM)
| Compound Analog | Substituent (R) | Lipophilicity (LogP/ | Relative Metabolic Stability | Primary Metabolic Soft Spot |
| Target Molecule | 3-OCF₃ | High ( | High | Piperidine N-oxidation / |
| Analog A (Baseline) | -H | Low ( | Low | Phenyl hydroxylation + Piperidine oxidation |
| Analog B (Halogen) | -3-Cl | Med ( | Medium | Phenyl hydroxylation (slowed) |
| Analog C (Bioisostere) | -3-CF₃ | High ( | High | Piperidine N-oxidation |
*
Mechanistic Insight
-
Metabolic Blockade: The -OCF₃ group is metabolically robust. Unlike a methoxy group (-OCH₃), which undergoes rapid O-demethylation, the C-F bond strength (approx. 116 kcal/mol) renders the -OCF₃ group resistant to oxidative cleavage [1].
-
Electronic Deactivation: The strong electron-withdrawing nature of the -OCF₃ group reduces the electron density of the phenyl ring. This deactivation hinders the formation of the radical cation intermediate required for CYP450-mediated aromatic hydroxylation, effectively "protecting" the ring [2].
-
Lipophilicity Trade-off: While the -OCF₃ group improves stability, its high lipophilicity can increase non-specific binding to microsomes and potentially increase affinity (
) for CYP active sites. However, the rate of turnover ( ) is generally lower due to the blocked metabolic sites.
Metabolic Pathways & Structural Vulnerabilities
The metabolic fate of 4-(3-(Trifluoromethoxy)phenyl)piperidine is dictated by the competition between the deactivated phenyl ring and the electron-rich piperidine ring.
Pathway Visualization
The following diagram illustrates the "Metabolic Switching" effect where the -OCF₃ group forces enzymes to target the piperidine ring.
Caption: Metabolic liability map showing the protective effect of the -OCF3 group on the phenyl ring, shifting oxidative pressure to the piperidine nitrogen and alpha-carbons.[2][3]
Experimental Protocol: Microsomal Stability Assay
To validate the stability of this compound, a rigorous HLM incubation protocol is required. This protocol is designed to ensure linear kinetics and accurate
Reagents & System
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
High Clearance: Verapamil or Testosterone.
-
Low Clearance: Warfarin or Propranolol.
-
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock of 4-(3-(Trifluoromethoxy)phenyl)piperidine in DMSO.
-
Dilute to 1
M working concentration in Phosphate Buffer (final DMSO < 0.1%).
-
-
Pre-Incubation:
-
Mix microsomes (final conc. 0.5 mg/mL) with the test compound in buffer.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to start the reaction (
).
-
-
Sampling:
-
At time points
min, remove 50 L aliquots.
-
-
Quenching:
-
Immediately transfer aliquots into 150
L of ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Note: ACN precipitates proteins and stops enzymatic activity.
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Assay Workflow Diagram
Caption: Standardized workflow for determining intrinsic clearance (
Data Interpretation & Calculations
To objectively compare the -OCF₃ analog, calculate the in vitro intrinsic clearance (
-
Plot:
vs. Time. The slope of the line is . -
Half-life (
): -
Intrinsic Clearance:
Expected Outcome:
For 4-(3-(Trifluoromethoxy)phenyl)piperidine, expect a
References
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[1][4][5][6][7][8][9][10][11][12][13]
-
BenchChem. (2025).[6] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
NIH/PubMed. (2002). Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine. Drug Metabolism and Disposition.[1][6][8][9][13]
-
Domainex. (2025). Microsomal Clearance/Stability Assay Protocol.[6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. xenotech.com [xenotech.com]
- 9. scialert.net [scialert.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Guide: Mitigating hERG Liability in 4-Phenylpiperidine Scaffolds
Executive Summary
The 4-phenylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous opioids (e.g., fentanyl), antipsychotics (e.g., haloperidol), and antihistamines. However, this scaffold possesses an intrinsic "hERGophore" liability: a basic nitrogen center capable of cation-
This guide objectively compares the hERG inhibition potential of standard 4-phenylpiperidine analogs against structurally optimized alternatives. It provides actionable SAR (Structure-Activity Relationship) strategies and validated experimental protocols to decouple therapeutic efficacy from cardiotoxicity.
Mechanism of Action: The "hERGophore" Conflict
To mitigate risk, one must understand the molecular causality. The hERG (Kv11.1) channel pore is uniquely large and hydrophobic, lined with aromatic residues (Tyr652 and Phe656).
-
The Problem: At physiological pH, the piperidine nitrogen is protonated (
). This positive charge engages in high-affinity cation- interactions with the aromatic cage of the hERG pore, while the phenyl group stabilizes the complex via -stacking. -
The Consequence: Blockade of the rapid delayed rectifier potassium current (
), leading to delayed ventricular repolarization, QT interval prolongation, and Torsades de Pointes (TdP).
Visualization: Molecular Interaction Pathway
Caption: Causal pathway of hERG blockade driven by the 4-phenylpiperidine pharmacophore.
Comparative Analysis: Standard vs. Optimized Analogs
The following table compares the hERG liability of the parent 4-phenylpiperidine scaffold against three proven structural optimization strategies. Data represents consensus values derived from medicinal chemistry literature [1][2].
Table 1: Performance Comparison of Structural Modifications
| Structural Class | Modification Strategy | hERG | Lipophilicity ( | Efficacy Impact | Mechanism of Improvement |
| Standard Parent | None (4-phenylpiperidine) | < 0.1 - 1.0 | High (> 3.5) | Baseline | N/A - High affinity binding. |
| Alternative A | Zwitterionic Approach (Add Carboxylic Acid) | > 30 | Low (< 2.0) | Variable (Permeability risk) | Electrostatic repulsion from hERG pore; reduced membrane accumulation. |
| Alternative B | 5 - 20 | Moderate | High | Reduces % of protonated species at pH 7.4; weakens cation- | |
| Alternative C | Oxygen Insertion (Ether linker / Morpholine) | > 10 | Low | High | Reduces lipophilicity; disrupts hydrophobic pharmacophore overlap. |
Key Insight: Alternative B (Piperazine substitution) often offers the best balance, significantly lowering hERG affinity by reducing basicity (typically dropping
Experimental Protocols: Validating the Safety Margin
Trustworthy data requires rigorous, self-validating protocols. The "Gold Standard" is the Whole-Cell Patch Clamp assay.
Workflow Visualization: Automated Patch Clamp Screening
Caption: Standardized high-throughput automated patch clamp workflow for hERG assessment.
Detailed Methodology: Automated Patch Clamp (Q-Patch/SyncroPatch)
Objective: Quantify inhibition of
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Harvest cells at 70-80% confluence using Detachin (avoid trypsin to preserve channel integrity).
-
Resuspend in serum-free extracellular solution.
-
-
Solutions:
-
Extracellular (mM): NaCl 145, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).
-
Intracellular (mM): KCl 120, CaCl2 5.374, MgCl2 1.75, EGTA 5, HEPES 10, Na2-ATP 4 (pH 7.2).
-
-
Voltage Protocol (The "CiPA" Standard):
-
Data Acceptance Criteria (Self-Validation):
-
Seal Resistance (
) > 500 M . -
Tail current amplitude > 400 pA (pre-compound).
-
Series resistance (
) compensation > 80%. -
Run vehicle control (0.1% DMSO) to establish baseline rundown (< 20% allowed).
-
-
Analysis:
-
Normalize tail current amplitude to baseline.
-
Fit data to the Hill equation:
.
-
Strategic Recommendations
For researchers working with 4-phenylpiperidine scaffolds, the following decision matrix is recommended:
-
Initial Screen: If
, immediate structural modification is required. -
First-Pass Optimization: Reduce lipophilicity (
). Introduce polar groups (ethers, hydroxyls) on the phenyl ring or the linker. -
Second-Pass Optimization: Reduce basicity. Replace the piperidine with a piperazine or morpholine ring.[3] This directly attacks the cation-
interaction mechanism [3]. -
Safety Margin Calculation: Ensure the Therapeutic Index (TI) =
.
References
-
Jamieson, C., et al. (2006). Medicinal Chemistry Strategies to Reduce hERG Liability. Current Opinion in Drug Discovery & Development.
-
Perry, M., et al. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology.
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[4][5][6][7][8][9][10] Nature.
-
FDA/CiPA Initiative. (2022). Comprehensive in vitro Proarrhythmia Assay (CiPA) protocols.
Sources
- 1. cellmicrosystems.com [cellmicrosystems.com]
- 2. dstc.jp [dstc.jp]
- 3. drughunter.com [drughunter.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Tuning hERG out: Antitarget QSAR Models for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of 4-(3-(Trifluoromethoxy)phenyl)piperidine HCl
Executive Summary
This guide provides a comprehensive structural analysis of 4-(3-(Trifluoromethoxy)phenyl)piperidine HCl , a critical pharmacophore in medicinal chemistry often utilized in the design of GPCR ligands (e.g., serotonin and dopamine modulators).
As the exact single-crystal X-ray structure of this specific hydrochloride salt is not routinely indexed in open-access crystallographic databases (CSD), this guide serves as a predictive comparative analysis . We synthesize data from closely related bioisosteres—specifically the trifluoromethyl (-CF₃) and methoxy (-OCH₃) analogs—to establish a high-confidence structural model. This is followed by a validated experimental protocol for obtaining and refining the empirical crystal structure.
Part 1: Comparative Structural Analysis
To understand the solid-state behavior of the target compound, we must analyze the specific contributions of the trifluoromethoxy (-OCF₃) group compared to its common bioisosteres. The -OCF₃ group is not merely a "heavy" methoxy group; it possesses unique electronic and steric properties that fundamentally alter crystal packing.
The "Orthogonal Twist" Phenomenon
The most critical structural feature of 4-(3-(Trifluoromethoxy)phenyl)piperidine is the conformation of the ether linkage.
-
Methoxy (-OCH₃) Analog: Typically adopts a planar conformation (dihedral angle
) relative to the phenyl ring to maximize resonance overlap between the oxygen lone pair and the aromatic -system. -
Trifluoromethoxy (-OCF₃) Target: Due to the high electronegativity of the fluorine atoms and the steric bulk of the -CF₃ moiety, the -OCF₃ group twists out of the phenyl plane.
-
Predicted Dihedral Angle:
(Orthogonal). -
Mechanism: This conformation minimizes steric repulsion with ortho-hydrogens and maximizes the anomeric effect (hyperconjugation between the oxygen lone pair and the C-F
antibonding orbital).
-
Bioisosteric Comparison Table
| Feature | Target: -OCF₃ (Trifluoromethoxy) | Comparator A: -CF₃ (Trifluoromethyl) | Comparator B: -OCH₃ (Methoxy) |
| Electronic Effect | Strong | Strong | Weak |
| Conformation | Orthogonal ( | Cylindrical / Rotating | Planar ( |
| Lipophilicity ( | +1.04 (High) | +0.88 (Moderate-High) | -0.02 (Low) |
| Metabolic Stability | Excellent (Blocked oxidation) | Excellent | Poor (O-dealkylation liability) |
| Crystal Packing | Fluorous segregation + Ionic Lattice | Fluorous segregation |
Senior Scientist Insight: The orthogonal conformation of the -OCF₃ group creates a "kink" or "elbow" in the molecule that disrupts the flat
-stacking often seen in simple phenylpiperidines. This increases solubility in organic solvents compared to the planar -OCH₃ analogs but can complicate crystallization by introducing disorder.
Part 2: Crystal Packing & Intermolecular Interactions
In the hydrochloride salt form, the crystal lattice is dominated by ionic interactions, but the -OCF₃ group directs the secondary packing architecture.
Primary Interaction: The Ionic Core
The piperidine nitrogen is protonated (
-
Donor: Piperidinium
protons. -
Acceptor: Chloride (
) anions.[1] -
Geometry: Expect a 1D chain or 2D sheet motif where
bridges multiple piperidinium cations.
Secondary Interaction: Fluorous Domains
Fluorine atoms are poor hydrogen bond acceptors but highly lipophilic.
-
Fluorous Segregation: The -OCF₃ groups will likely cluster together in the crystal lattice to minimize contact with the polar ionic core (
). This often results in a layered structure: Polar Layer (Salt) — Hydrophobic Layer (Phenyl) — Fluorous Layer (-OCF₃). -
Weak Interactions: Expect weak
and contacts. These are brittle interactions, meaning the crystals may be prone to fracture or slipping along these fluorous planes.
Part 3: Experimental Protocols (Self-Validating)
Since -OCF₃ groups often exhibit rotational disorder at room temperature, specific protocols are required to obtain publication-quality data.
Crystallization Protocol: Vapor Diffusion
Direct evaporation often yields amorphous solids for this compound class. Vapor diffusion is the preferred method for growing diffraction-quality single crystals.
-
Dissolution: Dissolve 10 mg of 4-(3-(Trifluoromethoxy)phenyl)piperidine HCl in a minimal volume (0.5 mL) of Methanol (good solubility for the salt).
-
Filtration: Pass through a 0.22
PTFE syringe filter into a small inner vial (GC vial). -
Precipitant: Place the inner vial inside a larger jar containing 3 mL of Diethyl Ether or Hexane (antisolvent).
-
Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at
for 3-7 days.-
Validation: The lower temperature reduces the kinetic energy of the -OCF₃ group, promoting ordered packing.
-
X-Ray Data Collection Strategy
-
Temperature: 100 K (Liquid Nitrogen Stream) is mandatory.
-
Reasoning: The -OCF₃ group has a low barrier to rotation. At 298 K, the fluorine atoms will likely appear as a smeared torus of electron density (dynamic disorder). Cooling "freezes" the group into a distinct conformation.
-
-
Resolution: Aim for
or better. -
Disorder Handling: If the -OCF₃ group shows split positions even at 100 K, model the disorder using PART instructions in SHELXL, constraining the C-F bond lengths (DFIX 1.35) and F-C-F angles (DANG).
Part 4: Visualization of Structural Logic
Diagram 1: Structural Property Flowchart
This diagram illustrates how the bioisosteric replacement of -OCH₃ with -OCF₃ alters the physical and structural properties.
Caption: Impact of -OCF3 substitution on molecular conformation and crystal lattice architecture compared to -OCH3.
Diagram 2: Crystallization & Analysis Workflow
A decision tree for researchers attempting to crystallize this specific salt.
Caption: Step-by-step workflow for crystallizing and refining the structure of fluorinated piperidine salts.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1][2][3][4][5][6] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link
-
Leroux, F. R., Manteau, B., Jaenicke, J. P., & Mathéis, C. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Link
-
Case, D. H., Slocum, J. D., & Hoffman, G. G. (2018). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C, 74, 1-8. Link
-
PubChem. (2025).[7] 4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol (Related Analog Data). National Library of Medicine. Link
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. Cambridge Structural Database | re3data.org [re3data.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | C12H14F3NO | CID 75255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Fluorinated Phenylpiperidine Drugs
Executive Summary: The Fluorine Advantage in Phenylpiperidines
In medicinal chemistry, the phenylpiperidine scaffold is a privileged structure found in potent antidepressants (SSRIs) and analgesics (opioids). However, the unsubstituted phenyl ring is often a metabolic "soft spot," vulnerable to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.
This guide analyzes the pharmacokinetic (PK) impact of fluorine substitution on this scaffold. By comparing Paroxetine (a fluorinated phenylpiperidine) with its non-fluorinated structural analogs (e.g., Femoxetine ) and examining the Fentanyl vs. 4-Fluorofentanyl pair, we demonstrate how strategic fluorination alters:
-
Metabolic Stability: Blocking para-hydroxylation to extend half-life (
). -
Mechanism-Based Inhibition: Redirecting metabolism to form reactive intermediates (suicide inhibition).
-
Biodistribution: Enhancing lipophilicity (
) and blood-brain barrier (BBB) penetration.
Compound Profiles & Structural Logic
The Therapeutic Case: Paroxetine vs. Femoxetine
Paroxetine represents the gold standard of a fluorinated phenylpiperidine. Its design incorporates a fluorine atom specifically to block metabolic degradation. Femoxetine , an earlier analog, lacks this fluorine substitution, possessing an unsubstituted phenyl ring.
| Feature | Paroxetine (Fluorinated) | Femoxetine (Non-Fluorinated) |
| IUPAC Name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine | (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine |
| Core Scaffold | Phenylpiperidine | Phenylpiperidine |
| Key Substitution | 4-Fluoro on phenyl ring | Hydrogen on phenyl ring |
| Primary Target | SERT (Ki = 0.05 nM) | SERT (Ki = ~1-5 nM) |
| Metabolic Fate | CYP2D6 Inactivator (Mechanism-Based) | Rapid Clearance (Linear kinetics) |
The Lipophilic Case: Fentanyl vs. 4-Fluorofentanyl
In the opioid class, fluorine is used not just for stability, but to modulate distribution.
-
Fentanyl: Highly lipophilic, rapid onset.
-
4-Fluorofentanyl (pFF): Addition of fluorine at the para-position of the aniline ring increases lipophilicity and brain accumulation without significantly altering plasma half-life.
Comparative Pharmacokinetic Data
The following data highlights the "Fluorine Effect" on clearance and distribution.
Table 1: PK Parameters of Fluorinated vs. Non-Fluorinated Phenylpiperidines
| Parameter | Paroxetine (Fluorinated) | Femoxetine (Non-Fluorinated) | 4-Fluorofentanyl | Fentanyl |
| Bioavailability ( | ~50% (Saturable) | Low (Extensive First-Pass) | High (SC/IV) | High (IV/Transdermal) |
| 6–10 hours | 2–4 hours | ~15 min (SC) | ~15 min (SC) | |
| Half-Life ( | 21 h (Variable/Non-linear) | 7–27 h | ~1–2 h | ~1–2 h |
| Metabolism Type | Non-Linear (Autoinhibition) | Linear | Linear | Linear |
| Brain/Plasma Ratio | High (Fluorine retention) | Moderate | >2x Fentanyl | Baseline |
| CYP Interaction | Potent CYP2D6 Inhibitor | Weak/Moderate | CYP3A4 Substrate | CYP3A4 Substrate |
Key Insight: In Paroxetine, the fluorine atom blocks the easy oxidation of the phenyl ring. This forces the CYP2D6 enzyme to attack the methylenedioxy bridge instead. This alternative pathway generates a reactive carbene intermediate that covalently binds to the enzyme heme, causing irreversible suicide inhibition . This is why Paroxetine exhibits non-linear pharmacokinetics (it inhibits its own metabolism).[1] Femoxetine, lacking fluorine, does not show this degree of potent autoinhibition.
Mechanistic Insight: The "Metabolic Redirection" Effect
The presence of fluorine changes the hierarchy of metabolic sites. We can visualize this decision tree using the diagram below.
Diagram 1: Fluorine-Mediated Metabolic Redirection (Paroxetine)
Caption: In Paroxetine, the C-F bond prevents hydroxylation at the para-position. CYP2D6 attacks the benzodioxole bridge instead, forming a carbene that irreversibly inactivates the enzyme.
Experimental Protocols
To validate these PK differences in a drug development setting, the following self-validating protocols are recommended.
In Vitro Microsomal Stability Assay (Metabolic Blocking Test)
Objective: Quantify the "Fluorine Effect" by comparing intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds: Paroxetine, Femoxetine (1 µM final conc).
-
Internal Standard: Tolbutamide or Deuterated Paroxetine.
Protocol:
-
Pre-Incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL HLM. Spike with 5 µL test compound (100 µM stock). Pre-incubate at 37°C for 5 min.
-
Initiation: Add 50 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: Inject onto LC-MS/MS (See Section 5.2).
Calculation:
Plot
Bioanalytical Method (LC-MS/MS)
Objective: High-sensitivity quantification of phenylpiperidines in plasma/microsomes.
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (2.0 min) Hold (3.0 min). -
MRM Transitions:
-
Paroxetine: 330.1
192.1 (Quant), 330.1 70.1 (Qual). -
Femoxetine: 312.2
160.1. -
4-Fluorofentanyl: 355.2
188.1 (Fluorine fragment).
-
Workflow Visualization
Diagram 2: Comparative PK Assessment Workflow
Caption: Integrated workflow for assessing the pharmacokinetic impact of fluorine substitution, from in vitro stability to in vivo biodistribution.
References
-
Bourin, M., et al. (2001).[2] "Paroxetine: a review." CNS Drug Reviews. Link
-
Hiemke, C., et al. (2018).[2] "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology." Pharmacopsychiatry. Link
-
Park, B. K., & Kitteringham, N. R. (1994). "Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications." Drug Metabolism Reviews. Link
-
Canfield, J. R., & Sprague, J. E. (2024). "In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats." Drug and Alcohol Dependence.[3] Link
-
FDA Label. (2002). "Paxil (paroxetine hydrochloride) Prescribing Information." U.S. Food and Drug Administration. Link
-
Bertelsen, K. M., et al. (2003). "Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine." Drug Metabolism and Disposition. Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Pharmacokinetics of immediate and sustained-release formulations of paroxetine: Population pharmacokinetic approach to guide paroxetine personalized therapy in chinese psychotic patients [frontiersin.org]
- 3. Enhanced pharmacokinetic and pharmacodynamic effects of combining p-fluorofentanyl and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-(3-(Trifluoromethoxy)phenyl)piperidine
[1]
Executive Summary
Immediate Action Required: Classify as Halogenated Basic Organic Waste . Critical Constraint: Do NOT mix with non-halogenated solvents or acidic waste streams without neutralization.
This guide defines the operational protocols for the safe disposal of 4-(3-(Trifluoromethoxy)phenyl)piperidine (CAS: 6652-16-0).[1] As a fluorinated piperidine derivative, this compound presents a dual challenge: the basicity of the secondary amine and the thermal stability of the trifluoromethoxy (-OCF3) group. Improper disposal risks the formation of hydrofluoric acid (HF) during standard incineration or exothermic reactions in acidic waste drums.
Part 1: Pre-Disposal Characterization & Hazard Analysis
Before initiating disposal, the waste generator must understand the chemical behaviors that dictate the waste stream.[2]
Chemical Properties Relevant to Disposal
| Property | Value/Characteristic | Disposal Implication |
| Functional Group | Secondary Amine (Piperidine) | Basic (pH > 7). Incompatible with strong acids and oxidizers. |
| Halogen Content | Trifluoromethoxy (-OCF3) | High Fluorine Load. Requires incineration with HF scrubbing capabilities. |
| Physical State | Solid (typically) or Oil | Solids require double-bagging; oils require compatible solvent dilution. |
| Reactivity | Stable, but reacts with acids | Exothermic Risk. Do not add directly to acidic waste carboys.[2] |
The "Fluorine Factor"
Standard laboratory waste is often incinerated. However, the combustion of trifluoromethoxy groups releases hydrogen fluoride (HF) gas.[2]
-
Mechanism:
-
Operational Risk: If placed in a standard "Non-Halogenated" waste stream, the resulting HF can corrode the incinerator's refractory lining or bypass standard filtration, leading to regulatory violations [1].[2]
-
Directive: You must tag this waste specifically as "Halogenated" to ensure the waste handler utilizes an incinerator equipped with caustic scrubbers.
Part 2: Step-by-Step Disposal Protocol
Phase 1: Segregation (The Critical Control Point)
Do not treat this as generic organic waste. Use the following segregation logic:
-
Solid Waste (Pure Substance/Contaminated Solids):
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined heavy-duty polyethylene bags.
-
Segregation: Keep separate from acidic solids (e.g., silica gel acidified with HCl).[2]
-
-
Liquid Waste (Reaction Mixtures/Mother Liquors):
-
Stream: Halogenated Organic Solvents .
-
Compatibility: If the piperidine was used with acids, ensure the solution is neutralized to pH 6-9 before combining with organic solvents to prevent drum pressurization.[2]
-
Phase 2: Packaging & Labeling
Follow this protocol to create a self-validating waste package:
-
Dissolution (For Residual Oils): If the compound is an oil or residue, dissolve it in a minimal amount of Dichloromethane (DCM) or Acetone .
-
Note: DCM is preferred as it automatically classifies the mixture as halogenated, preventing accidental misclassification.[2]
-
-
Labeling:
-
Primary Identifier: "Hazardous Waste - Halogenated Organic."[3]
-
Constituents: Explicitly list "4-(3-(Trifluoromethoxy)phenyl)piperidine" and the solvent used.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: Regulatory Classification (RCRA)
While this specific CAS does not have a unique P- or U-list code, it is regulated under the "Cradle-to-Grave" mandate of the Resource Conservation and Recovery Act (RCRA).
-
Waste Code Assignment:
-
If dissolved in a halogenated solvent (e.g., Methylene Chloride): F002 .[2]
-
If pure substance exhibiting toxicity: D000 (Unlisted Hazardous Waste) - Treat as Toxic.
-
Best Practice: Manage as Halogenated Solvent Waste to ensure highest level of treatment [2].
-
Part 3: Emergency Spill Management
Scenario: 5g bottle dropped, solid powder dispersed on benchtop.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2]
-
Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dust aerosolization.
-
Cleanup:
-
Disposal of Debris: All contaminated gloves, towels, and scoopers go into the Solid Hazardous Waste bin (Halogenated).[2]
Part 4: Decision Workflow (Visualization)
The following diagram illustrates the logical decision tree for disposing of 4-(3-(Trifluoromethoxy)phenyl)piperidine, ensuring compliance with halogenated waste requirements.
Figure 1: Logical workflow for the segregation and packaging of fluorinated amine waste, emphasizing pH control and halogenated stream selection.
References
-
National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7][8] [Link]
-
U.S. Environmental Protection Agency. (2024). Define Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. uakron.edu [uakron.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling 4-(3-(Trifluoromethoxy)phenyl)piperidine
Operational Safety & Handling Guide: 4-(3-(Trifluoromethoxy)phenyl)piperidine
Executive Summary & Chemical Intelligence
This guide provides an operational safety framework for 4-(3-(Trifluoromethoxy)phenyl)piperidine . As a fluorinated phenylpiperidine derivative, this compound presents a dual-hazard profile: the corrosive/irritant nature of the piperidine moiety and the enhanced lipophilicity introduced by the trifluoromethoxy (-OCF
Critical Safety Insight (Read-Across Analysis):
While specific toxicological data for this exact isomer may be limited in public databases, structural activity relationship (SAR) analysis with analogous compounds (e.g., 4-(3-(Trifluoromethyl)phenyl)piperidine) dictates that we treat this substance as a Potent Bioactive Intermediate . The -OCF
Key Hazards (GHS Classification based on Analogs):
-
Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in any quantity >10 mg.
| Protection Zone | Standard | Operational Specification |
| Dermal (Hands) | Double Gloving | Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5 mil) or Neoprene.Rationale: Fluorinated organics can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Engineering Control Primary | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): NIOSH-approved N95 (minimum) or P100 particulate respirator. Full-face respirator required for spill cleanup. |
| Ocular | ANSI Z87.1+ | Chemical Splash Goggles. Note: Safety glasses with side shields are insufficient for powders or oils that may aerosolize or splash. The piperidine moiety is basic and can cause rapid corneal damage. |
| Body | Barrier Protection | Lab Coat: 100% Cotton or Nomex (fire-resistant) with snap closures.Apron: Chemical-resistant apron required when handling liquid stock solutions >100 mL. |
Operational Protocols: Step-by-Step
Phase A: Receipt & Storage
-
Inspection: Upon receipt, inspect the septum and outer container for crystalline residue (sign of leakage).
-
Storage: Store at 2–8°C (or as specified on CoA) under an inert atmosphere (Argon/Nitrogen). Piperidines are hygroscopic and can absorb CO
from the air to form carbamates. -
Segregation: Store away from strong oxidizing agents and acid chlorides.
Phase B: Weighing & Solubilization
-
Location: Always weigh inside a fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Fluorinated powders are prone to high static charge, leading to "jumping" and aerosolization.
-
Solvent Choice: The compound is likely soluble in DMSO, Methanol, or DCM. Add solvent slowly down the side of the vial to minimize dust displacement.
Phase C: Reaction Monitoring
-
Sampling: Do not remove the reaction vessel from the hood. Use a long-needle syringe to withdraw aliquots for TLC/LCMS.
-
Quenching: If used as a free base, neutralization with mild acid (e.g., 1M HCl in ether) is exothermic. Cool the receiving vessel before addition.
Emergency Response & Decision Logic
Scenario: You have spilled the material. Immediate Action: Evacuate the immediate area. Allow aerosols to settle (10 min).
Spill Response Decision Tree (DOT Visualization)
Figure 1: Decision logic for containing and cleaning spills of fluorinated piperidine derivatives.
Waste Disposal & Deactivation
Do NOT dispose of down the drain. The fluorinated moiety is environmentally persistent.
-
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste drum labeled "Toxic Solids."
-
Liquid Waste:
-
Aqueous: Adjust pH to 6–8 before disposal into the "Aqueous Toxic" stream.
-
Organic: Segregate into "Halogenated Organic Waste." The presence of Fluorine requires high-temperature incineration protocols at the disposal facility.
-
-
Container Decontamination: Rinse empty containers with Methanol three times before discarding glass. Treat the rinsate as Halogenated Organic Waste.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-[3-(Trifluoromethyl)phenoxy]piperidine (Analogous Structure Safety Data).Link
-
Cayman Chemical. (2026).[1] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride (Piperidine/Piperazine Class Hazards).Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Piperidine Derivatives.Link
-
Guidechem. (2025).[3] GHS Classification for Fluorinated Phenylpiperidines.Link
(Note: Due to the specific nature of the requested isomer, safety protocols are derived from validated "Read-Across" methodology using the closest structural analogs referenced above.)
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
